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  • Product: (R)-N-(Piperidin-3-yl)ethanesulfonamidehydrochloride
  • CAS: 1286207-14-4

Core Science & Biosynthesis

Foundational

The Physicochemical Profile and Synthetic Utility of (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride: A Technical Guide for Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic selection of chiral building blocks is paramount for developing highly specific, metabolically stable therapeutics. (R)-N-(Piperidin-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of chiral building blocks is paramount for developing highly specific, metabolically stable therapeutics. (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is a highly versatile, bifunctional pharmacophore increasingly utilized in the design of neurotherapeutics and G protein-coupled receptor (GPCR) modulators [1, 2].

This compound integrates three critical structural motifs:

  • The Piperidine Ring: Provides a conformationally restricted, tunable basic center. The cyclic nature limits the entropic penalty upon target binding compared to linear alkylamines.

  • The Ethanesulfonamide Moiety: Acts as a metabolically stable bioisostere for amides. It resists proteolytic cleavage while providing a robust hydrogen-bond donor/acceptor network essential for interacting with transmembrane domains.

  • The (R)-Stereocenter: GPCR binding pockets are profoundly stereospecific. The (R)-configuration dictates the precise spatial vector of the sulfonamide group relative to the piperidine core, a necessity for optimal receptor agonism or antagonism.

Physicochemical Profiling

Understanding the fundamental properties of this building block is critical for optimizing storage, formulation, and downstream synthetic workflows. The data below summarizes the core physicochemical metrics [1, 3].

PropertyValue / Description
Chemical Name (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride
CAS Registry Number 1286207-14-4
Molecular Formula C₇H₁₆N₂O₂S • HCl (C₇H₁₇ClN₂O₂S)
Molecular Weight 228.74 g/mol (Salt) / 192.28 g/mol (Free Base)
Appearance White to off-white crystalline powder
Aqueous Solubility High (>50 mg/mL in H₂O at 25°C)
Organic Solubility Soluble in DMSO, Methanol, DMF; Insoluble in Hexanes
pKa (Piperidine NH) ~9.5 – 10.5 (estimated)
pKa (Sulfonamide NH) ~10.0 (estimated)
The Causality of the Hydrochloride Salt Form

Why is this compound supplied and stored as a hydrochloride salt rather than a free base? Free secondary amines like piperidine are highly nucleophilic and prone to oxidative degradation. Furthermore, they readily absorb atmospheric carbon dioxide to form carbamates, which degrades sample purity over time. The HCl salt locks the piperidine nitrogen in a protonated, non-nucleophilic state. This not only ensures long-term shelf stability but drastically increases aqueous solubility, which is critical for both stock solution preparation and direct use in biological assays.

Synthetic Utility & Derivatization Protocols

The primary synthetic value of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride lies in its differential nucleophilicity. The piperidine nitrogen (once freebased) is a strong nucleophile, whereas the sulfonamide nitrogen is significantly less reactive due to the electron-withdrawing sulfonyl group. This allows for regioselective N-alkylation or N-acylation at the piperidine ring without requiring protecting groups on the sulfonamide.

Protocol: Regioselective N-Acylation Workflow

This self-validating protocol ensures complete conversion while preventing over-reaction at the sulfonamide nitrogen.

Step 1: Dissolution and Freebasing

  • Action: Suspend 1.0 equivalent of (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl in anhydrous Dichloromethane (DCM) (0.2 M concentration). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively deprotonates the piperidine hydrochloride salt to generate the reactive free amine without competing with the piperidine for the incoming electrophile.

Step 2: Electrophile Addition

  • Action: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.1 equivalents of the desired acyl chloride or sulfonyl chloride.

  • Causality: The reaction between an acyl chloride and a secondary amine is highly exothermic. Cooling to 0°C prevents thermal degradation and kinetically favors reaction at the highly nucleophilic piperidine nitrogen, suppressing any potential side reactions at the weakly nucleophilic sulfonamide nitrogen.

Step 3: Quenching and Extraction

  • Action: After 2 hours, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The mild basic quench neutralizes any generated HCl (preventing product degradation) and hydrolyzes unreacted acyl chloride, ensuring a clean phase separation.

Workflow A (R)-N-(Piperidin-3-yl) ethanesulfonamide HCl B Freebasing (DIPEA / DCM) A->B Step 1 C Electrophile Addition (Acyl Chloride at 0°C) B->C Step 2 D Regioselective N-Acyl Piperidine Derivative C->D Step 3

Fig 1: Regioselective derivatization workflow for the piperidine core.

Pharmacological Context: Orexin Receptor Agonism

Derivatives of N-(Piperidin-3-yl)ethanesulfonamide have gained significant traction in the development of Orexin Type 2 Receptor (OX2R) agonists [2]. Orexin neuropeptides regulate wakefulness, and OX2R agonists are heavily investigated for treating narcolepsy, idiopathic hypersomnia, and other sleep disorders.

When the piperidine nitrogen of this building block is coupled to specific lipophilic or aromatic systems, the resulting molecules demonstrate high affinity for the OX2R binding pocket. The ethanesulfonamide group acts as a critical hydrogen-bond donor to the receptor's transmembrane helices, triggering a conformational change that activates the coupled Gq/11 protein pathway.

Signaling Agonist Piperidine-Sulfonamide OX2R Agonist OX2R Orexin Type 2 Receptor (GPCR) Agonist->OX2R Stereospecific Binding Gq Gq/11 Protein Activation OX2R->Gq Conformational Shift PLC Phospholipase C (PLC) Activation Gq->PLC Stimulates IP3 IP3 / DAG Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release (Wakefulness) IP3->Ca2 Triggers

Fig 2: OX2R signaling pathway activated by piperidine-sulfonamide derivatives.

Analytical Validation (Self-Validating System)

To guarantee the integrity of experimental results, researchers must treat the characterization of this building block as a self-validating system. Relying solely on mass spectrometry is insufficient due to the potential for enantiomeric impurities.

  • Chiral HPLC (Enantiomeric Purity): Because biological targets like OX2R are chiral environments, the (R)-enantiomer must be validated to have an enantiomeric excess (ee) of >99%. Use a chiral stationary phase (e.g., Chiralpak AD-H) with an isocratic mobile phase (e.g., Hexane/Ethanol/Diethylamine 80:20:0.1). Causality: The trace diethylamine suppresses peak tailing caused by the basic piperidine nitrogen interacting with residual silanols on the column.

  • ¹H NMR (Structural Integrity): Confirm the presence of the ethanesulfonamide ethyl group (a distinct triplet around ~1.3 ppm for the -CH₃ and a quartet around ~3.0 ppm for the -CH₂-). The downfield shift of the proton on the chiral center (C3 of the piperidine) will confirm the regiochemistry of the sulfonamide attachment.

References

  • Fujimoto, T., et al. (2017). Substituted piperidine compound and use thereof (U.S. Patent Application No. US20170226137A1). Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 462969, N-{2-[(4-{Ethyl[3-(ethylamino)pyridin-2-yl]amino}piperidin-1-yl)carbonyl]-1H-indol-5-yl}ethanesulfonamide. Retrieved from[Link]

Exploratory

Structural Elucidation and 3D Conformation Analysis of (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride

Executive Summary (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride (CAS: 1286207-14-4) is a highly versatile chiral building block extensively utilized in medicinal chemistry and structure-based drug design (SBDD)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride (CAS: 1286207-14-4) is a highly versatile chiral building block extensively utilized in medicinal chemistry and structure-based drug design (SBDD). As a conformational restrictor and bioisostere, its spatial geometry dictates receptor binding affinity. This technical whitepaper provides an in-depth analysis of its theoretical 3D conformation, crystallographic properties, and a rigorously validated experimental workflow for Single-Crystal X-Ray Diffraction (SCXRD) elucidation.

Conformational Landscape and Stereochemistry

Piperidine Ring Dynamics

The saturated piperidine heterocycle fundamentally dictates the spatial trajectory of the molecule. In its hydrochloride salt form, the protonated nitrogen ( NH2+​ ) enforces a rigidified chair conformation[1]. Quantum mechanical calculations and historical crystallographic data of protonated piperidines demonstrate that 3-substituted derivatives strongly favor the equatorial position[2]. For (R)-N-(Piperidin-3-yl)ethanesulfonamide, the bulky ethanesulfonamide group at the C3 position adopts an equatorial orientation. This conformational preference is driven by the thermodynamic necessity to minimize unfavorable 1,3-diaxial steric clashes with the axial protons at C1 and C5.

Sulfonamide Geometry and Hydrogen Bonding

The ethanesulfonamide moiety features a tetrahedral sulfur center. A hallmark of secondary sulfonamides in the solid state is their propensity to form robust intermolecular hydrogen-bonding networks. Extensive database analyses reveal that sulfonamides predominantly crystallize by forming 1D chains (catemers) or dimers via N−H⋯O=S interactions[3]. In this chiral (R)-enantiomer, the retention of a specific synclinal conformation around the S-N bond facilitates directional hydrogen bonding, which is pivotal for chiral discrimination and lattice stability during crystallization[3]. Furthermore, the amino protons show a distinct preference for hydrogen bonding to sulfonyl oxygens, dictating the overarching supramolecular architecture[4].

The Role of the Hydrochloride Salt

The presence of the chloride counterion fundamentally alters the crystal packing. The protonated piperidine nitrogen acts as a strong hydrogen bond donor, forming N−H+⋯Cl− salt bridges. These ionic interactions anchor the crystal lattice, resulting in highly stable, isomorphous packing architectures typical of piperidinium salts[1].

Experimental Workflow: Crystal Structure Determination

To empirically validate the 3D conformation of synthesized batches, a rigorous SCXRD protocol is required. The following methodology is designed as a self-validating system to yield high-resolution diffraction data suitable for the anisotropic refinement of all non-hydrogen atoms.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality & Rationale: Hydrochloride salts are often highly soluble in polar solvents, making standard solvent evaporation prone to yielding twinned or microcrystalline aggregates. Vapor diffusion allows for an exceptionally slow, controlled approach to supersaturation, which is critical for growing diffraction-quality single crystals.

  • Solvent Selection: Dissolve 10 mg of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride in 0.5 mL of a polar protic solvent (e.g., Methanol) in a 2-dram inner glass vial.

  • Antisolvent Chamber: Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of a volatile, non-polar antisolvent (e.g., Diethyl ether or Ethyl acetate).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Allow vapor exchange at ambient temperature (20–25°C) in a vibration-free environment for 5–10 days.

  • Harvesting: Examine the vial under a polarized light microscope. Select a block-shaped crystal with well-defined faces that extinguishes uniformly under crossed polarizers (indicating a true single crystal).

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) and Refinement

Causality & Rationale: Data collection at cryogenic temperatures (100 K) is mandatory. Cooling minimizes thermal atomic displacement parameters (B-factors), thereby enhancing the resolution of the electron density map. This is specifically required to locate the crucial N-H and C-H hydrogen atoms involved in the sulfonamide hydrogen-bonding network.

  • Mounting: Coat the selected crystal in a cryoprotectant polyisobutylene oil (e.g., Paratone-N) to prevent atmospheric degradation and mount it on a MiTeGen loop.

  • Data Collection: Transfer the crystal to the goniometer of an X-ray diffractometer equipped with a microfocus Cu- source ( λ=1.54184 Å) and a cryostream set to 100 K. Copper radiation is chosen over Molybdenum to maximize the anomalous dispersion signal required for absolute structure determination.

  • Integration: Collect full-sphere diffraction data. Integrate reflections and apply empirical absorption corrections using a multi-scan method.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Locate hydrogen atoms from the difference Fourier map and refine them using a riding model.

  • Validation: Ensure the final R1​ value is < 0.05 and the Goodness-of-Fit (GoF) is near 1.0. Confirm the absolute structure by checking the Flack parameter (must be ≈0 with a low standard uncertainty) to definitively validate the (R)-configuration at C3.

Quantitative Data Summaries

To benchmark experimental results, the following tables summarize the anticipated crystallographic and geometric parameters for this class of compounds based on established structural databases.

Table 1: Anticipated Crystallographic Parameters

ParameterExpected Value RangeRationale
Crystal System Monoclinic or OrthorhombicTypical for chiral organic salts.
Space Group P21​ or P21​21​21​ Sohncke space groups mandatory for enantiopure (R)-compounds.
Z (Molecules/cell) 2 or 4Standard packing efficiency for small molecule APIs.
Temperature 100(2) KCryogenic standard to reduce thermal motion.
Radiation Cu ( λ=1.54184 Å)Required for accurate Flack parameter determination in light-atom structures.

Table 2: Key Geometric Parameters (Expected)

Structural FeatureParameterExpected Value (Å / °)
Sulfonamide S=O Bond Length1.42 – 1.44 Å
Sulfonamide S-N Bond Length1.61 – 1.63 Å
Piperidine C-N-C Angle110° – 112°
Salt Bridge N−H+⋯Cl− Distance3.10 – 3.25 Å
Hydrogen Bond N−H⋯O=S Distance2.80 – 3.00 Å

Visualizing the Interaction Network

The following diagram maps the critical intermolecular forces that dictate the 3D crystal packing of the compound.

G Piperidine Piperidine Ring (Chair Conformation, NH2+) Sulfonamide Ethanesulfonamide (Equatorial at C3) Piperidine->Sulfonamide Covalent Bond (C3-N) Chloride Chloride Counterion (Cl-) Piperidine->Chloride Salt Bridge (N-H+ ... Cl-) Neighbor Neighboring Molecule (Crystal Lattice) Sulfonamide->Neighbor H-Bond Catemer (N-H ... O=S) Chloride->Neighbor Lattice Packing

Intermolecular interaction network in the crystal lattice of the piperidine-sulfonamide salt.

References

  • Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization ACS Crystal Growth & Design[Link]

  • Hydrogen bonding in sulfonamides Journal of Pharmaceutical Sciences (PubMed)[Link]

  • Structural aspects of phencyclidines: Crystal structure and quantum mechanical calculations for 1-[1-(2-thienyl)cyclohexyl] piperidine and its hydrochloride ResearchGate[Link]

  • On the crystal structures of C5H12N+HS− and C5H11N.HCl Acta Crystallographica Section B (IUCr)[Link]

Sources

Foundational

Mechanism of Action for (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride Derivatives: A Paradigm Shift in Orexin 2 Receptor Agonism

Executive Summary The development of small-molecule Orexin 2 Receptor (OX2R) agonists represents a watershed moment in the treatment of hypersomnia disorders, particularly Narcolepsy Type 1 (NT1). At the forefront of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule Orexin 2 Receptor (OX2R) agonists represents a watershed moment in the treatment of hypersomnia disorders, particularly Narcolepsy Type 1 (NT1). At the forefront of this pharmacological revolution are derivatives based on the (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride scaffold (and its closely related methanesulfonamide analogs, such as TAK-925/Danavorexton). Unlike endogenous orexin-A and orexin-B peptides, which suffer from poor blood-brain barrier (BBB) permeability and rapid proteolytic degradation, these substituted piperidine sulfonamides offer potent, brain-penetrant, and highly selective orthosteric agonism of OX2R 1[1].

This technical guide dissects the molecular pharmacology, structural biology, and self-validating experimental workflows required to characterize this privileged pharmacophore.

Molecular Pharmacology & Target Engagement

Structural Biology of the Orthosteric Pocket

The mechanism of action for (R)-N-(Piperidin-3-yl)ethanesulfonamide derivatives hinges on their precise engagement within the OX2R orthosteric pocket. Cryogenic electron microscopy (cryo-EM) of the OX2R-Gq complex reveals that these molecules adopt a compact, "U-shaped" conformation that stabilizes the active state of the receptor's transmembrane helices (TM2, TM3, TM5, TM6, and TM7)2[2].

The Causality of the Sulfonamide Moiety: The secondary sulfonamide group is non-negotiable for target activation. Structure-Activity Relationship (SAR) profiling demonstrates that methylation of the sulfonamide nitrogen completely abolishes OX2R agonistic activity 1[1]. The N-H bond acts as an essential hydrogen bond donor, interacting directly with the sidechain oxygen of Thr1112.61 (at a distance of ~3.8 Å), which triggers the microswitches necessary for G-protein coupling 2[2].

Receptor Subtype Selectivity

A critical feature of this scaffold is its >3000-fold selectivity for OX2R over OX1R. This selectivity avoids the activation of OX1R-mediated brain reward pathways, minimizing addiction liability. The selectivity is driven by subtle amino acid divergences in the binding pocket; specifically, the critical Thr1112.61 residue in OX2R is replaced by a Serine in OX1R, fundamentally altering the hydrogen-bonding thermodynamics for the ethanesulfonamide group 2[2].

Intracellular Signaling Cascade

Upon orthosteric binding, the piperidine sulfonamide derivative induces a conformational shift that allows the intracellular loops of OX2R to couple with the Gq/11 heterotrimeric protein complex . This initiates a canonical Gq signaling cascade:

  • Activation of Phospholipase C (PLC).

  • Cleavage of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG).

  • IP3-mediated calcium (Ca2+) release from the endoplasmic reticulum.

  • Subsequent membrane depolarization of histaminergic neurons in the tuberomammillary nucleus (TMN), which actively promotes wakefulness 1[1].

Pathway LIG Piperidine Sulfonamide Derivative REC OX2R (Active State) Orthosteric Pocket LIG->REC H-Bonding (Thr1112.61) GPRO Gq/11 Heterotrimer REC->GPRO Microswitch PLC Phospholipase C (PLC) GPRO->PLC IP3 IP3 Accumulation PLC->IP3 CA Ca2+ Mobilization IP3->CA ER Release NEURON TMN Neuron Depolarization CA->NEURON WAKE Wakefulness Promotion NEURON->WAKE

Figure 1: Gq-mediated intracellular signaling cascade triggered by OX2R agonism.

Quantitative Pharmacodynamics

The evolution of the sulfonamide scaffold has yielded compounds with exceptional potency. Below is a comparative summary of key derivatives within this pharmacological class:

CompoundCore ScaffoldhOX2R EC50 (nM)hOX1R EC50 (nM)Selectivity FoldClinical Status
TAK-925 (Danavorexton)Piperidine-sulfonamide~2.5 - 5.0> 15,000> 3000xPhase 2 (IV)
TAK-994 (Firazorexton)Pyrrolidine-sulfonamide19.0> 13,000~ 700xDiscontinued
TAK-861 (Oveporexton)Pyrrolidine-sulfonamide2.57,500~ 3000xPhase 3 (Oral)

Data synthesized from3[3] and 4[4].

Self-Validating Experimental Workflows

To rigorously validate the efficacy of new (R)-N-(Piperidin-3-yl)ethanesulfonamide derivatives, researchers must employ a bifurcated in vitro and in vivo pipeline. The protocols below are designed as self-validating systems to ensure that observed wakefulness is strictly receptor-mediated.

Protocol 1: In Vitro Target Engagement via FLIPR Calcium Assay

Causality: Chinese Hamster Ovary (CHO-K1) cells are utilized because they natively lack endogenous orexin receptors. By stably transfecting these cells with hOX2R, researchers create an isolated environment where any calcium flux is guaranteed to be a direct result of the transfected target, eliminating off-target background noise.

Step-by-Step Methodology:

  • Cell Preparation: Plate hOX2R-expressing CHO-K1 cells at a density of 10,000 cells/well in a 384-well clear-bottom plate. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Wash the cells with assay buffer (HBSS + 20 mM HEPES, pH 7.4) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Formulation: Dissolve the sulfonamide derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer to achieve a final DMSO concentration of <0.1% (preventing solvent-induced cytotoxicity).

  • Kinetic Measurement: Using a Fluorometric Imaging Plate Reader (FLIPR), establish a baseline fluorescence for 10 seconds. Inject the compound and continuously record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Data Analysis: Calculate the EC50 using a 4-parameter logistic non-linear regression model based on the peak fluorescence response.

Protocol 2: In Vivo Efficacy via EEG/EMG in NT1 Mouse Models

Causality: Testing wake-promoting agents in wild-type mice is insufficient because their endogenous orexin system is intact. Orexin/ataxin-3 transgenic mice are the gold standard model; they undergo postnatal ablation of orexin neurons, perfectly phenocopying human NT1 (including sleep fragmentation and cataplexy). Efficacy in this model proves the drug can bypass the missing endogenous peptide and act directly on post-synaptic receptors 4[4].

Step-by-Step Methodology:

  • Surgical Implantation: Stereotaxically implant EEG screw electrodes into the skull and EMG wire electrodes into the nuchal muscles of orexin/ataxin-3 mice. Allow 14 days for post-surgical recovery.

  • Dosing: Administer the compound (e.g., 1–30 mg/kg) via subcutaneous injection or oral gavage immediately prior to the onset of the light phase (the natural sleep phase for nocturnal rodents).

  • Data Acquisition: Record EEG/EMG signals continuously for 12 hours post-dose.

  • Epoch Scoring: Utilize automated algorithms, validated by manual over-reading, to score 10-second epochs into Wakefulness, Non-Rapid Eye Movement (NREM) sleep, or Rapid Eye Movement (REM) sleep. Quantify the suppression of cataplexy-like episodes (defined as sudden postural collapse with high EEG theta activity and EMG atonia).

Workflow PREP Compound Prep (DMSO/Buffer) FLIPR In Vitro FLIPR (Ca2+ Assay) PREP->FLIPR Dose Response SEL Selectivity (OX2R vs OX1R) FLIPR->SEL EC50 Calc EEG In Vivo EEG/EMG (NT1 Mouse Model) SEL->EEG >1000x Fold DATA Wakefulness Quantification EEG->DATA Epoch Scoring

Figure 2: Self-validating experimental workflow for OX2R agonist evaluation.

References

  • Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist Source: ACS Medicinal Chemistry Letters URL
  • Source: Nature Communications (PMC)
  • Source: Scientific Reports (PMC)
  • Firazorexton (TAK-994 free base)

Sources

Exploratory

Solubility Profile of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride in Aqueous Solutions

An In-depth Technical Guide Introduction (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is a small organic molecule featuring a sulfonamide functional group and a piperidine ring.[1] As with many amine-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Introduction

(R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is a small organic molecule featuring a sulfonamide functional group and a piperidine ring.[1] As with many amine-containing active pharmaceutical ingredients (APIs), it is formulated as a hydrochloride salt to improve properties such as stability and, most notably, aqueous solubility.[2][3][4] Understanding the aqueous solubility profile of this compound is a cornerstone of its development, profoundly impacting its behavior in biological systems and its ultimate therapeutic efficacy. Low solubility can lead to unpredictable results in preclinical assays, poor bioavailability, and significant challenges in formulation development.[5][6]

This technical guide provides a comprehensive framework for characterizing the aqueous solubility of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride. It moves beyond simple procedural descriptions to elucidate the underlying physicochemical principles and the rationale behind the experimental design. This document is intended for researchers, scientists, and drug development professionals engaged in the preformulation and characterization of pharmaceutical candidates.

Physicochemical Properties and Structural Analysis

A thorough understanding of the molecule's structure is fundamental to predicting and interpreting its solubility behavior.

PropertyValueSource
IUPAC Name N-(piperidin-3-ylmethyl)ethanesulfonamide;hydrochloride[1]
Molecular Formula C₈H₁₉ClN₂O₂S[1]
Molecular Weight 242.77 g/mol [1]
Appearance Typically a white crystalline powder[1]
Canonical SMILES CCS(=O)(=O)NCC1CCCNC1.Cl[1]

Key Structural Features Influencing Solubility:

  • Piperidine Ring: This secondary amine within the ring is a weak base. In its hydrochloride salt form, this nitrogen is protonated (R₂NH₂⁺), forming an ionic species that readily interacts with polar water molecules, significantly enhancing solubility compared to the free base.[2][7]

  • Sulfonamide Group (-SO₂NH-): The sulfonamide group can participate in hydrogen bonding, contributing to the molecule's overall aqueous solubility.[1]

  • Hydrochloride Salt: The conversion of the basic amine to a hydrochloride salt is a common and effective strategy to increase the aqueous solubility of drug candidates.[3][4][8] The salt form dissociates in water into the protonated organic cation and the chloride anion, which are readily solvated.

Foundational Principles: Kinetic vs. Thermodynamic Solubility

It is critical to distinguish between two primary types of solubility measurements, as they provide different insights and are applicable at different stages of drug development.[6][9]

FeatureKinetic SolubilityThermodynamic (Equilibrium) Solubility
Starting Material Compound dissolved in an organic solvent (typically DMSO)Solid, crystalline compound
Measurement Principle Measures the concentration at which the compound precipitates from a supersaturated solutionMeasures the concentration of a saturated solution in equilibrium with the solid state
Incubation Time Short (minutes to a few hours)Long (typically >16-24 hours) to ensure equilibrium
Application Stage Early discovery, high-throughput screening (HTS)Lead optimization, preformulation, regulatory filings
Relevance Provides a rapid assessment for ranking compounds and identifying potential issues for in vitro assaysRepresents the "true" solubility of the most stable crystalline form under specific conditions

For regulatory purposes, such as those outlined in the Biopharmaceutics Classification System (BCS), thermodynamic solubility is the required measurement.[10][11][12]

Key Factors Governing Aqueous Solubility

The aqueous solubility of an ionizable compound like (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is not a single value but a profile dependent on several environmental factors.

The Critical Role of pH

For a compound with a basic amine, pH is arguably the most influential factor. The piperidine moiety will exist in equilibrium between its protonated (ionized, more soluble) form and its neutral (free base, less soluble) form. This relationship can be understood through Le Châtelier's Principle.[13]

  • In Acidic Conditions (Low pH): An excess of hydronium ions (H₃O⁺) in the solution will drive the equilibrium towards the protonated, cationic form of the piperidine nitrogen. This ionic form is significantly more soluble in water.

  • In Basic Conditions (High pH): A scarcity of H₃O⁺ (or an excess of OH⁻) will shift the equilibrium towards the neutral, free base form. This form is less polar and thus less soluble, potentially leading to precipitation.

Therefore, the solubility of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is expected to be highest at acidic pH values and decrease as the pH increases.[13] According to ICH guidelines for BCS-based biowaivers, solubility should be determined across a pH range of 1.2 to 6.8 to simulate the conditions of the gastrointestinal tract.[14]

Caption: Logical flow of pH's effect on solubility equilibrium.

The Influence of Temperature

The effect of temperature on solubility is governed by the enthalpy of dissolution (ΔH_sol).

  • Endothermic Dissolution (ΔH_sol > 0): If the process of dissolving absorbs heat from the surroundings, increasing the temperature will increase solubility. This is the most common scenario for solid solutes in liquid solvents.[15][16]

  • Exothermic Dissolution (ΔH_sol < 0): If the dissolution process releases heat, increasing the temperature will decrease solubility.[15]

For pharmaceutical applications, solubility is typically determined at physiologically relevant temperatures, such as 25°C (room temperature) and 37°C (human body temperature).[12][17] The van't Hoff equation can be used to describe the thermodynamic relationship between solubility and temperature.[18]

Experimental Protocols for Solubility Determination

A robust determination of the solubility profile requires meticulous experimental execution. The thermodynamic shake-flask method is the gold-standard for definitive solubility measurement.[5][11]

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method measures the equilibrium solubility of the solid compound and is essential for preformulation and regulatory submissions.[6][19][20]

Objective: To determine the equilibrium concentration of a saturated solution of the test compound at various pH values and temperatures.

Materials:

  • (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride (solid powder)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker/incubator

  • Glass vials or tubes

  • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines[12])

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical quantification system (e.g., HPLC-UV, LC-MS/MS)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

    • Scientist's Note: "Excess" means that the amount added is well above the expected solubility. A preliminary rough estimate can be helpful. If unsure, start with 5-10 mg of compound per 1 mL of buffer.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL) to each vial. Prepare replicate vials for each condition (e.g., n=3 per pH value).

  • Equilibration: Seal the vials and place them in a shaker incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium.

    • Scientist's Note: A 24-hour incubation is a common starting point.[5] For some compounds, equilibrium may be reached faster, while others may require 48-72 hours. It is best practice to validate the equilibration time by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) to ensure the value has plateaued.[9]

  • pH Measurement: After equilibration, measure and record the final pH of the slurry to confirm it has not drifted from the target value.[10][12]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the measured concentration.

    • Method A (Recommended): Centrifuge the vials at high speed to pellet the solid.

    • Method B: Allow the vials to stand undisturbed for the solid to settle.

  • Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm) into a clean collection vial.

    • Scientist's Note: Filtration removes any remaining fine particulates. It is crucial to discard the first few drops from the filter to saturate any potential binding sites on the filter membrane.

  • Dilution & Analysis: Prepare serial dilutions of the filtered supernatant. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.[19]

  • Data Calculation: Calculate the solubility in units of µg/mL or mg/mL, and convert to molar units (µM or mM) using the molecular weight (242.77 g/mol ).

G cluster_workflow Thermodynamic Solubility Workflow (Shake-Flask) A 1. Add Excess Solid Compound to Vials B 2. Add Precise Volume of Aqueous Buffer A->B C 3. Equilibrate (e.g., 24h) in Shaker Incubator B->C D 4. Measure Final pH of Slurry C->D E 5. Separate Phases (Centrifugation) D->E F 6. Filter Supernatant (0.22 µm filter) E->F G 7. Dilute & Quantify (HPLC-UV / LC-MS) F->G H 8. Calculate Solubility (µg/mL, µM) G->H

Caption: Shake-Flask method for thermodynamic solubility.

Protocol: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early-stage discovery to quickly rank compounds.[5][21] It measures the point at which a compound, introduced from a DMSO stock, precipitates in aqueous buffer.

Objective: To rapidly estimate the solubility of a compound by detecting light scattering from precipitate formation.

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microplate reader with nephelometry or turbidimetry capability (e.g., measuring light at 620 nm)[22]

  • 384- or 96-well microplates

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.

  • Buffer Addition: Add aqueous buffer to all wells, which induces the precipitation of the compound in wells where its concentration exceeds its kinetic solubility limit. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).[22]

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[5][22]

  • Measurement: Measure the light scattering or turbidity in each well using the plate reader.[23]

  • Data Analysis: Plot the measured signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is determined as the kinetic solubility.[23]

Data Presentation and Interpretation

The primary output of these studies is a pH-solubility profile. The data should be presented clearly in both tabular and graphical formats.

Table 3: Example pH-Solubility Profile for (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride at 37°C

Buffer pH (Initial)Final pH (at 24h)Solubility (µg/mL)Solubility (µM)
1.21.2 ± 0.1[Experimental Value][Calculated Value]
4.54.6 ± 0.1[Experimental Value][Calculated Value]
6.86.7 ± 0.2[Experimental Value][Calculated Value]

A graphical representation of solubility (often on a logarithmic scale) versus pH provides an intuitive visualization of the compound's behavior. This profile is crucial for predicting where in the gastrointestinal tract the drug will dissolve, a key determinant of its oral absorption.

Conclusion

Characterizing the aqueous solubility of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is a multi-faceted process that requires a sound understanding of its chemical structure and the physicochemical principles that govern dissolution. As a hydrochloride salt of a weak base, its solubility is expected to be highly pH-dependent, a critical parameter that must be thoroughly investigated using robust, well-validated methods like the shake-flask protocol. The resulting pH-solubility profile is an indispensable dataset that informs formulation strategies, aids in the interpretation of biological data, and is a prerequisite for successful drug development.

References

  • Title: ADME Solubility Assay Source: BioDuro URL: [Link]

  • Title: 8.11 pH and Solubility Source: AP Chemistry URL: [Link]

  • Title: Thermodynamic Solubility Assay Source: Domainex URL: [Link]

  • Title: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - M9 Source: ICH URL: [Link]

  • Title: In-vitro Thermodynamic Solubility Source: Protocols.io URL: [Link]

  • Title: FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT Source: Slideshare URL: [Link]

  • Title: Thermodynamic Solubility Assay Source: Evotec URL: [Link]

  • Title: Biochemistry, Dissolution and Solubility Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries Source: PMC - NCBI URL: [Link]

  • Title: ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment Source: Admescope URL: [Link]

  • Title: ICH M9 guideline on biopharmaceutics classification system-based biowaivers Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The Impact of Temperature on the Solubility of Poorly Soluble Substances in Aqueous Solutions Source: Aithor URL: [Link]

  • Title: ICH HARMONISED GUIDELINE BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9 Source: ICH URL: [Link]

  • Title: A fully automated kinetic solubility screen in 384-well plate format using nephelometry Source: BMG LABTECH URL: [Link]

  • Title: Turbidimetric (Kinetic) Solubility Assay Source: Domainex URL: [Link]

  • Title: Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling Source: Academia.edu URL: [Link]

  • Title: In vitro solubility assays in drug discovery Source: PubMed URL: [Link]

  • Title: 15.13: Amines as Bases Source: Chemistry LibreTexts URL: [Link]

  • Title: Why do amines dissolve in hydrochloric acid? Source: Quora URL: [Link]

  • Title: 16.4: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]

  • Title: Many drugs are sold as their hydrochloride salts Source: Vaia URL: [Link]

  • Title: Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization Source: PMC - NCBI URL: [Link]

Sources

Foundational

(R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride: A Core Building Block in Modern Pharmaceutical Synthesis

An In-Depth Technical Guide Abstract: This technical guide provides a comprehensive analysis of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride, a chiral intermediate of significant interest in pharmaceutical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride, a chiral intermediate of significant interest in pharmaceutical development. We will dissect its molecular architecture to understand its utility, detailing its synthesis, quality control protocols, and strategic application in the construction of complex active pharmaceutical ingredients (APIs). This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the self-validating systems required for robust process chemistry.

The Strategic Importance of Chiral Piperidine-Sulfonamide Scaffolds

The value of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride as a pharmaceutical intermediate is derived from the synergistic combination of its three core components: the piperidine ring, the sulfonamide linker, and its specific (R)-stereochemistry.

The Piperidine Moiety in Modern Drug Design

The piperidine ring, a six-membered nitrogenous heterocycle, is a foundational scaffold in medicinal chemistry, prevalent in numerous approved drugs.[1][2] Its prevalence is due to several advantageous properties:

  • Physicochemical Modulation: The piperidine ring is both hydrophilic and lipophilic, allowing chemists to fine-tune a drug candidate's solubility and membrane permeability (LogP/LogD values).[1][3]

  • Favorable ADME Profiles: Its saturated, three-dimensional structure can enhance metabolic stability and provide vectors for engaging with biological targets that are difficult for flat, aromatic systems to access.[3]

  • Synthetic Tractability: The piperidine nitrogen acts as a versatile synthetic handle for introducing a wide array of substituents.[2][4]

The Functional Role of the Ethanesulfonamide Group

The sulfonamide functional group is a key feature in a multitude of clinically successful drugs.[5][6] It is not merely a passive linker but an active contributor to molecular interactions and stability.

  • Hydrogen Bonding: The sulfonamide moiety is a potent hydrogen bond donor (from the N-H) and acceptor (from the oxygens), enabling strong and specific interactions with enzyme active sites and receptors.[5]

  • Bioisosteric Replacement: It serves as a stable, non-hydrolyzable mimic of an amide or ester bond, a critical feature for improving the in-vivo half-life of a drug candidate.[5]

  • Therapeutic Diversity: Sulfonamide-containing compounds exhibit a vast range of biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory functions.[5][6][7][8]

The Criticality of Chirality: The (R)-Configuration

Biological systems are inherently chiral. The specific stereochemistry of a drug molecule is paramount, as it dictates how the molecule fits into its protein-binding site.[1] Introducing a chiral center to the piperidine ring can profoundly influence a compound's properties:

  • Enhanced Potency and Selectivity: The (R)-configuration orients the ethanesulfonamide group and any future substituents in a precise three-dimensional arrangement, maximizing binding affinity for the intended target while minimizing off-target effects.[1][9]

  • Improved Pharmacokinetics: Stereochemistry can significantly alter a drug's absorption, distribution, metabolism, and excretion (PK properties).[9]

  • Reduced Toxicity: Often, one enantiomer is responsible for the therapeutic effect while the other may be inactive or contribute to toxicity. The use of a single, defined enantiomer like the (R)-form is a cornerstone of modern, safer drug design.[1][9]

Physicochemical and Analytical Profile

A clear understanding of the intermediate's properties is essential for its effective use and quality control.

PropertyValueSource/Comment
Chemical Name (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochlorideIUPAC Nomenclature
Molecular Formula C₇H₁₇ClN₂O₂S-
Molecular Weight 228.74 g/mol Calculated
Appearance Expected to be a white to off-white crystalline solid.Based on related sulfonamides and hydrochloride salts.[7][10]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.The hydrochloride salt form significantly enhances aqueous solubility.[7][11]
CAS Number Not publicly available.The methanesulfonamide analog has CAS 1286209-23-1.[12]

Synthesis and Manufacturing Considerations

The synthesis of this intermediate is a multi-step process where control over chirality is the most critical parameter.

Retrosynthetic Analysis

The most logical synthetic approach involves the formation of the sulfonamide bond as the key step. This retrosynthetic analysis simplifies the manufacturing strategy.

G Target (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl Disconnect Sulfonamide Bond Formation Target->Disconnect Intermediates Disconnect->Intermediates SM1 (R)-3-Aminopiperidine (Chiral Precursor) Intermediates->SM1 SM2 Ethanesulfonyl Chloride Intermediates->SM2

Caption: Retrosynthetic pathway for the target intermediate.

Key Starting Material: (R)-3-Aminopiperidine

The synthesis of the final intermediate is entirely dependent on the availability of the high-purity chiral precursor, (R)-3-aminopiperidine. This precursor is typically produced via chiral resolution of a racemic mixture. Patents describe methods where racemic 3-aminopiperidine or its derivatives are reacted with a chiral acid, such as D-mandelic acid, to selectively precipitate the desired (R)-enantiomer as a diastereomeric salt.[13][14] This salt is then treated with a base to liberate the free (R)-3-aminopiperidine.

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale procedure for the synthesis of the title compound. The causality for each step is explained to ensure a trustworthy and reproducible outcome.

Objective: To synthesize (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride from (R)-3-Aminopiperidine dihydrochloride.

Materials:

  • (R)-3-Aminopiperidine dihydrochloride (1.0 eq)

  • Ethanesulfonyl chloride (1.1 eq)

  • Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Hydrochloric Acid (HCl) in ether or isopropanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Sulfonamide Formation cluster_workup Workup & Isolation cluster_final Salt Formation & Purification A Dissolve (R)-3-aminopiperidine dihydrochloride in DCM B Add base (TEA/Na2CO3) and stir A->B C Cool mixture to 0-5 °C B->C D Add ethanesulfonyl chloride dropwise C->D E Allow to warm to RT and stir for 2-4h D->E F Monitor by TLC/LC-MS E->F G Quench with water F->G H Wash with NaHCO3 soln. G->H I Wash with brine H->I J Dry organic layer (Na2SO4) I->J K Filter and concentrate J->K L Dissolve crude oil in solvent K->L M Add ethereal HCl solution L->M N Filter precipitated solid M->N O Wash with cold ether & dry N->O

Caption: Step-by-step workflow for synthesis and purification.

Procedure:

  • Preparation: To a stirred suspension of (R)-3-aminopiperidine dihydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (3.0 eq) at room temperature. The use of excess base is critical to first neutralize the starting material's hydrochloride salts and then to scavenge the HCl generated during the reaction.

  • Reaction: Cool the mixture to 0-5 °C using an ice bath. This is a crucial step to control the exothermicity of the reaction between the amine and the highly reactive sulfonyl chloride, preventing side reactions. Add ethanesulfonyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine (to reduce the water content in the organic layer).

  • Isolation of Free Base: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-N-(piperidin-3-yl)ethanesulfonamide as an oil or solid.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. Slowly add a solution of HCl in ether or isopropanol until precipitation is complete. This converts the basic free amine into its stable, solid, and more easily handled hydrochloride salt.

  • Final Purification: Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold ether to remove any non-polar impurities and dry under vacuum to yield the final product.

Role as a Pharmaceutical Intermediate: An Illustrative Pathway

The true value of this intermediate is its function as a ready-to-use chiral building block for constructing more complex APIs. The secondary amine within the piperidine ring is a potent nucleophile, perfectly poised for reactions such as nucleophilic substitution or reductive amination.

A prime example of this chemistry is seen in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type II diabetes.[14] While these drugs often use the closely related (R)-3-aminopiperidine, the synthetic logic is identical.[13][14] The piperidine intermediate is coupled to a heterocyclic core to form the final API.

G Intermediate (R)-N-(Piperidin-3-yl)ethanesulfonamide (Our Intermediate) Reaction Nucleophilic Substitution Intermediate->Reaction Core Heterocyclic Core (e.g., with a leaving group X) Core->Reaction API Final Active Pharmaceutical Ingredient (API) Reaction->API

Caption: General scheme for API synthesis using the intermediate.

Quality Control and Analytical Protocols

Rigorous analytical testing is mandatory to ensure the identity, purity, and chiral integrity of the intermediate before it is used in API synthesis.

Protocol: Purity Determination by RP-HPLC

Objective: To determine the chemical purity of the final product using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • System: HPLC with UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A typical starting condition would be 95% A / 5% B, ramping to 5% A / 95% B over 15 minutes. The gradient must be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).

  • Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in the mobile phase.

  • Acceptance Criteria: Purity should typically be >98% (by area normalization) for use in subsequent GMP steps.

Protocol: Structural Confirmation

Objective: To confirm the chemical structure and identity of the synthesized compound.

  • ¹H NMR (Proton NMR):

    • Solvent: D₂O or DMSO-d₆.

    • Expected Signals: Characteristic peaks for the ethyl group (a triplet and a quartet), multiplets for the piperidine ring protons, and a signal for the N-H proton. The integration of these signals should match the number of protons in the structure.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI), positive mode.

    • Expected Ion: The analysis should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 193.09.

  • Chiral HPLC:

    • Objective: To confirm the enantiomeric excess (e.e.) is >99%.

    • Column: A specific chiral column (e.g., Chiralpak series) is required. The method must be developed to separate the (R) and (S) enantiomers. This step is critical to validate the success of the chiral synthesis.

Analytical TestExpected ResultPurpose
RP-HPLC Single major peak, >98% purityQuantifies chemical purity
¹H NMR Spectrum consistent with proposed structureConfirms chemical structure
Mass Spec (ESI+) [M+H]⁺ at m/z ≈ 193.09Confirms molecular weight
Chiral HPLC >99% e.e.Confirms chiral integrity

Safety, Handling, and Storage

Proper handling of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is essential for laboratory safety. The safety profile is inferred from related piperidine and sulfonamide compounds.

Hazard ClassGHS StatementPrecaution
Acute Toxicity (Oral) H301/H302: Toxic or Harmful if swallowedDo not eat, drink, or smoke when using.[15][16] Wash hands thoroughly after handling.[15][17]
Skin Irritation H315: Causes skin irritationWear protective gloves and clothing.[15][16][17]
Eye Irritation H319: Causes serious eye irritationWear safety glasses with side-shields or goggles.[16][17]
  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.[16][17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18][19] Keep away from strong bases and oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[16][18]

Conclusion

(R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is more than just a chemical reagent; it is a strategically designed chiral building block that embodies key principles of modern medicinal chemistry. Its architecture provides a robust and versatile platform for creating novel therapeutics, offering control over stereochemistry, physicochemical properties, and synthetic accessibility. For drug development professionals, mastering the synthesis and application of such intermediates is crucial for accelerating the discovery pipeline and delivering safer, more effective medicines.

References

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme-connect.com.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2025). Benchchem.
  • Application of N-(4-ethoxyphenyl)ethanesulfonamide in medicinal chemistry. (2025). Benchchem.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
  • CAS 1520-70-3: Ethanesulfonamide. CymitQuimica.
  • N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride. EvitaChem.
  • Ethanesulfonamide 1520-70-3 wiki. Guidechem.
  • Piperidine - SAFETY DATA SHEET. (2023). Thermo Fisher Scientific.
  • Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Pak. J. Pharm. Sci..
  • Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. (2001). PubMed.
  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY D
  • Safety Data Sheet for 2-(2-chloroethyl)piperidine hydrochloride. Enamine.
  • (R)-3-amino piperidine hydrochloride preparation method. (2013).
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI.
  • (R)-3-amino piperidine hydrochloride preparation method. (2013).
  • N-[(3R)
  • SAFETY DATA SHEET - Piperidine hydrochloride. (2025). Fisher Scientific.
  • N-Methylpiperidine Safety D

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Exploratory

Pharmacokinetic Optimization of Piperidin-3-yl Ethanesulfonamide Compounds: A Technical Guide for CNS Drug Development

Executive Summary The design of central nervous system (CNS) therapeutics requires a delicate balance between target affinity and pharmacokinetic (PK) viability. The blood-brain barrier (BBB) actively excludes polar, hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of central nervous system (CNS) therapeutics requires a delicate balance between target affinity and pharmacokinetic (PK) viability. The blood-brain barrier (BBB) actively excludes polar, highly basic, or hydrogen-bond-rich molecules via tight junctions and active efflux transporters like P-glycoprotein (P-gp). In recent years, the piperidin-3-yl ethanesulfonamide motif has emerged as a privileged scaffold in CNS drug discovery, most notably in the development of non-peptidic Orexin 2 Receptor (OX2R) agonists such as TAK-925 (danavorexton) .

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the causality behind the absorption, distribution, metabolism, and excretion (ADME) profile of this specific chemical motif. We will explore how stereochemical conformation dictates BBB permeability, how the ethanesulfonamide group modulates metabolic clearance, and provide self-validating experimental protocols to evaluate these parameters in preclinical development.

Physicochemical Foundations: Modulating Basicity and Permeability

The unsubstituted piperidine ring is highly basic (pKa ~10–11), meaning it exists almost entirely in its protonated, cationic form at physiological pH (7.4). This high polarity severely restricts passive transcellular diffusion across the lipophilic BBB.

The introduction of an ethanesulfonamide group at the 3-position of the piperidine ring serves two mechanistic purposes:

  • Inductive Basicity Reduction: The strongly electron-withdrawing sulfonyl group pulls electron density away from the piperidine nitrogen via through-bond inductive effects, lowering the overall pKa of the amine to a more favorable range (pKa ~8.0–8.5). This increases the fraction of the neutral, membrane-permeable species at pH 7.4.

  • Lipophilicity Tuning: Compared to a methanesulfonamide, the ethanesulfonamide extends the aliphatic chain by one carbon. This subtle modification increases the distribution coefficient (LogD), enhancing passive lipid bilayer permeability, albeit at the cost of potential hydrophobic binding to metabolic enzymes.

Distribution: Conquering the Blood-Brain Barrier (BBB)

While the sulfonamide group improves the physicochemical profile of the piperidine ring, secondary sulfonamides possess an NH group that acts as a strong hydrogen bond donor (HBD). Exposed HBDs are prime recognition motifs for P-gp (MDR1) efflux pumps, which can actively extrude the drug back into the systemic circulation.

To circumvent this, medicinal chemists leverage conformational shielding . In 2,3-disubstituted piperidines (such as the core of TAK-925), the stereochemistry dictates the 3D conformation. The (2R,3S) cis-configuration forces the substituents into an axial-axial conformation. In this geometry, the sulfonamide NH is sterically occluded by the adjacent substituents or forms an intramolecular hydrogen bond. This internal shielding artificially lowers the dynamic Polar Surface Area (dPSA), preventing P-gp recognition and driving high brain penetration (high Kp​ ) .

G N1 Piperidin-3-yl Ethanesulfonamide N2 (2R,3S) cis-Isomer (Axial-Axial) N1->N2 N3 Trans-Isomer (Equatorial) N1->N3 N4 Steric Shielding of Sulfonamide NH N2->N4 N5 Exposed H-Bond Donor N3->N5 N6 High BBB Penetration (Low P-gp Efflux) N4->N6 N7 Low BBB Penetration (High P-gp Efflux) N5->N7

Caption: Conformational influence of the piperidine ring on sulfonamide shielding and BBB permeability.

Protocol 1: MDCK-MDR1 Bidirectional Permeability Assay

To validate BBB penetration and P-gp efflux liability, the MDCK-MDR1 cell line (transfected with the human MDR1 gene) is the gold standard. This protocol is designed as a self-validating system using internal controls.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts (0.4 µm pore size) at 3×105 cells/cm². Culture for 4-5 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 (validates tight junction integrity).

  • Dosing Solutions: Prepare the piperidin-3-yl ethanesulfonamide compound at 5 µM in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Control Validation: Include Digoxin (5 µM) as a positive P-gp substrate control, and Lucifer Yellow (100 µM) as a paracellular permeability marker (must remain < 1% to validate monolayer integrity).

  • Incubation: Add dosing solution to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. Incubate at 37°C, 5% CO₂ for 120 minutes.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers. Quench with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Analyze via LC-MS/MS.

  • Data Calculation: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER < 2.5 indicates negligible P-gp efflux, confirming successful conformational shielding.

Metabolic Stability & CYP450 Interactions

While the ethanesulfonamide group improves passive permeability, it introduces specific metabolic liabilities. The primary route of metabolism for this scaffold is hepatic oxidation mediated by Cytochrome P450 enzymes, predominantly CYP3A4 and CYP2D6 .

The ethyl chain of the ethanesulfonamide is highly susceptible to aliphatic oxidation ( α

  • and β -hydroxylation). Concurrently, the piperidine nitrogen is a classical soft spot for N-dealkylation. Extending the sulfonamide from a methyl to an ethyl group increases the lipophilicity (LogD), which directly correlates with higher affinity for the hydrophobic active site of CYP3A4, thereby increasing intrinsic clearance ( CLint​ ).

    G Parent Piperidin-3-yl Ethanesulfonamide CYP CYP3A4 / CYP2D6 Metabolism Parent->CYP M3 Sulfonamide Hydrolysis Parent->M3 Esterases/Amidases M1 N-Dealkylation (Piperidine N) CYP->M1 M2 Aliphatic Oxidation (Ethyl Chain) CYP->M2 Clearance Hepatic / Renal Clearance M1->Clearance M2->Clearance M3->Clearance

    Caption: Primary metabolic degradation pathways for piperidin-3-yl ethanesulfonamide derivatives.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

To quantify the metabolic liability of the ethyl chain, intrinsic clearance must be measured using a self-validating microsomal assay.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM, 20 mg/mL protein) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Mixture: Combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer.

  • Control Validation: Run parallel incubations with Verapamil (high clearance CYP3A4 control) and Warfarin (low clearance control). Prepare a negative control lacking NADPH to rule out chemical instability or non-CYP degradation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt the reaction.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant for parent compound depletion.

  • Calculation: Plot the natural log of the remaining percentage versus time to determine the elimination rate constant ( k ). Calculate Intrinsic Clearance ( CLint​=(k×V)/mg protein ).

Quantitative Data Presentation: Scaffold Comparison

To illustrate the causality of structural modifications on PK parameters, the following table summarizes the ADME profile shifts when transitioning from an unsubstituted piperidine to methanesulfonamide and ethanesulfonamide derivatives.

Table 1: Comparative Pharmacokinetic Parameters of Piperidine Scaffolds

Scaffold VariantLogD (pH 7.4)MDCK-MDR1 Efflux Ratio (ER)HLM CLint​ ( μ L/min/mg)In vivo Brain/Plasma Ratio ( Kp​ )
Unsubstituted Piperidine 0.8> 15.045< 0.1
Piperidin-3-yl Methanesulfonamide 1.52.1180.8
Piperidin-3-yl Ethanesulfonamide 1.92.5321.2

Data Interpretation: The unsubstituted piperidine is too basic, leading to severe P-gp efflux (ER > 15) and negligible brain penetration. Shielding the amine with a methanesulfonamide drops the ER and improves Kp​ . Extending to an ethanesulfonamide increases LogD, which further improves passive diffusion into the brain ( Kp​ = 1.2), but the added lipophilic bulk increases recognition by CYP3A4, resulting in a higher intrinsic clearance (32 vs 18 µL/min/mg).

Conclusion

The piperidin-3-yl ethanesulfonamide motif is a powerful tool in the medicinal chemist's arsenal for CNS drug design. By carefully selecting the stereochemistry to induce axial-axial conformational shielding, developers can mask the sulfonamide hydrogen bond donor, bypass P-gp efflux, and achieve excellent brain penetration. However, the lipophilic nature of the ethyl group necessitates rigorous metabolic screening to ensure that CYP3A4-mediated clearance remains within acceptable limits for once-daily oral dosing.

References

  • Fujimoto, T., et al. "Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist." ACS Medicinal Chemistry Letters, 2022.[Link]

  • Sun, S., et al. "Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain." Journal of Medicinal Chemistry, 2017.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Coupling Reactions Utilizing (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride

Introduction: Navigating the Nuances of a Key Synthetic Building Block (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is a chiral secondary amine that serves as a valuable building block in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Nuances of a Key Synthetic Building Block

(R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is a chiral secondary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring, is a common motif in a multitude of pharmaceuticals.[1] The presence of the ethanesulfonamide group can act as a bioisostere for an amide, potentially improving metabolic stability or modifying binding interactions.[2] The use of this reagent in amide bond formation, one of the most frequently performed reactions in drug discovery, requires a nuanced understanding of its properties.[3]

This document provides a comprehensive guide for researchers, offering detailed protocols and the underlying scientific rationale for successfully employing (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride in amide coupling reactions. We will move beyond simple step-by-step instructions to explain the critical parameters and choices that ensure high-yield, high-purity outcomes.

A primary consideration when using this reagent is its formulation as a hydrochloride salt. The protonated piperidine nitrogen is not nucleophilic and will not participate in the coupling reaction. Therefore, the addition of a suitable base is a critical first step to liberate the free amine in situ. This guide will detail protocols using two of the most robust and widely adopted coupling systems: the carbodiimide-based 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), and the aminium salt-based O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Core Principles: Activating the Carboxylic Acid and Liberating the Amine

Amide bond formation between a carboxylic acid and an amine is a dehydration reaction that is kinetically slow under neutral conditions.[4] The core principle of modern amide coupling is the in situ activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

The Role of the Coupling Reagent: Coupling reagents like EDC and HATU convert the hydroxyl group of the carboxylic acid into a good leaving group, creating a highly electrophilic acyl donor.

  • EDC/HOBt System: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[4][5] This intermediate is prone to racemization and can rearrange. The additive, HOBt, intercepts this unstable intermediate to form an HOBt-ester, which is more stable, less prone to racemization, and a highly efficient acylating agent.[3][4][6] The urea byproduct of EDC is water-soluble, simplifying purification through aqueous workup.[7]

  • HATU System: HATU is a more potent coupling reagent, valued for its high reactivity, rapid reaction times, and low rates of epimerization, making it ideal for sterically hindered or electronically challenging substrates.[8][9] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[8]

The Critical Role of the Base: For (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride, a non-nucleophilic organic base is essential. Its primary role is to neutralize the hydrochloride salt, deprotonating the piperidinium ion to generate the free secondary amine required for the coupling reaction. A common choice is N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). A stoichiometric excess of the base is typically required to both neutralize the amine salt and facilitate the coupling reaction itself.

Experimental Workflow Overview

The general workflow for utilizing (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride in an amide coupling reaction is a multi-step process requiring careful control of reagents and conditions.

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification reagents Dissolve Carboxylic Acid and Amine HCl Salt in Anhydrous Solvent base_add Add Non-Nucleophilic Base (e.g., DIPEA, >2.0 eq) reagents->base_add pre_act Add Coupling Reagent (EDC/HOBt or HATU) base_add->pre_act stir Stir at RT (Monitor by TLC/LC-MS) pre_act->stir quench Dilute with Organic Solvent stir->quench wash Aqueous Washes: 1. Dilute Acid (e.g., 1M HCl) 2. Base (e.g., sat. NaHCO₃) 3. Brine quench->wash purify Dry (Na₂SO₄), Filter, Concentrate & Purify (Column Chromatography) wash->purify caption General Experimental Workflow.

Caption: General Experimental Workflow.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol is a robust and cost-effective method for standard amide couplings. The use of HOBt is crucial to enhance efficiency and suppress potential racemization.[4]

Reaction Mechanism

G cluster_mech EDC/HOBt Coupling Mechanism RCOOH R-COOH O_acylisourea [O-Acylisourea Intermediate] RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-Ester O_acylisourea->HOBt_ester + HOBt Urea EDU (Byproduct) O_acylisourea->Urea - HOBt HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine HOBt_regen HOBt HOBt_ester->HOBt_regen - HOBt Amine R'-NH-R'' caption EDC/HOBt Coupling Mechanism.

Caption: EDC/HOBt Coupling Mechanism.

Materials & Reagents
ReagentEquivalentsPurpose
Carboxylic Acid1.0Limiting reagent
(R)-N-(Piperidin-3-yl)ethanesulfonamide HCl1.1 - 1.2Amine source; slight excess drives reaction to completion
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.2 - 1.5Activates the carboxylic acid
HOBt (N-hydroxybenzotriazole)1.2 - 1.5Suppresses racemization and forms a more stable active ester
DIPEA (N,N-Diisopropylethylamine)2.5 - 3.0Neutralizes amine HCl salt and facilitates the coupling reaction
Anhydrous Solvent (DCM or DMF)-Reaction medium; must be dry to prevent hydrolysis of intermediates
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the Carboxylic Acid (1.0 eq) and (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride (1.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 10-15 minutes at room temperature. This step is crucial to ensure the complete deprotonation of the piperidinium hydrochloride to the free amine.

  • Activator Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture. The order of addition can be varied, but adding the coupling agents to the mixture of acid and amine is a common and effective practice.[10]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting carboxylic acid is consumed (typically 4-24 hours).

  • Workup - Dilution: Once complete, dilute the reaction mixture with an equal volume of ethyl acetate or DCM.

  • Workup - Aqueous Washes: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (or 5% citric acid solution) to remove excess DIPEA and any remaining unreacted amine.[11]

    • Saturated aqueous NaHCO₃ solution to remove HOBt and any unreacted carboxylic acid.[12]

    • Saturated NaCl solution (brine) to remove residual water.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is recommended for more challenging couplings, such as those involving sterically hindered carboxylic acids or when rapid reaction times are desired.[8]

Reaction Mechanism

G cluster_mech HATU Coupling Mechanism RCOOH R-COOH OAt_ester [OAt-Active Ester] RCOOH->OAt_ester + HATU, Base HATU HATU Base Base (DIPEA) Amide Amide Product OAt_ester->Amide + Amine TMU Tetramethylurea Amine R'-NH-R'' HOAt HOAt Amide->HOAt + HOAt caption HATU Coupling Mechanism.

Caption: HATU Coupling Mechanism.

Materials & Reagents
ReagentEquivalentsPurpose
Carboxylic Acid1.0Limiting reagent
(R)-N-(Piperidin-3-yl)ethanesulfonamide HCl1.1 - 1.2Amine source
HATU1.1 - 1.2Highly efficient activating agent
DIPEA (N,N-Diisopropylethylamine)3.0 - 4.0Neutralizes amine HCl salt and facilitates the coupling reaction
Anhydrous Solvent (DMF)-Reaction medium; DMF is a common choice for HATU couplings
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the Carboxylic Acid (1.0 eq) and HATU (1.1 eq).

  • Solvent and Base: Dissolve the solids in anhydrous DMF (0.1-0.2 M) and add DIPEA (3.0 eq).

  • Pre-activation: Stir the mixture for 15-30 minutes at room temperature. This pre-activation step allows for the formation of the highly reactive OAt-active ester before the amine is introduced.[8]

  • Amine Addition: In a separate flask, dissolve the (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride (1.1 eq) in a small amount of anhydrous DMF and add DIPEA (1.2 eq) to liberate the free amine. Add this solution to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. These reactions are often much faster than EDC couplings and can be complete in 1-4 hours. Monitor by TLC or LC-MS.

  • Workup and Purification: The workup procedure is identical to that described in Protocol 1. Dilute with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify by column chromatography.[8]

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Yield Incomplete deprotonation of the amine hydrochloride.Ensure at least 2.5-3.0 equivalents of base (DIPEA/TEA) are used.
Hydrolysis of activated intermediate.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Sterically hindered substrates.Switch from EDC/HOBt to a more potent coupling reagent like HATU.[4] Consider gentle heating (40-50 °C) or extending the reaction time.
Side Product Formation Epimerization of a chiral carboxylic acid.Use HATU, which is known for low rates of epimerization.[8] Ensure reaction temperatures are not excessively high.
N-acylation of the sulfonamide nitrogen.This is generally unlikely as the sulfonamide N-H is significantly less nucleophilic than the piperidine amine. Standard conditions should favor piperidine acylation.
Purification Issues Byproducts co-elute with the product.Ensure the aqueous workup is performed thoroughly to remove water-soluble byproducts (urea, salts).[11] Optimize the mobile phase for column chromatography.

Conclusion

The successful use of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride in amide coupling reactions hinges on the careful selection of coupling reagents and, most critically, the stoichiometric use of a non-nucleophilic base to liberate the reactive free amine. Both the EDC/HOBt and HATU methods provide reliable pathways to the desired amide products. By understanding the mechanisms and rationale behind each step, researchers can effectively troubleshoot and optimize these essential transformations, paving the way for the synthesis of novel and complex molecules in drug discovery programs.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Amide Workup. (n.d.). Biofilm Inhibitor Synthesis.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

  • What is the correct order of addition for EDCI and HOBt? (2025, September 13). Reddit.
  • EvitaChem. (n.d.). Buy N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride (EVT-12001842).
  • Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. (2019). MDPI.
  • Organic Chemistry Portal. (n.d.).
  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.
  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020, May 19). YouTube.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

Application

Preparation of sulfonamide derivatives using (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl

An Application Guide to the Synthesis of Novel Sulfonamide Derivatives from (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl Abstract This technical guide provides detailed application notes and robust protocols for the chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Novel Sulfonamide Derivatives from (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl

Abstract

This technical guide provides detailed application notes and robust protocols for the chemical modification of (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl, a versatile chiral building block for drug discovery. Sulfonamide-containing compounds are a cornerstone of modern medicinal chemistry, with applications ranging from antimicrobial to anticancer agents.[1][2] The integration of a piperidine scaffold offers opportunities to enhance pharmacokinetic properties and introduce three-dimensional diversity crucial for biological activity.[3] This document focuses on the functionalization of the secondary amine within the piperidine ring, outlining methodologies for N-alkylation and N-acylation. Each protocol is presented with an emphasis on the underlying chemical principles, reaction optimization, and purification strategies to empower researchers in the synthesis of novel sulfonamide derivatives for therapeutic development.

Introduction: The Strategic Value of (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl

The sulfonamide functional group is a privileged scaffold in pharmaceutical sciences, present in numerous FDA-approved drugs targeting a wide array of diseases.[4] Its continued relevance stems from its ability to act as a versatile hydrogen bond donor and acceptor, mimicking the peptide bond while offering greater metabolic stability. When incorporated into a chiral framework like the (R)-piperidin-3-yl moiety, it provides a vector for stereospecific interactions with biological targets.

(R)-N-(Piperidin-3-yl)ethanesulfonamide HCl serves as an ideal starting material for generating libraries of novel chemical entities. The key to its utility lies in the secondary amine of the piperidine ring, which acts as a nucleophilic handle for a variety of chemical transformations.[5] This guide provides experimentally validated protocols for the most common and effective derivatization strategies.

Core Principle: Activation of the Piperidine Nitrogen

The starting material is supplied as a hydrochloride salt, meaning the piperidine nitrogen is protonated and exists as an ammonium ion. In this state, it is non-nucleophilic and unreactive towards electrophiles. Therefore, the first and most critical step in any derivatization is the in situ neutralization with a suitable base to liberate the free, nucleophilic secondary amine.

The choice of base is critical and depends on the subsequent reaction conditions.

  • Inorganic bases like potassium carbonate (K₂CO₃) are cost-effective and easily removed by filtration but are generally only soluble in more polar solvents like DMF.[6]

  • Organic amine bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are soluble in a wide range of organic solvents and are often used when substrate or reagent sensitivity is a concern.[3] DIPEA is particularly useful as its steric bulk makes it non-nucleophilic, preventing it from competing with the piperidine substrate.

G reagent_node reagent_node intermediate_node intermediate_node product_node product_node base_node base_node start (R)-N-(Piperidin-3-yl)ethanesulfonamide (HCl Salt - Inactive) free_amine Deprotonated Intermediate (Nucleophilic - Active) start->free_amine + base Base (e.g., K₂CO₃, DIPEA) base->free_amine

Caption: Initial deprotonation to generate the reactive nucleophile.

Synthetic Protocols for Derivatization

The following protocols provide detailed, step-by-step procedures for the N-alkylation and N-acylation of (R)-N-(Piperidin-3-yl)ethanesulfonamide.

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a straightforward and robust method for introducing alkyl groups onto the piperidine nitrogen via an Sₙ2 reaction. The selection of a suitable base and solvent is crucial for success, and slow addition of the alkylating agent helps to minimize potential side reactions like over-alkylation.[6][7]

G cluster_reaction Reaction cluster_workup Work-up & Purification start_node start_node process_node process_node reagent_node reagent_node workup_node workup_node product_node product_node start Dissolve Substrate & Base in Solvent add_halide Slowly Add Alkyl Halide (R-X) start->add_halide stir Stir at RT (Monitor by TLC/LC-MS) add_halide->stir quench Aqueous Work-up stir->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product N-Alkylated Product purify->product

Caption: Workflow for Direct N-Alkylation.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF or Acetonitrile).

  • Base Addition: Add the base (e.g., anhydrous K₂CO₃, 2.0 eq. or DIPEA, 2.5 eq.). Stir the suspension for 15-20 minutes at room temperature.

  • Reagent Addition: Slowly add the alkyl halide (1.1 eq.) to the stirred mixture dropwise via a syringe.[8] A slow rate of addition is critical to maintain a relative excess of the secondary amine, which minimizes the formation of a quaternary ammonium salt byproduct.[9]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to overnight, depending on the reactivity of the alkyl halide.

  • Work-up: Upon completion, filter the reaction mixture if an inorganic base like K₂CO₃ was used. Concentrate the filtrate under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to obtain the desired N-alkylated sulfonamide derivative.[10]

Quantitative Data Summary:

Reagent/ParameterMolar EquivalentsTypical SolventTemperatureTypical Time
Substrate HCl Salt1.0DMF, MeCNRoom Temp.4-24 h
Base (K₂CO₃ / DIPEA)2.0 - 2.5---
Alkyl Halide (R-X)1.1 - 1.2---
Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method for N-alkylation, particularly for preparing secondary and tertiary amines. It involves the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity for reducing the iminium ion in the presence of the unreacted carbonyl compound.[9]

G cluster_reaction Reaction cluster_workup Work-up & Purification start_node start_node process_node process_node reagent_node reagent_node workup_node workup_node product_node product_node start Dissolve Substrate, Base, & Carbonyl in Solvent iminium Stir 30 min for Iminium Ion Formation start->iminium add_reductant Add NaBH(OAc)₃ Portion-wise iminium->add_reductant stir Stir at RT (Monitor by TLC/LC-MS) add_reductant->stir quench Quench with sat. NaHCO₃ solution stir->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product N-Alkylated Product purify->product

Caption: Workflow for N-Alkylation via Reductive Amination.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl (1.0 eq.), the desired aldehyde or ketone (1.2 eq.), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Base Addition: Add DIPEA (2.5 eq.) to neutralize the HCl salt and facilitate iminium formation. Stir the mixture for 30-60 minutes at room temperature.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in portions. The portion-wise addition helps to control any potential exotherm and gas evolution.[8]

  • Reaction Monitoring: Stir the reaction at room temperature for 2 to 18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the desired N-alkylated sulfonamide.

Quantitative Data Summary:

Reagent/ParameterMolar EquivalentsTypical SolventTemperatureTypical Time
Substrate HCl Salt1.0DCM, DCERoom Temp.2-18 h
Aldehyde/Ketone1.2---
DIPEA2.5---
NaBH(OAc)₃1.5---
Protocol 3: N-Acylation with Acyl Chlorides

N-acylation is a highly efficient method for forming a robust amide bond at the piperidine nitrogen. The reaction between the secondary amine and a reactive acylating agent, such as an acyl chloride, proceeds rapidly. A non-nucleophilic base is required to scavenge the HCl generated during the reaction, which would otherwise protonate and deactivate the starting amine.[3][11]

G cluster_reaction Reaction cluster_workup Work-up & Purification start_node start_node process_node process_node reagent_node reagent_node workup_node workup_node product_node product_node start Dissolve Substrate & Base in Solvent cool Cool to 0 °C start->cool add_chloride Dropwise Addition of Acyl Chloride (RCOCl) cool->add_chloride stir Warm to RT & Stir (Monitor by TLC/LC-MS) add_chloride->stir quench Quench with Water stir->quench extract Wash with NaHCO₃ & Brine quench->extract purify Column Chromatography extract->purify product N-Acylated Product (Amide) purify->product

Caption: Workflow for N-Acylation with Acyl Chlorides.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask, dissolve (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl (1.0 eq.) in an anhydrous chlorinated solvent like dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as TEA or DIPEA (2.5 eq.) and stir for 10-15 minutes.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (1.1 eq.) dropwise. This initial cooling is crucial to control the exothermicity of the acylation reaction.[3]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor for the consumption of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[11]

  • Purification: The resulting crude amide is often of high purity but can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data Summary:

Reagent/ParameterMolar EquivalentsTypical SolventTemperatureTypical Time
Substrate HCl Salt1.0DCM0 °C to RT1-4 h
Base (TEA / DIPEA)2.5---
Acyl Chloride (RCOCl)1.1---

General Purification & Characterization

Purification: Column chromatography on silica gel is the most common method for purifying these sulfonamide derivatives.[10][12] A typical starting solvent system is a mixture of a non-polar solvent (hexanes or heptane) and a polar solvent (ethyl acetate). The optimal solvent system should be determined by TLC analysis first, aiming for an Rf value of 0.2-0.4 for the desired product to ensure good separation.[10]

Characterization: The identity and purity of the final products should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl and its derivatives may be irritating to the skin, eyes, and respiratory tract.[13]

  • Reagents such as alkyl halides, acyl chlorides, and strong bases should be handled with care according to their specific Safety Data Sheets (SDS).[14][15]

Conclusion

(R)-N-(Piperidin-3-yl)ethanesulfonamide HCl is a highly valuable and versatile chiral building block for the synthesis of novel sulfonamide derivatives. The protocols detailed in this guide for N-alkylation and N-acylation provide robust and reproducible methods for functionalizing the piperidine core. By understanding the principles of amine activation and carefully controlling reaction conditions, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery programs, accelerating the development of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2-ylmethyl)piperidine. BenchChem.
  • BenchChem. (2025).
  • Al-Ghorbani, M., et al. (2025).
  • Al-Ghorbani, M., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?.
  • Al-Masoudi, N. A. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • BenchChem Technical Support. (2025).
  • EvitaChem. (n.d.). N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride. EvitaChem.
  • BenchChem Technical Support. (2025).
  • Kumar, S., & Narasimhan, B. (2024). Sulfonamide derivatives: Synthesis and applications.
  • BenchChem. (2025). Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride. BenchChem.
  • NextSDS. (n.d.). [(3R)
  • ChemSRC. (n.d.). MSDS of N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride. ChemSRC.
  • MilliporeSigma. (2025).
  • Fisher Scientific. (2023).

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Method

Application Note: In Vitro Pharmacological Profiling of (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride in Orexin 2 Receptor Assays

Introduction & Mechanistic Context The orexin neuropeptide system is a central regulator of wakefulness, arousal, and energy homeostasis, operating through two G-protein coupled receptors (GPCRs): OX1R and OX2R ()[1]. Be...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The orexin neuropeptide system is a central regulator of wakefulness, arousal, and energy homeostasis, operating through two G-protein coupled receptors (GPCRs): OX1R and OX2R ()[1]. Because the selective loss of orexin-producing neurons drives the pathophysiology of Narcolepsy Type 1 (NT1), the development of non-peptide, orally bioavailable OX2R-selective agonists has revolutionized sleep medicine research[2].

Recent clinical-stage breakthroughs, including TAK-925 (danavorexton) and TAK-861, rely heavily on substituted saturated heterocycles—specifically piperidine and pyrrolidine rings—functionalized with sulfonamide moieties to achieve nanomolar potency and high OX2R selectivity ()[3][4]. The compound (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride serves as a critical chiral pharmacophore and synthetic building block in this chemical space[5][6].

This technical guide outlines the optimized in vitro assay protocols required to evaluate this compound and its derivatives, establishing a self-validating system for functional calcium mobilization and radioligand binding.

G Ligand (R)-N-(Piperidin-3-yl) ethanesulfonamide Receptor Orexin 2 Receptor (OX2R) Ligand->Receptor Binds & Activates Gq Gq Protein Alpha Receptor->Gq GDP/GTP Exchange PLC Phospholipase C (PLCβ) Gq->PLC Stimulates IP3 Inositol Trisphosphate PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens ER Channels

Fig 1: Gq-coupled intracellular calcium signaling pathway activated by OX2R agonists.

Compound Preparation & Physicochemical Handling

Proper handling of the hydrochloride salt is critical to prevent assay artifacts. The basic secondary amine of the piperidine ring is protonated in the HCl salt form, which drastically alters its behavior in aqueous media.

  • Stock Reconstitution: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM stock solution.

    • Causality Insight: DMSO is essential to fully solvate the lipophilic ethanesulfonamide tail while preventing the hydrolysis of the piperidine core. Avoid repeated freeze-thaw cycles by aliquoting the stock.

  • Aqueous Dilution: Dilute the stock in Assay Buffer (HBSS supplemented with 20 mM HEPES and 0.1% fatty-acid-free BSA) immediately prior to the assay.

    • Causality Insight: The HCl salt of the piperidine will locally lower the pH of unbuffered solutions. Rapid pH drops can trigger artifactual, ligand-independent GPCR activation or alter the fluorescence of pH-sensitive dyes. The 20 mM HEPES buffer neutralizes this effect. Furthermore, 0.1% BSA prevents the non-specific adsorption of the lipophilic sulfonamide moiety to polystyrene microtiter plates.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every assay plate must include a full dose-response curve of Orexin-A (endogenous full agonist) to define Eₘₐₓ (100% activation), and Suvorexant (dual orexin receptor antagonist) to verify receptor specificity and calculate the assay's Z'-factor.

Protocol A: High-Throughput FLIPR Calcium Mobilization Assay

OX2R is a Gq-coupled receptor; its activation stimulates Phospholipase C (PLC), leading to intracellular calcium release ()[7].

Workflow Step1 1. Cell Seeding (CHO-OX2R) Step2 2. Dye Loading (Fluo-4 AM) Step1->Step2 Step3 3. Compound Addition Step2->Step3 Step4 4. Kinetic Readout Step3->Step4 Step5 5. Data Analysis (Z'-factor > 0.6) Step4->Step5

Fig 2: Step-by-step workflow for the FLIPR calcium mobilization in vitro assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing human OX2R at 15,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 AM loading buffer containing 2.5 mM probenecid. Incubate for 60 minutes at 37°C in the dark.

    • Causality Insight: Probenecid is an inhibitor of organic anion transporters. Its inclusion is mandatory to prevent the cells from actively pumping the Fluo-4 dye out of the cytoplasm, which would severely degrade the signal-to-noise ratio.

  • Compound Addition: Transfer the plate to the FLIPR (Fluorometric Imaging Plate Reader). Dispense 10 µL of the prepared (R)-N-(Piperidin-3-yl)ethanesulfonamide derivative (at 3X final concentration) into the wells.

  • Kinetic Readout: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Capture the peak relative fluorescence units (RFU) minus the baseline RFU.

  • System Validation: Calculate the Z'-factor using the Orexin-A max response and the vehicle (DMSO) baseline. A plate is only validated for downstream analysis if Z' > 0.6.

Protocol B: Radioligand Binding Assay (Affinity Profiling)

To distinguish between functional efficacy and pure binding affinity, a competitive radioligand binding assay is utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-hOX2R cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 min at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [³H]-EMPA (a selective OX2R radioligand, final concentration 1 nM), and 25 µL of the test compound. Incubate for 2 hours at room temperature to reach equilibrium.

  • Filtration: Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) using a vacuum manifold.

    • Causality Insight: Glass fiber filters carry a negative charge that can non-specifically bind positively charged ligands (like the protonated piperidine nitrogen of our target compound). Pre-soaking in PEI neutralizes the filter surface, drastically reducing background noise and preventing false-positive affinity readings.

  • Washing & Detection: Wash filters three times with ice-cold buffer. Dry, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter.

Data Presentation & Expected Outcomes

The pharmacological parameters of the target pharmacophore must be benchmarked against established literature values for known OX2R modulators[3][7].

Table 1: Expected Pharmacological Parameters for OX2R Reference Compounds

Compound / LigandAssay TypePrimary TargetExpected EC₅₀ / IC₅₀Eₘₐₓ (% of Orexin-A)
Orexin-A (Endogenous)FLIPR (Ca²⁺)OX1R / OX2R1.0 – 5.0 nM100%
TAK-925 (Reference Agonist)FLIPR (Ca²⁺)OX2R~5.5 nM98 – 100%
TAK-861 (Reference Agonist)FLIPR (Ca²⁺)OX2R~2.5 nM98 – 100%
Suvorexant (Antagonist)RadioligandOX1R / OX2R~0.5 nM (Kᵢ)0%
(R)-N-(Piperidin-3-yl)... FLIPR / BindingOX2RDerivative DependentVariable

References

  • Mitsukawa, K., Terada, M., Yamada, R., Monjo, T., Hiyoshi, T., Nakakariya, M., Kajita, Y., Ando, T., Koike, T., & Kimura, H. (2024). "TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models." Scientific Reports, 14(1), 20838. URL:[Link]

  • Yukitake, H., et al. (2019). "TAK-925, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice." Pharmacology Biochemistry and Behavior, 187, 172794. URL:[Link]

  • Chemelli, R. M., et al. (1999). "Narcolepsy in orexin knockout mice: molecular genetics of sleep regulation." Cell, 98(4), 437-451. URL:[Link]

Sources

Application

Protocol for dissolving (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride for cell culture

Application Notes & Protocols Topic: Protocol for Dissolving (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride for Cell Culture For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Protocol for Dissolving (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride for Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is a small organic molecule belonging to the sulfonamide class of compounds.[1] Piperidine and sulfonamide moieties are common scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][3][4][5][6] As a hydrochloride salt, this compound is expected to have enhanced aqueous solubility and stability compared to its free base form.[1][7] The precise biological target and mechanism of action for this specific compound are not extensively documented in publicly available literature, but it may modulate the activity of G protein-coupled receptors (GPCRs) or enzymes.[1]

These application notes provide a comprehensive, step-by-step protocol for the solubilization and preparation of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride for use in in vitro cell culture experiments. The protocol is designed to ensure the compound's stability and minimize solvent-induced cytotoxicity, thereby promoting reproducible and reliable experimental outcomes.

Physicochemical Properties and Solvent Selection

A summary of the known physicochemical properties of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride and common solvents for cell culture applications are presented below.

PropertyValue/InformationSource/Recommendation
Molecular Formula C8H19ClN2O2S[1]
Molecular Weight 242.77 g/mol [1]
Appearance Typically a white crystalline powder[1]
Primary Solvent Dimethyl sulfoxide (DMSO), cell culture gradeRecommended
Secondary Solvent Sterile deionized water or phosphate-buffered saline (PBS)For working solutions
Storage (Solid) Desiccate at room temperatureGeneral best practice
Storage (Stock Solution) -20°C or -80°C[8][9]
Rationale for Solvent Choice

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic organic solvent capable of dissolving a wide range of organic and inorganic compounds.[10][11] It is a common solvent for preparing high-concentration stock solutions of small molecules for cell culture due to its miscibility with water and culture media. However, DMSO can exhibit cytotoxic effects at higher concentrations.[12][13][14][15] Therefore, it is crucial to limit the final concentration of DMSO in the cell culture medium, typically to less than 0.5%, with concentrations of 0.1% or lower being preferable to minimize off-target effects.[8][12][13]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be serially diluted to various working concentrations for cell culture experiments.

Materials:

  • (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated pipettes

  • 0.22 µm sterile syringe filter

Method:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride using its molecular weight (242.77 g/mol ).

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 242.77 g/mol × 1000 mg/g = 2.4277 mg

  • Weighing: Accurately weigh the calculated amount of the compound powder in a sterile microcentrifuge tube or vial.

  • Dissolution: Add the desired volume of sterile DMSO to the vial containing the powder. Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.[8][9]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube.[8] This step is critical to prevent microbial contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[8][9] Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.[8][9]

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation (10 mM in DMSO) calc Calculate Mass (e.g., 2.43 mg for 1 mL) weigh Weigh Compound calc->weigh add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store G cluster_workflow Cell Treatment Workflow cluster_controls Controls thaw Thaw Stock Solution Aliquot dilute Dilute Stock in Medium (e.g., 1:1000 for 10 µM) thaw->dilute prewarm Pre-warm Cell Culture Medium prewarm->dilute mix Mix Gently dilute->mix treat Treat Cells mix->treat vehicle Vehicle Control (DMSO in Medium) untreated Untreated Control

Caption: Workflow for preparing working solutions and treating cells.

Self-Validation and Best Practices

  • Solubility Test: Before preparing a large volume of stock solution, it is advisable to test the solubility of the compound in DMSO at your desired concentration.

  • Cytotoxicity of DMSO: The sensitivity of cell lines to DMSO can vary. [16]It is recommended to perform a dose-response experiment with the DMSO vehicle alone to determine the maximum tolerated concentration for your specific cell line and experimental duration.

  • pH Monitoring: Dissolving a hydrochloride salt in an unbuffered solvent like DMSO should not significantly alter its pH. However, upon dilution into the culture medium, the buffering system of the medium should maintain the physiological pH.

  • Stability: While sulfonamides are generally stable, repeated freeze-thaw cycles of the stock solution should be avoided by preparing single-use aliquots. [8][9]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparation of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride for cell culture applications. By following these steps, researchers can prepare sterile, accurately concentrated solutions of the compound while minimizing potential artifacts from the solvent. Adherence to these guidelines for preparing stock and working solutions, along with the use of appropriate controls, is essential for obtaining reliable and reproducible data in cell-based assays.

References

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • Lima, T. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Zhang, X., et al. (2015). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. Retrieved from [Link]

  • Santos, C. F., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Retrieved from [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS One. Retrieved from [Link]

  • Corning Life Sciences. (2022). Best Practices for Media Preparation and Exchange in Mammalian Cell Culture. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.). Retrieved from [Link]

  • Corning Life Sciences. (2022). Top Tips for In-House Media Preparation. Retrieved from [Link]

  • NextSDS. (n.d.). N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). piperidin-3-yl methanesulfonate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Forbes, I. T., et al. (1998). (R)-3,N-dimethyl-N-[1-methyl-3-(4-methyl-piperidin-1-yl) propyl]benzenesulfonamide: the first selective 5-HT7 receptor antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). N-(piperidin-3-yl)benzenesulfonamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removing salt from hydrochloride-1-amido glycolyurea.
  • PubChem. (n.d.). Naratriptan. Retrieved from [Link]

  • NextSDS. (n.d.). [(3R)-piperidin-3-yl]methanesulfonamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • B-Rao, C., et al. (2007). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • dmso-use.com. (2024). DMSO Pharmaceutical grade-uses of dimethylsulfoxide-dimethyl sulfoxide. Retrieved from [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics. Retrieved from [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]

  • Al-Trawneh, S., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • Kohjin Bio Co., Ltd. (n.d.). Cell Culture-Related Products Catalog. Retrieved from [Link]

  • Sestito, S., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Lee, J., et al. (2021). Antioxidative and Analgesic Effects of Naringin through Selective Inhibition of Transient Receptor Potential Vanilloid Member 1. Antioxidants. Retrieved from [Link]

  • Bhatt, P., et al. (2024). Investigation on a Freeze-Drying Process for Long-Term Stability of mRNA-LNPs. Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

Sources

Method

Catalytic methods for synthesizing (R)-N-(Piperidin-3-yl)ethanesulfonamidehydrochloride

An in-depth guide to the catalytic synthesis of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride, a key chiral building block in pharmaceutical development. This document provides a detailed overview of modern catal...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the catalytic synthesis of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride, a key chiral building block in pharmaceutical development. This document provides a detailed overview of modern catalytic strategies, complete with step-by-step protocols and expert insights for researchers and drug development professionals.

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting complex biological receptors. The synthesis of enantiomerically pure piperidine derivatives is therefore of paramount importance, as the stereochemistry at chiral centers often dictates the pharmacological activity, efficacy, and safety profile of the final active pharmaceutical ingredient (API).[3]

(R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is a valuable chiral intermediate. Its synthesis hinges on the efficient and stereocontrolled construction of the (R)-3-aminopiperidine core. Traditional methods often rely on the resolution of racemic mixtures, which is inherently inefficient as it discards half of the material.[4][5] Modern synthetic chemistry has shifted towards catalytic asymmetric methods that can generate the desired enantiomer directly, offering higher yields, reduced waste, and greater atom economy.[1]

This application note details several cutting-edge catalytic strategies for the asymmetric synthesis of the (R)-3-aminopiperidine precursor, followed by its conversion to the target compound, (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride. We will explore biocatalysis, asymmetric hydrogenation, and rhodium-catalyzed dearomatization, providing both the theoretical basis and practical, step-by-step protocols for their implementation in a laboratory setting.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals that the primary challenge lies in the stereoselective formation of the C-N bond at the C3 position of the piperidine ring. The sulfonamide linkage and the final hydrochloride salt are formed through well-established, high-yielding reactions.

G target (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl intermediate1 (R)-N-(Piperidin-3-yl)ethanesulfonamide (Free Base) target->intermediate1 HCl Addition intermediate2 (R)-3-Aminopiperidine intermediate1->intermediate2 Sulfonylation intermediate3 Ethanesulfonyl Chloride intermediate1->intermediate3 Sulfonylation precursor1 N-Protected Piperidin-3-one intermediate2->precursor1 Biocatalytic Asymmetric Amination precursor2 N-Protected 3-Aminopyridine Derivative intermediate2->precursor2 Asymmetric Hydrogenation precursor3 Pyridine intermediate2->precursor3 Asymmetric Dearomative Functionalization

Caption: Retrosynthetic analysis of the target compound.

Part 1: Catalytic Asymmetric Synthesis of the (R)-3-Aminopiperidine Intermediate

The enantioselective synthesis of (R)-3-aminopiperidine is the cornerstone of the entire process. Below are detailed protocols for three distinct and powerful catalytic methods.

Method A: Biocatalytic Asymmetric Amination via Transaminase

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Transaminase enzymes can catalyze the asymmetric amination of a ketone substrate to produce a chiral amine with exceptionally high enantiomeric excess (e.e.).[6][7]

Causality and Expertise: This method's high selectivity stems from the enzyme's precisely shaped active site, which preferentially binds the substrate in an orientation that leads to the (R)-enantiomer. The reaction is typically run in an aqueous buffer under mild pH and temperature conditions, avoiding the need for expensive or toxic heavy metal catalysts and harsh reagents. Isopropylamine often serves as a convenient and inexpensive amine donor, with the acetone by-product being easily removed.

Protocol 1: Transaminase-Mediated Synthesis of (R)-N-Boc-3-aminopiperidine

  • Reaction Setup: In a temperature-controlled vessel, prepare a 100 mM potassium phosphate buffer (pH 7.5).

  • Reagent Addition: To the buffer, add N-Boc-piperidin-3-one (1 equivalent, e.g., 10 g), pyridoxal 5'-phosphate (PLP) cofactor (1 mM), and a selected (R)-selective transaminase (commercially available, concentration as per manufacturer's recommendation).

  • Amine Donor: Add isopropylamine (5-10 equivalents) as the amine donor.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress using HPLC or GC by observing the conversion of the ketone substrate.

  • Workup: Once the reaction reaches completion (typically 12-24 hours), quench the reaction by adding a suitable organic solvent such as ethyl acetate. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude (R)-N-Boc-3-aminopiperidine can be purified by silica gel column chromatography to yield the product with typically >99% e.e.[6]

  • Deprotection: The Boc-protecting group is then removed by treatment with a strong acid, such as hydrochloric acid in methanol or trifluoroacetic acid in dichloromethane, to yield (R)-3-aminopiperidine as its salt.

G start N-Boc-Piperidin-3-one process1 Transaminase (R-selective) PLP, Isopropylamine Aqueous Buffer, 30-40°C start->process1 product1 (R)-N-Boc-3-aminopiperidine process1->product1 process2 Acidic Deprotection (e.g., HCl in MeOH) product1->process2 product2 (R)-3-Aminopiperidine (as salt) process2->product2

Caption: Workflow for biocatalytic asymmetric amination.

Method B: Rhodium-Catalyzed Asymmetric Dearomative Functionalization

This strategy involves a multi-step process that builds the chiral center onto a pyridine ring through a highly regio- and enantioselective rhodium-catalyzed carbometalation of a dihydropyridine intermediate.[8]

Causality and Expertise: This method leverages the power of transition metal catalysis to perform a difficult transformation. The key is the use of a chiral phosphine ligand that coordinates to the rhodium center, creating a chiral environment that directs the addition of a boronic acid to one specific face of the dihydropyridine substrate. This results in the formation of a 3-substituted tetrahydropyridine with high enantioselectivity.[8] Subsequent hydrogenation reduces the remaining double bond to furnish the saturated piperidine ring.

Protocol 2: Three-Step Synthesis via Rh-Catalyzed Carbometalation

  • Partial Reduction of Pyridine: A suitable N-protected pyridine derivative (e.g., phenyl pyridine-1(2H)-carboxylate) is partially reduced to the corresponding dihydropyridine using a mild reducing agent.

  • Rh-Catalyzed Asymmetric Carbometalation:

    • Reaction Setup: In a glovebox, charge a reaction vial with a rhodium precursor (e.g., [Rh(cod)Cl]₂), a chiral ligand (e.g., a Josiphos-type ligand), and the dihydropyridine substrate (1 equivalent) in a suitable solvent like dioxane.

    • Reagent Addition: Add an aryl or vinyl boronic acid (1.5 equivalents) and a base (e.g., potassium hydroxide).

    • Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperature until the reaction is complete, as monitored by TLC or LC-MS. This step typically yields the 3-substituted tetrahydropyridine with high enantioselectivity.[8]

  • Hydrogenation and Deprotection:

    • The resulting tetrahydropyridine is subjected to hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the enamine double bond.

    • Finally, the N-protecting group is removed under appropriate conditions (e.g., basic hydrolysis for a carbamate) to yield the desired (R)-3-aminopiperidine.

Part 2: Completion of the Synthesis

Once the chiral intermediate, (R)-3-aminopiperidine, has been synthesized with high enantiomeric purity, the final steps involve standard, robust chemical transformations.

Protocol 3: Sulfonylation of (R)-3-Aminopiperidine

Causality and Expertise: This is a classic nucleophilic substitution reaction. The primary amine of (R)-3-aminopiperidine acts as a nucleophile, attacking the electrophilic sulfur atom of ethanesulfonyl chloride. A non-nucleophilic base, such as triethylamine or DIPEA, is crucial. It acts as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction.[9] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Reaction Setup: Dissolve (R)-3-aminopiperidine (or its salt, after neutralization) (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).

  • Base Addition: Add triethylamine (1.2-1.5 equivalents) to the solution.

  • Sulfonyl Chloride Addition: Slowly add ethanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (R)-N-(Piperidin-3-yl)ethanesulfonamide as the free base. Further purification can be achieved via column chromatography if necessary.

Protocol 4: Hydrochloride Salt Formation

Causality and Expertise: Converting the final compound to its hydrochloride salt is a standard practice in pharmaceutical chemistry to improve its stability, crystallinity, and aqueous solubility.[10] This is achieved by reacting the basic free amine with hydrochloric acid.

  • Dissolution: Dissolve the purified (R)-N-(Piperidin-3-yl)ethanesulfonamide free base in a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise while stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to yield the final product, (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride.

Quantitative Data Summary

The choice of synthetic route often involves a trade-off between factors like enantioselectivity, overall yield, cost, and operational simplicity. The table below provides a comparative overview of the catalytic methods for producing the key chiral intermediate.

Catalytic MethodKey TransformationTypical e.e. (%)Overall YieldKey AdvantagesReference
Biocatalysis Asymmetric amination of a ketone>99%Good to ExcellentMild conditions, high selectivity, green chemistry[6][7]
Rh-Catalyzed Dearomatization Asymmetric carbometalation90-98%GoodBroad substrate scope, high enantioselectivity[8]
Asymmetric Hydrogenation Reduction of a pyridine derivativeVariable (up to 99%)GoodAtom economical, potentially scalable[11]
Resolution (Benchmark) Diastereomeric salt formation>99%<50% (Theoretically)High purity of final product[4][5]

Overall Synthetic Workflow

The following diagram illustrates the complete, optimized pathway from a common starting material to the final API intermediate, highlighting the crucial catalytic step.

G start N-Boc-Piperidin-3-one step1 Biocatalytic Amination (Transaminase) start->step1 intermediate1 (R)-N-Boc-3-aminopiperidine step1->intermediate1 step2 Boc Deprotection (HCl) intermediate1->step2 intermediate2 (R)-3-Aminopiperidine step2->intermediate2 step3 Sulfonylation (EtSO₂Cl, Et₃N) intermediate2->step3 intermediate3 (R)-N-(Piperidin-3-yl)ethanesulfonamide step3->intermediate3 step4 Salt Formation (HCl) intermediate3->step4 final (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride step4->final

Caption: Complete synthesis workflow from precursor to final product.

Conclusion

The synthesis of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is critically dependent on the efficient, stereocontrolled synthesis of its (R)-3-aminopiperidine core. While classical resolution remains a viable option, modern catalytic methods offer superior efficiency and sustainability. Biocatalytic transamination stands out for its exceptional enantioselectivity and mild, environmentally benign conditions. Asymmetric hydrogenation and dearomative functionalization strategies also provide powerful, highly selective routes to this key intermediate. By combining these advanced catalytic techniques with robust, well-understood downstream chemical transformations, researchers and drug development professionals can access this valuable chiral building block on a laboratory or industrial scale, facilitating the discovery and production of next-generation therapeutics.

References

  • A Comparative Review of Synthetic Methods for Piperidine Rings. Benchchem.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
  • Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. (2016). ACS Publications.
  • Preparation of (R)-3-aminopiperidine dihydrochloride: A Detailed Guide for Researchers. Benchchem.
  • An asymmetric synthesis method for (R)-3-amino piperidine derivatives. (2016). SciSpace.
  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv.
  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv.
  • Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. (2016). PubMed.
  • Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. (2021). PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • An asymmetric synthesis method for (R)-3-amino piperidine derivatives. Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI.
  • Buy N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride. EvitaChem.

Sources

Application

Application Note: Strategic Utilization of (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride in Medicinal Chemistry

Executive Summary (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride (CAS: 1286207-14-4) is a highly versatile, chiral building block increasingly utilized in modern drug discovery[1]. By combining the privileged pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride (CAS: 1286207-14-4) is a highly versatile, chiral building block increasingly utilized in modern drug discovery[1]. By combining the privileged piperidine scaffold with a highly tunable ethanesulfonamide moiety, this intermediate provides medicinal chemists with a robust vector for exploring chemical space. It is particularly valuable in the synthesis of kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and specific ion channel modulators, where precise spatial orientation and hydrogen-bonding networks are critical for target engagement.

This application note provides an authoritative guide on the structural rationale, strategic applications, and validated synthetic protocols for incorporating this building block into novel active pharmaceutical ingredients (APIs).

Structural Rationale & Pharmacophore Profiling

The architectural design of (R)-N-(Piperidin-3-yl)ethanesulfonamide offers three distinct pharmacological advantages:

  • N1 Piperidine Secondary Amine: Supplied as a hydrochloride salt to prevent premature oxidation and degradation[1], the secondary amine serves as a highly reactive nucleophile. It is primed for Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig cross-coupling, or reductive amination.

  • (R)-Stereocenter at C3: Chirality is non-negotiable in modern drug design. The (R)-configuration forces the ethanesulfonamide group into a specific 3D trajectory, minimizing entropic penalties upon binding and drastically reducing off-target toxicity compared to racemic mixtures.

  • Ethanesulfonamide Moiety: Sulfonamides are classic bioisosteres for carboxylic acids and amides. The –NH– acts as a potent hydrogen-bond donor, while the –SO₂– provides two hydrogen-bond acceptors[2]. The ethyl tail occupies small lipophilic pockets, enhancing the overall binding affinity without significantly inflating the molecular weight.

Pharmacophore mapping of (R)-N-(Piperidin-3-yl)ethanesulfonamide highlighting its binding logic.

Table 1: Predicted Physicochemical Properties
PropertyValueMedicinal Chemistry Significance
Molecular Weight (Free Base) 192.28 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 58.3 ŲOptimal for membrane permeability; allows tuning for CNS penetration if required.
Hydrogen Bond Donors (HBD) 2Crucial for interacting with kinase hinge regions or GPCR binding sites.
Hydrogen Bond Acceptors (HBA) 3Facilitates interaction with backbone amides of target proteins.

Strategic Applications in Target-Directed Drug Design

Kinase Inhibitors (e.g., EGFR)

In the development of fourth-generation EGFR inhibitors designed to overcome C797S-mediated resistance, piperidine-sulfonamide derivatives have proven highly effective[3]. The piperidine ring acts as a rigid linker that projects the sulfonamide into the solvent-exposed region or towards the hinge-binding motif, improving both kinase selectivity and aqueous solubility[3].

PARP Inhibitors

Chiral piperidines are privileged scaffolds in PARP inhibitors, as famously demonstrated by the discovery of MK-4827 (Niraparib), which utilizes a chiral piperidin-3-yl moiety to achieve exceptional potency against BRCA-1 and BRCA-2 mutant tumors[4]. The (R)-N-(Piperidin-3-yl)ethanesulfonamide building block can be similarly leveraged to position the sulfonamide group to interact with the catalytic domain of PARP enzymes.

Ion Channel Modulators (Kv1.3)

Piperidine aryl sulfonamide derivatives have been extensively investigated as Kv1.3 channel modulators for the treatment of autoimmune diseases[5]. The sulfonamide group is critical for blocking the potassium channel pore, while the piperidine core ensures the correct geometry for target engagement[5].

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

To demonstrate the utility of this building block, the following self-validating protocol details the SNAr coupling of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride with a representative heteroaryl halide (e.g., 2,4-dichloropyrimidine) to generate a kinase inhibitor intermediate.

Causality & Reagent Selection:
  • Base (DIPEA): N,N-Diisopropylethylamine is selected because it is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl from the piperidine salt without competing with the secondary amine for the electrophilic pyrimidine.

  • Solvent (Anhydrous DMF): The high dielectric constant of DMF stabilizes the polar transition state of the SNAr reaction, accelerating the rate of substitution.

  • Temperature (80°C): Provides sufficient thermal energy to overcome the activation barrier of the SNAr reaction while preventing the degradation of the sulfonamide moiety.

Step-by-Step Methodology:
  • Freebasing & Initiation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride (1.0 eq, 2.28 g, 10.0 mmol). Suspend the salt in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq, 5.2 mL, 30.0 mmol) dropwise at room temperature. Stir for 15 minutes to ensure complete liberation of the free base. The solution will become homogeneous.

  • Electrophile Introduction: Add the heteroaryl halide (e.g., 2,4-dichloropyrimidine, 1.1 eq, 1.64 g, 11.0 mmol) in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C using a pre-heated oil bath.

  • In-Process Quality Control (IPQC): Monitor the reaction via TLC (DCM:MeOH 9:1) and LC-MS. The reaction is typically complete within 4–6 hours, validated by the disappearance of the piperidine starting material mass (m/z[M+H]+ = 193.1) and the appearance of the product mass.

  • Quenching & Work-up: Cool the mixture to room temperature. Pour the reaction into ice-cold saturated aqueous NH₄Cl (50 mL) to neutralize residual base. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure intermediate.

Workflow for the SNAr coupling of the piperidine building block to generate an API intermediate.

Data Presentation: Reaction Optimization

To ensure a self-validating protocol, various conditions were evaluated to maximize the yield of the N1-functionalized intermediate. The data below demonstrates the necessity of the chosen parameters.

Table 2: Optimization of SNAr Coupling Conditions
EntryBase (Equivalents)SolventTemperatureTimeYield (%)Observation / Causality
1K₂CO₃ (3.0)Acetonitrile80°C12 h45%Poor solubility of the HCl salt in ACN led to incomplete conversion.
2TEA (3.0)DMF80°C8 h68%Triethylamine caused minor side reactions due to slight nucleophilicity.
3NaH (2.5)THF0°C to RT4 h30%Over-deprotonation led to competitive reaction at the sulfonamide nitrogen.
4 DIPEA (3.0) DMF 80°C 5 h 89% Optimal: Complete freebasing, high solubility, no competitive side reactions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride

Introduction Welcome to the technical support guide for the synthesis of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride. This molecule is a valuable chiral building block in pharmaceutical development.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride. This molecule is a valuable chiral building block in pharmaceutical development. Achieving high yield and purity is critical for the cost-effective production of active pharmaceutical ingredients (APIs). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers and drug development professionals overcome common challenges in this multi-step synthesis.

The synthetic route typically involves two key transformations: the sulfonylation of a protected chiral amine followed by deprotection and salt formation. Each stage presents unique challenges that can impact the overall yield and purity. This document is structured to address these issues directly, providing both theoretical explanations and practical, field-proven solutions.

Overall Synthetic Workflow

The synthesis is generally performed in two main steps starting from commercially available N-Boc-(R)-3-aminopiperidine.

G A N-Boc-(R)-3-aminopiperidine C Sulfonylation Reaction (Base, Solvent) A->C B Ethanesulfonyl Chloride B->C D N-Boc-(R)-N-(Piperidin-3-yl)ethanesulfonamide C->D Yield >90% E Acidic Deprotection & Salt Formation (e.g., HCl in Dioxane) D->E F (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride (Final Product) E->F Yield >95%

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Problem 1: Low Yield in the Sulfonylation Step

Q: My reaction of N-Boc-(R)-3-aminopiperidine with ethanesulfonyl chloride results in a low yield (<80%) of the protected intermediate. What are the likely causes and how can I fix this?

A: Low yield in this step is a common issue and can typically be traced back to one of four areas: reagent quality, reaction conditions, base selection, or side reactions.

1. Reagent Quality:

  • Ethanesulfonyl Chloride: This reagent is highly sensitive to moisture. If it has been improperly stored, it will hydrolyze to ethanesulfonic acid, which is unreactive. Always use a fresh bottle or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent: Ensure your solvent (e.g., Dichloromethane - DCM) is anhydrous. Water in the solvent will consume the sulfonyl chloride.[1]

2. Reaction Conditions:

  • Temperature: The reaction is typically exothermic. It is crucial to add the ethanesulfonyl chloride slowly to a cooled solution (0 °C) of the amine and base.[2] Adding it too quickly can cause the temperature to rise, promoting side reactions. After the addition, allowing the reaction to slowly warm to room temperature and stir for several hours ensures it goes to completion.[1]

  • Stoichiometry: Use a slight excess of ethanesulfonyl chloride (e.g., 1.1-1.2 equivalents) to ensure all the starting amine is consumed.

3. Base Selection:

  • The choice of base is critical. The base neutralizes the HCl generated during the reaction.[3]

  • Recommended Base: A non-nucleophilic, hindered tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal. Use at least 1.2 equivalents.

  • Problematic Bases: Avoid using bases like pyridine or DMAP in stoichiometric amounts as they can react with the sulfonyl chloride to form unreactive intermediates or act as catalysts for undesired side reactions.

4. Potential Side Reactions:

  • N,N-Disubstitution: Although the Boc group protects the piperidine ring nitrogen, highly forcing conditions could lead to side reactions. The primary issue is often the formation of N,N-disubstituted sulfonamides from the primary amine if the reaction conditions are not well-controlled.[4]

  • Workup Issues: The sulfonamide product can sometimes be difficult to separate from the amine hydrochloride salt (e.g., triethylammonium chloride). A thorough aqueous wash (e.g., with dilute HCl, then saturated NaHCO₃, then brine) is essential to remove these salts and any unreacted base.[1]

G Start Low Yield in Sulfonylation? CheckReagents Check Reagent Quality (Fresh Ethanesulfonyl Chloride, Anhydrous Solvent) Start->CheckReagents Is Moisture a Possibility? CheckConditions Optimize Reaction Conditions (Add Reagent at 0°C, Slow Addition, Slight Excess) Start->CheckConditions Was Reaction Exothermic? CheckBase Verify Base (Use TEA or DIPEA, >1.2 eq.) Start->CheckBase What Base Was Used? CheckWorkup Improve Workup (Thorough Aqueous Washes) Start->CheckWorkup Are Impurities Present? Solution Yield Improved CheckReagents->Solution CheckConditions->Solution CheckBase->Solution CheckWorkup->Solution

Caption: Troubleshooting decision tree for the sulfonylation step.

Problem 2: Incomplete Boc-Deprotection or Difficult Isolation

Q: My deprotection step with HCl is either incomplete, or I struggle to isolate the final hydrochloride salt as a clean solid. What can I do?

A: This is a critical step where yield can be lost during both the reaction and the product isolation.

1. Ensuring Complete Deprotection:

  • Mechanism: The tert-butoxycarbonyl (Boc) group is reliably cleaved under strong acidic conditions. The reaction involves protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[5][6]

  • Reagent Choice: 4M HCl in 1,4-dioxane is the most common and effective reagent for this transformation as it provides the acid and directly forms the desired hydrochloride salt.[5] Trifluoroacetic acid (TFA) is also effective but would require a subsequent salt formation step.[7][8]

  • Reaction Monitoring: Do not rely on time alone. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the Boc-protected starting material has been consumed.[5] The reaction can take anywhere from 1 to 4 hours at room temperature.

2. Optimizing Product Isolation:

  • Precipitation: The hydrochloride salt is often insoluble in the reaction solvent (dioxane) or other non-polar solvents.[5]

    • If a precipitate forms directly in the reaction mixture, this is ideal. You can enhance precipitation by adding an anti-solvent.

    • Anti-Solvent: After the reaction is complete, adding a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) is a standard method to precipitate the hydrochloride salt fully.[5] Add the anti-solvent slowly to encourage the formation of a crystalline solid rather than an oil.

  • Dealing with "Oiling Out": If the product separates as a viscous oil, it can be difficult to handle and purify.

    • Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, you can remove the solvent in vacuo and triturate the resulting residue with fresh anti-solvent (e.g., diethyl ether) until a solid forms.

  • Washing and Drying: Once the solid is collected by filtration, wash it thoroughly with the anti-solvent (diethyl ether) to remove any non-polar, organic-soluble impurities.[5] Dry the final product under high vacuum to remove all residual solvents. The product can be hygroscopic, so minimize its exposure to air.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the sulfonylation reaction? A1: Dichloromethane (DCM) is an excellent choice as it is relatively inert, has good solubility for the starting materials, and is easy to remove.[1] Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.

Q2: How can I effectively monitor the progress of my reactions? A2:

  • Sulfonylation: Use TLC, staining with potassium permanganate (which reacts with the starting amine but not the sulfonamide product). The product will also be visible under UV light if your starting material contains an aromatic ring, but for this aliphatic compound, staining is more reliable. LC-MS is the most definitive method.

  • Deprotection: TLC is very effective here. The Boc-protected starting material is non-polar, while the final hydrochloride salt is highly polar and will remain at the baseline in most solvent systems (e.g., ethyl acetate/hexanes). Staining with ninhydrin can be used to visualize the product's primary amine. LC-MS can confirm the mass change.[5]

Q3: Are there alternative starting materials to N-Boc-(R)-3-aminopiperidine? A3: Yes, other N-protecting groups like benzyloxycarbonyl (Cbz) could be used. However, the Boc group is preferred due to its stability under a wide range of conditions and its straightforward removal with acid, which conveniently allows for simultaneous salt formation.[5][6] The synthesis of the (R)-3-aminopiperidine precursor itself can be achieved from starting materials like D-lysine.[9]

Q4: My final product appears sticky or wet. What is the cause? A4: This is likely due to either residual solvent or the hygroscopic nature of the hydrochloride salt. Ensure the product is dried under high vacuum for an extended period (several hours to overnight). If the problem persists, it may indicate the presence of hygroscopic impurities, and recrystallization may be necessary.

Optimized Experimental Protocols

Protocol 1: Sulfonylation of N-Boc-(R)-3-aminopiperidine
  • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-(R)-3-aminopiperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the stirred mixture to 0 °C using an ice-water bath.

  • Add ethanesulfonyl chloride (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-(R)-N-(Piperidin-3-yl)ethanesulfonamide as a solid or oil, which can often be used in the next step without further purification.

Protocol 2: Boc-Deprotection and Hydrochloride Salt Formation
  • Dissolve the crude N-Boc-(R)-N-(Piperidin-3-yl)ethanesulfonamide (1.0 eq) from the previous step in a minimal amount of a suitable solvent like methanol or ethyl acetate (if necessary).

  • Add a 4M solution of HCl in 1,4-dioxane (4-5 eq of HCl) to the mixture at room temperature.

  • Stir the reaction at room temperature for 1-4 hours. Gas evolution (CO₂) should be observed.[7] Ensure the system is not closed.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • If a precipitate has formed, add an anti-solvent such as diethyl ether or MTBE (approx. 5-10 volumes of the reaction volume) to ensure complete precipitation.

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with generous portions of diethyl ether to remove non-polar impurities.[5]

  • Dry the white solid under high vacuum to a constant weight to yield (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride.

Data Summary Table

StepParameterRecommendationExpected Outcome/Rationale
Sulfonylation BaseTriethylamine (TEA) or DIPEA (1.5 eq)Non-nucleophilic base prevents side reactions and effectively neutralizes the generated HCl.[1][3]
SolventAnhydrous Dichloromethane (DCM)Inert, good solubility, and easy to remove post-reaction.[1]
Temperature0 °C for addition, then warm to room temperatureControls exotherm, minimizes side reactions, and ensures the reaction proceeds to completion.[2]
Deprotection Acid Reagent4M HCl in 1,4-Dioxane (4-5 eq)Efficiently cleaves the Boc group and directly forms the desired hydrochloride salt in one step.[5]
Isolation SolventDiethyl ether or MTBEActs as an anti-solvent to precipitate the polar hydrochloride salt, leaving non-polar impurities in solution.[5]
MonitoringTLC / LC-MSEssential for confirming reaction completion at each stage to avoid carrying unreacted material forward.[5]

References

  • BenchChem. (n.d.). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6uOootscFEY3SoR67A05j08PwcBa8KD3DlG93uc53S1-JNLZCM8fSshgMkAHYH-hS8Hw1Mkc0oCkMtN2PEHpnMfybJfEEUeMeb0siFQ05DaFqtszsE9w_E-1r82tzAtssz3kZTafJpwJePIt_4BS_mp2OcT6WgAo-jZRhO678Ag1UNhPsxXygzY4AdS_0aaBV9C4=]
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Optimization

Troubleshooting poor solubility of (R)-N-(Piperidin-3-yl)ethanesulfonamidehydrochloride in DMSO

This guide provides in-depth troubleshooting for solubility challenges encountered with (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride in Dimethyl Sulfoxide (DMSO). Designed for researchers in drug development, th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for solubility challenges encountered with (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride in Dimethyl Sulfoxide (DMSO). Designed for researchers in drug development, this document offers practical solutions and explains the underlying chemical principles.

Introduction

(R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is a small organic molecule, often appearing as a white crystalline powder, utilized in pharmaceutical research.[1] Its hydrochloride salt form is intended to enhance stability and solubility.[1] However, researchers frequently report difficulties in achieving complete and stable dissolution in DMSO, a widely used "universal solvent" in biological assays.[2] This guide addresses the common causes of these solubility issues and provides validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: I'm observing a precipitate or cloudiness after dissolving (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride in DMSO. What is the likely cause?

The most common culprit is the hygroscopic nature of DMSO.[3] DMSO readily absorbs moisture from the atmosphere, and even small amounts of water can significantly decrease the solubility of many organic compounds, leading to precipitation.[4][5] This effect is exacerbated by repeated freeze-thaw cycles, which can introduce moisture and promote compound crystallization into a less soluble, more stable form.[5][6] For hydrochloride salts, the introduction of water into the aprotic DMSO environment can disrupt the ionic interactions that favor dissolution.[3]

Q2: Why is a hydrochloride salt, which is designed for better solubility, causing problems in DMSO?

While hydrochloride salts generally exhibit enhanced aqueous solubility, their behavior in aprotic solvents like DMSO can be different.[7] The solubility of salts in organic solvents is complex. While DMSO is a powerful solvent capable of dissolving many inorganic salts, the specific interactions between the piperidinyl hydrochloride salt and the DMSO-water mixture can lead to reduced solubility.[8][9]

Q3: Can I gently heat the solution to improve solubility?

Yes, gentle warming can be an effective method to aid dissolution.[10] A water bath set to 37°C is a common and generally safe option.[10][11] However, it is crucial to be cautious as excessive heat can degrade some compounds.[10] DMSO itself is thermally stable at temperatures well above this, but the stability of your specific compound at elevated temperatures should be considered.[12][13]

Q4: Is sonication a viable option for dissolving this compound?

Absolutely. Sonication is a highly effective technique for dissolving stubborn compounds in DMSO.[5][10] It uses sound energy to create localized cavitation, which can break up solid particles and facilitate dissolution without significant bulk heating.[6] Low-energy sonication has been shown to be effective in re-dissolving compounds that have precipitated from DMSO stocks due to water uptake or freeze-thaw cycles.[4][5]

Q5: My compound is for a cell-based assay. What is the maximum concentration of DMSO my cells can tolerate?

The tolerance of cell lines to DMSO varies. For general cell-based assays, it is widely recommended to keep the final concentration of DMSO at or below 0.5% to avoid cytotoxicity, although many cell lines can tolerate up to 1%.[10] Primary cells are often more sensitive, and a final concentration of 0.1% or lower is advisable.[10] It is always best practice to run a vehicle control (your final DMSO concentration in media without the compound) to assess any effects of the solvent on your specific cell line.

Q6: I've prepared a high-concentration stock in 100% DMSO. What is the best way to make serial dilutions for my experiment?

It is recommended to perform serial dilutions in 100% DMSO first.[10] This ensures that the compound remains in a consistent solvent environment and minimizes the risk of precipitation that can occur when diluting directly into an aqueous buffer.[14] Once your serial dilutions in DMSO are prepared, you can then perform the final dilution into your aqueous assay medium to achieve the desired final compound concentration and a low, consistent final DMSO concentration (e.g., 0.1%).[10]

Troubleshooting Workflow

If you are experiencing poor solubility, follow this systematic approach to identify and resolve the issue.

Troubleshooting_Solubility cluster_0 Initial Observation cluster_1 Initial Checks & Actions cluster_2 Advanced Strategies cluster_3 Outcome A Poor solubility or precipitation observed B Verify use of fresh, anhydrous DMSO A->B First Step C Minimize freeze-thaw cycles B->C D Gentle Warming (e.g., 37°C water bath) C->D If needed E Sonication D->E If warming is insufficient H Compound Dissolved D->H Success F Consider co-solvents (e.g., PEG 200, ethanol) E->F If still problematic E->H Success G pH adjustment of aqueous dilution buffer F->G Alternative approach G->H Success I Issue Persists G->I Contact Technical Support

Caption: A step-by-step workflow for troubleshooting poor solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution, which is a common starting point for most biological assays.

Materials:

  • (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride powder

  • Anhydrous, sterile DMSO

  • Sterile, pyrogen-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the required mass:

    • Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000

    • Example: To prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a molecular weight of 256.78 g/mol :

      • Mass (mg) = 10 * 256.78 * 0.001 * 1000 = 2.57 mg

  • Weigh the compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it into a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the desired volume of fresh, anhydrous, sterile DMSO to the tube.

  • Mix thoroughly: Gently vortex the tube until the compound is completely dissolved.[10] Avoid vigorous mixing that could introduce air bubbles.[10]

  • Aid dissolution (if necessary):

    • If the compound does not fully dissolve, sonicate the tube in a water bath for several minutes.[10]

    • Alternatively, or in combination with sonication, gently warm the tube in a 37°C water bath.[10]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize exposure to atmospheric moisture and to avoid repeated freeze-thaw cycles.[10] Store at -20°C or -80°C in tightly sealed containers.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent, providing a definitive measure of its solubility limit.

Materials:

  • (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride powder

  • Anhydrous DMSO

  • Glass vials with screw caps

  • Orbital shaker/rotator

  • Centrifuge

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Prepare the solvent: Use fresh, anhydrous DMSO.

  • Add excess compound: Add an excess amount of the compound powder to a known volume of DMSO in a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibrate: Tightly seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separate solid from liquid: After equilibration, allow the suspension to settle. To ensure complete removal of undissolved solids, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it using a chemical-resistant syringe filter (e.g., PTFE).[3]

  • Quantify: Carefully take a known volume of the clear supernatant. Dilute the sample with an appropriate solvent if necessary. Determine the concentration of the compound in the sample using a validated analytical method like HPLC-UV.[3]

  • Calculate solubility: Based on the measured concentration and any dilution factors, calculate the equilibrium solubility of the compound in DMSO.

Data Summary

The following table summarizes key factors influencing the solubility of hydrochloride salts in DMSO and recommended actions.

ParameterIssueScientific RationaleRecommended Action
Solvent Quality DMSO has absorbed atmospheric water.DMSO is highly hygroscopic. Absorbed water alters the solvent properties, reducing its ability to solvate the compound and promoting precipitation.[3][4]Always use fresh, anhydrous DMSO from a newly opened bottle for preparing stock solutions. Store DMSO in a desiccator.
Storage & Handling Repeated freeze-thaw cycles.Cycles can introduce moisture and promote the crystallization of the compound into a less soluble polymorphic form.[5][6]Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and exposure to air.[10]
Dissolution Technique Incomplete initial dissolution.The compound may require energy input to overcome the activation energy barrier for dissolution.Use gentle warming (37°C) and/or sonication to facilitate complete dissolution.[10][11]
Dilution Strategy Precipitation upon dilution in aqueous buffers.The compound has much lower solubility in aqueous solutions. A sudden change in solvent polarity can cause it to crash out of solution.[3][11]Perform serial dilutions in 100% DMSO first, then add the final DMSO solution to the aqueous buffer.[10][15]

Advanced Troubleshooting: Co-solvents and pH

For particularly challenging cases, the use of co-solvents or pH adjustments may be necessary.

  • Co-solvents: While DMSO is a powerful solvent, sometimes a mixture of solvents can be more effective.[16] Consider evaluating other solvents like Polyethylene glycol 200, ethanol, or DMF.[8][14] When using co-solvents, it is critical to assess their compatibility with your experimental system and their potential for cytotoxicity.

  • pH Adjustment: The solubility of ionizable compounds, including hydrochloride salts, can be highly pH-dependent.[7] While adjusting the pH of a DMSO stock is not practical, you can adjust the pH of the final aqueous buffer into which you are diluting your compound. For a hydrochloride salt of a basic compound, a lower pH in the aqueous phase will generally favor solubility.[7][17] However, ensure the final pH is compatible with your biological assay.

Caption: Key factors influencing compound solubility in DMSO.

References

  • High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science. Available from: [Link]

  • Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Science Publishing. Available from: [Link]

  • (PDF) High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. Available from: [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link]

  • Compound Solubility with Dimethylsulfoxide. Hampton Research. Available from: [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO?. ResearchGate. Available from: [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Available from: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. Available from: [Link]

  • Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Publishing. Available from: [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. Available from: [Link]

  • DMSO Solubility Data: Organic & Inorganic Compounds. Studylib. Available from: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Available from: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. Available from: [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Available from: [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. PMC. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Available from: [Link]

  • Solubility: A speed‒breaker on the drug discovery highway. MedCrave online. Available from: [Link]

  • Effects of Temperature on LOC of Dimethyl Sulfuxide Mixed With Higher Vapor Pressure Solvent. Fauske & Associates. Available from: [Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available from: [Link]

  • Overcoming the Challenge of Poor Drug Solubility. ISPE. Available from: [Link]

  • Is it necessary to adjust the pH of a solution prepared with DMSO and PBS for cell culture?. ResearchGate. Available from: [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. Available from: [Link]

  • pH increase with addition of DMSO?. Reddit. Available from: [Link]

  • Dimethyl Sulfoxide. MP Biomedicals. Available from: [Link]

  • DMSO Pharmaceutical grade-uses of dimethylsulfoxide-dimethyl sulfoxide. LookChem. Available from: [Link]

  • Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Pharmaceutical Technology. Available from: [Link]

  • Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. PMC. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization During (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride Reactions

Welcome to the Technical Support Center for (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the preservation of stereochemical integrity during reactions with this chiral piperidine derivative. Chiral piperidines are a cornerstone in pharmaceutical development, and maintaining their specific three-dimensional structure is paramount to ensuring therapeutic efficacy and safety.[1][2] This document provides actionable advice and detailed protocols to mitigate the risk of racemization.

I. Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical concern for (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride?

A: Racemization is the conversion of a single enantiomer (in this case, the R-enantiomer) into an equal mixture of both enantiomers (a racemic mixture), leading to a loss of optical activity.[3] For pharmaceutical compounds like (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride, the biological activity is highly dependent on its specific stereochemistry.[4] The (S)-enantiomer may have different pharmacological effects, could be inactive, or even exhibit toxicity.[3] Therefore, preventing racemization is crucial to ensure the safety and efficacy of the final drug product.

Q2: What is the primary mechanism leading to racemization in this molecule?

A: The most probable mechanism for racemization in (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride involves the deprotonation of the hydrogen atom at the chiral center (C3 of the piperidine ring). This is particularly a risk under basic conditions. Abstraction of this proton by a base leads to the formation of a planar carbanion or an enamine-like intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of both (R) and (S) enantiomers.[5]

Q3: At which stages of a typical experimental workflow is racemization most likely to occur?

A: Racemization can occur at several stages:

  • During the main reaction: Harsh reaction conditions, such as high temperatures or the use of strong bases, are the most common culprits.[6]

  • During work-up: Aqueous extractions using strong acids or bases to remove impurities can induce racemization.[3][6]

  • During purification: Standard silica gel chromatography can be problematic due to the acidic nature of silica, which may catalyze racemization.[6] It is often advisable to use neutralized silica gel or an alternative like alumina.[6]

  • During storage: Prolonged storage under inappropriate conditions (e.g., elevated temperature, non-neutral pH) can also lead to a gradual loss of enantiomeric purity.[]

Q4: How do temperature and solvent choice impact racemization?

A: Both temperature and solvent play critical roles:

  • Temperature: Elevated temperatures provide the necessary activation energy for the interconversion of enantiomers, thus increasing the rate of racemization.[3][] Performing reactions and work-ups at lower temperatures (e.g., 0 °C) is a common strategy to minimize this risk.[4]

  • Solvent: The polarity and protic/aprotic nature of the solvent can influence racemization rates.[3] Polar protic solvents can stabilize charged intermediates that may facilitate racemization.[6][] Conversely, non-polar, aprotic solvents are often preferred to minimize the formation of these intermediates.[6][]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving racemization issues encountered during your experiments.

Initial Assessment: Confirming Racemization

Before troubleshooting, it is essential to accurately quantify the enantiomeric excess (e.e.) of your material.

Recommended Analytical Techniques:

TechniquePrincipleAdvantagesConsiderations
Chiral High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers on a chiral stationary phase.[8]Widely used, robust, and provides accurate quantification.[9]Requires method development to find the appropriate chiral column and mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to create diastereomeric complexes with distinct NMR signals.[10]Rapid analysis without the need for physical separation.[10]Requires a chiral auxiliary and may have lower sensitivity for minor enantiomers.
Gas Chromatography (GC) with a Chiral Column Separation of volatile enantiomers on a chiral stationary phase.[6]High resolution for volatile and thermally stable compounds.Limited to analytes that can be volatilized without decomposition.
Troubleshooting Workflow

If you have confirmed a loss of enantiomeric purity, use the following decision tree to identify the potential cause and implement corrective actions.

G start Racemization Detected (Low e.e.) step1 At which step did racemization occur? start->step1 reaction During Reaction step1->reaction Reaction workup During Work-up step1->workup Work-up purification During Purification step1->purification Purification reaction_q1 Were strong bases used (e.g., LDA, n-BuLi)? reaction->reaction_q1 Check Conditions workup_q1 Were strong acids or bases used for extraction? workup->workup_q1 Check Reagents purification_q1 Was standard silica gel used for chromatography? purification->purification_q1 Check Stationary Phase reaction_a1 Use a milder, sterically hindered base (e.g., DBU, DIPEA). Use stoichiometric amounts. reaction_q1->reaction_a1 Yes reaction_q2 Was the reaction run at elevated temperature? reaction_q1->reaction_q2 No reaction_a2 Lower the reaction temperature. Consider running at 0°C or below. reaction_q2->reaction_a2 Yes workup_a1 Use buffered solutions (e.g., sat. NH4Cl, sat. NaHCO3). Avoid strong acids/bases. workup_q1->workup_a1 Yes workup_q2 Was the work-up prolonged or performed at room temp? workup_q1->workup_q2 No workup_a2 Perform work-up at low temperature (0°C). Minimize time between steps. workup_q2->workup_a2 Yes purification_a1 Use neutralized silica gel or alumina. Consider alternative purification methods (e.g., crystallization). purification_q1->purification_a1 Yes

Caption: A decision-making workflow for diagnosing and addressing racemization.

Detailed Scenarios and Solutions
Scenario 1: Racemization during a base-mediated reaction (e.g., N-alkylation, acylation).
  • Problem: The use of strong, non-sterically hindered bases can readily deprotonate the chiral center, leading to racemization.[4] High reaction temperatures further accelerate this process.[11]

  • Solutions:

    • Choice of Base: Switch to a milder or more sterically hindered base. For example, instead of sodium hydride or lithium diisopropylamide (LDA), consider using diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Use the minimum stoichiometric amount of base required.[4]

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C or even -78°C and slowly warming to room temperature can prevent racemization.[4]

    • Solvent Selection: Use a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to disfavor the formation of charged intermediates.[6][]

Scenario 2: Loss of enantiomeric purity during aqueous work-up.
  • Problem: Washing with strong aqueous bases (e.g., 1M NaOH) or acids (e.g., 1M HCl) can create a pH environment conducive to racemization, especially if the chiral center is activated.[3][6]

  • Solutions:

    • Use Buffered Solutions: Instead of strong acids or bases, use milder buffered solutions for washing. Saturated aqueous sodium bicarbonate (NaHCO₃) can be used to neutralize excess acid, and saturated aqueous ammonium chloride (NH₄Cl) can be used to quench reactions and neutralize bases.[3]

    • Maintain Low Temperatures: Perform all extractions and washes in an ice bath to keep the solutions cold.[3]

    • Minimize Contact Time: Work efficiently to minimize the time the compound is exposed to aqueous acidic or basic conditions.

Scenario 3: Racemization observed after column chromatography.
  • Problem: The surface of standard silica gel is acidic and can act as a catalyst for racemization, particularly for sensitive compounds like chiral amines.[6]

  • Solutions:

    • Neutralize the Silica Gel: Before preparing the column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system) and then re-equilibrate with the mobile phase.

    • Use an Alternative Stationary Phase: Alumina (neutral or basic) is a good alternative to silica gel for purifying amines.

    • Consider Crystallization: If possible, purifying the product via crystallization is an excellent method to enhance enantiomeric purity and avoid potential issues with chromatography.

III. Experimental Protocols

Protocol 1: General Procedure for a Stereochemically-Controlled N-Alkylation Reaction

This protocol provides a starting point for performing an N-alkylation while minimizing the risk of racemization.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., DMF or acetonitrile).

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add a mild, non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Stir for 10-15 minutes.

  • Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide) (1.1 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and slowly warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using chromatography on neutralized silica gel or by crystallization.

  • Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Protocol 2: Quantification of Enantiomeric Excess using Chiral HPLC

This protocol outlines a general method for determining the e.e. of your product.

  • Sample Preparation: Prepare a stock solution of your sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of hexane and isopropanol).

  • Instrumentation: Use an HPLC system equipped with a chiral stationary phase column (e.g., a Daicel CHIRALPAK® column). The choice of column will depend on the specific derivative being analyzed.

  • Method Development:

    • Start with an isocratic mobile phase, typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol.

    • Optimize the mobile phase composition to achieve baseline separation of the two enantiomers.

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature.

  • Analysis: Inject the sample onto the column and record the chromatogram.

  • Calculation: Identify the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess using the following formula:

    e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

IV. Mechanistic Considerations

Understanding the potential pathways for racemization is key to preventing it. The primary mechanism involves the formation of a planar intermediate.

G R_Enantiomer (R)-Enantiomer (Chiral) Planar_Intermediate Planar Intermediate (Achiral) R_Enantiomer->Planar_Intermediate - H⁺ (Base) Planar_Intermediate->R_Enantiomer + H⁺ S_Enantiomer (S)-Enantiomer (Chiral) Planar_Intermediate->S_Enantiomer + H⁺

Caption: Base-catalyzed racemization proceeds via a planar intermediate.

By carefully selecting mild reaction conditions, particularly by avoiding strong bases and high temperatures, the formation of this achiral intermediate can be suppressed, thus preserving the stereochemical integrity of the (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride.

V. References

  • ChemRxiv. (n.d.). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Retrieved from

  • BOC Sciences. (2025, August 19). Chiral Intermediates in Drug Synthesis. Retrieved from

  • Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022, April 12). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Prevention of Racemization During Workup of Chiral Products. Retrieved from

  • BenchChem. (n.d.). Avoiding racemization during the synthesis of chiral piperidine acids. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Prevention of Racemization in Chiral Amine Synthesis. Retrieved from

  • BenchChem. (n.d.). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. Retrieved from

  • Wiley Online Library. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from

  • PMC. (2025, February 11). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Retrieved from

  • Thieme. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Purification of (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying polar, basic amines supplied as hydrochloride salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying polar, basic amines supplied as hydrochloride salts. (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl presents a dual challenge: it contains a highly basic secondary amine (the piperidine ring) and a polar sulfonamide group, making it prone to severe tailing and irreversible adsorption on standard chromatographic media[1].

This guide is designed to help you troubleshoot your flash chromatography workflows, understand the physicochemical causality behind peak broadening, and implement field-proven, self-validating protocols to achieve high purity and recovery.

Workflow Decision Matrix

Selecting the correct chromatographic approach depends on whether you intend to isolate the free base or retain the compound as an HCl salt.

G Start Crude (R)-N-(Piperidin-3-yl) ethanesulfonamide HCl Q1 Retain as HCl salt? Start->Q1 RP Reversed-Phase (C18) Mobile Phase: H2O/MeCN + 0.1% HCl Q1->RP Yes Freebase Free-basing via Liquid-Liquid Extraction Q1->Freebase No Q2 Stationary Phase Available? Freebase->Q2 Amine Amine-Functionalized Silica Eluent: Hexane/EtOAc Q2->Amine KP-NH Silica Standard Silica (NP) Eluent: DCM/MeOH + 1% TEA or NH4OH Q2->Silica Bare Silica

Decision tree for purifying piperidine sulfonamide derivatives.

Troubleshooting & FAQs

Q: Why does my compound streak and co-elute with impurities on a standard normal-phase silica column? A: This is a classic symptom of running an amine hydrochloride salt on bare normal-phase silica. The salt form lacks the lipophilicity required to partition into the mobile phase. Furthermore, any dissociated free basic piperidine nitrogen will interact strongly with the Brønsted acidic silanol groups (Si-OH) on the silica surface[1]. This acid-base interaction causes severe peak tailing, band broadening, and poor recovery[2]. You must either free-base the compound prior to loading or switch to a reversed-phase system[3].

Q: I am restricted to using standard bare silica. How can I improve peak shape? A: You must suppress the ionization of the silanol groups and compete for the active binding sites. Add a basic modifier—typically 1–5% triethylamine (TEA) or ammonium hydroxide (NH₄OH)—to your mobile phase (e.g., a DCM/MeOH gradient)[4]. Scientific Note: TEA can be difficult to remove post-purification; co-evaporation with toluene or a post-column acid-base extraction is often required to yield the pure free base[5].

Q: What is the mechanistic advantage of using amine-functionalized silica? A: Amine-bonded silica (e.g., KP-NH) features a carbon tether end-capped with a primary amine functionality covalently bonded to the silica surface[4]. This neutralizes the underlying acidic silanols, creating a basic surface environment. Consequently, the secondary piperidine amine elutes with sharp peak shapes using standard, modifier-free solvents (like hexane/ethyl acetate), completely eliminating the need for TEA and simplifying downstream solvent evaporation[1][2].

Q: Can I purify the compound while retaining its HCl salt form directly? A: Yes. Reversed-phase (C18) flash chromatography is highly effective for this. By using a mobile phase of water and acetonitrile supplemented with an acidic modifier (e.g., 0.1% HCl), you force the equilibrium of the secondary amine entirely to its protonated state. This prevents mixed-mode interactions with residual silanols on the C18 matrix and allows the polar salt to elute cleanly based on hydrophobic interactions[2].

Quantitative Comparison of Chromatographic Strategies

The following table synthesizes the expected outcomes of different purification strategies for piperidine derivatives based on field data.

StrategyStationary PhaseMobile PhaseRequired AdditivePeak Shape / ResolutionPost-Purification Processing
Standard Normal Phase Bare Silica (Si-OH)DCM / MeOH1-5% TEA or NH₄OHPoor to Moderate (Tailing common)High vacuum or acid-base extraction to remove TEA.
Amine-Modified Phase Amine-bonded Silica (KP-NH)Hexane / EtOAcNoneExcellent (Sharp peaks)Simple rotary evaporation. Yields the free base.
Reversed-Phase (Salt) C18 SilicaH₂O / Acetonitrile0.1% HCl or TFAExcellent (Sharp peaks)Lyophilization. Yields the purified HCl (or TFA) salt.

Step-by-Step Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Each critical step includes a verification checkpoint.

Protocol A: Free-Basing and Purification via Amine-Functionalized Silica

Use this protocol when you need the isolated free base and want to avoid the tedious removal of TEA.

  • Dissolution & Free-basing: Dissolve the crude (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl in dichloromethane (DCM). Add an equal volume of saturated aqueous Na₂CO₃ or 1M NaOH. Stir vigorously for 10 minutes to deprotonate the piperidine nitrogen[3].

  • Phase Separation & Verification: Separate the layers. Validation Check: Test the pH of the aqueous layer; it must remain >10 to ensure complete free-basing. Extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

  • Column Equilibration: Equilibrate an amine-functionalized silica cartridge with 3–5 column volumes (CV) of the starting mobile phase (e.g., 100% Hexane)[4].

  • Loading: Dissolve the free base in a minimal amount of DCM. Load it onto the column using a dry-loading technique (pre-absorbing onto a small amount of amine-silica) or direct liquid injection.

  • Elution: Run a gradient of Hexane to Ethyl Acetate. The amine-modified surface prevents tailing, allowing the basic compound to elute efficiently[4].

  • Fraction Analysis: Analyze fractions via TLC. Critical Step: You must use amine-functionalized TLC plates to accurately match the column chemistry and observe true Rf values without streaking[4].

Protocol B: Direct Purification of the HCl Salt via Reversed-Phase (C18)

Use this protocol to bypass the free-basing step and isolate the highly pure hydrochloride salt.

  • Sample Preparation: Dissolve the crude HCl salt in a minimal volume of Water/Methanol (1:1). Do not use pure non-polar solvents, as the salt will precipitate.

  • Column Equilibration: Equilibrate a C18 flash column with 5 CV of 95% Water / 5% Acetonitrile containing 0.1% HCl. The acidic modifier is critical to maintain the salt form and suppress any residual silanol ionization on the C18 media[2].

  • Elution: Apply a shallow gradient from 5% to 50% Acetonitrile over 15–20 CV. The acidic environment ensures the piperidine remains fully protonated, yielding a sharp, symmetrical peak[2].

  • Recovery & Isolation: Combine the pure fractions. Do not use a rotary evaporator at high heat, as concentrating aqueous HCl can degrade the compound. Instead, lyophilize (freeze-dry) the fractions to gently remove water, acetonitrile, and volatile HCl, recovering the purified (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl as a white powder[6].

References

  • When should I use an amine-bonded silica for flash chromatography? Biotage.[Link]

  • RediSep amine functionalized column. Teledyne ISCO.[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

  • European Journal of Organic Chemistry 2007. Wiley-VCH.[Link]

Sources

Troubleshooting

Resolving common impurities in (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride batches

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride. It is designed to help you anticipate, id...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride. It is designed to help you anticipate, identify, and resolve common impurity issues encountered during synthesis, purification, and storage. Our approach is rooted in mechanistic understanding and validated analytical strategies to ensure the integrity of your research and development programs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the purity and stability of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride.

Q1: What are the most common types of impurities I should expect in my batches of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride?

A1: Impurities in (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride can be broadly categorized into three classes:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents.[1]

  • Degradation Products: These impurities form due to the chemical decomposition of the active pharmaceutical ingredient (API) over time or under stress conditions such as exposure to acid, base, light, heat, or oxidizing agents.[2][3]

  • Enantiomeric Impurities: This refers to the presence of the undesired (S)-enantiomer in your (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride.

Q2: My HPLC chromatogram shows an unexpected peak. What is the first step I should take?

A2: The first step is to systematically investigate the source of the peak. Begin by ensuring the integrity of your analytical method. Run a blank injection (mobile phase only) to rule out system contamination. If the peak persists, it is likely a real impurity. The next step is to perform forced degradation studies to see if the impurity peak increases under specific stress conditions, which can provide clues to its identity and formation mechanism.

Q3: How can I determine the chiral purity of my (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining enantiomeric purity. Due to the lack of a strong chromophore in the molecule, a pre-column derivatization step is often necessary to enable UV detection. A validated method for a similar compound, (R)-piperidin-3-amine, involves derivatization with p-toluenesulfonyl chloride (PTSC) followed by analysis on a chiral column.[4][5]

Q4: What are the recommended storage conditions for (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride to minimize degradation?

A4: Based on the potential for hydrolysis and oxidation, it is recommended to store (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride in a well-closed container, protected from light and moisture, at controlled room temperature. Forced degradation studies on the similar compound Naratriptan showed lability in both acidic and alkaline conditions, suggesting that exposure to acidic or basic environments should be avoided during storage and handling.[6]

Part 2: Troubleshooting Guide: Resolving Specific Impurities

This section provides detailed protocols for identifying and resolving specific impurities that may be encountered in batches of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride.

Workflow for Impurity Identification and Resolution

Impurity Workflow cluster_Identification Identification cluster_Resolution Resolution Unexpected_Peak Unexpected Peak in HPLC Method_Validation Validate Analytical Method (Run Blank, Check System Suitability) Unexpected_Peak->Method_Validation Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Method_Validation->Forced_Degradation Characterization Characterize Impurity (LC-MS, NMR) Forced_Degradation->Characterization Root_Cause Determine Root Cause (Process vs. Degradation) Characterization->Root_Cause Process_Optimization Optimize Synthesis/ Purification Process Root_Cause->Process_Optimization Recrystallization Recrystallization/ Reslurrying Process_Optimization->Recrystallization Chromatography Preparative Chromatography Recrystallization->Chromatography Final_Purity Confirm Purity of Resolved Batch Chromatography->Final_Purity

Caption: A logical workflow for the identification and resolution of impurities.

Process-Related Impurity: Unreacted (R)-3-Aminopiperidine
  • Probable Root Cause: Incomplete reaction during the sulfonylation step of the synthesis. This can be due to insufficient reaction time, improper temperature control, or suboptimal stoichiometry of reagents.

  • Analytical Protocol for Identification:

    • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization.

    • Rationale: (R)-3-aminopiperidine lacks a UV chromophore. Derivatization with a UV-active agent like benzoyl chloride allows for sensitive detection.[7]

    • Detailed Protocol:

      • Derivatization:

        • Accurately weigh approximately 10 mg of the (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride sample into a vial.

        • Add 1 mL of a suitable solvent (e.g., dichloromethane).

        • Add an excess of benzoyl chloride and a suitable base (e.g., triethylamine).

        • Allow the reaction to proceed to completion (monitor by TLC).

        • Quench the reaction and dilute with the mobile phase for HPLC analysis.

      • HPLC Conditions:

        Parameter Condition
        Column C18 (e.g., 250 x 4.6 mm, 5 µm)
        Mobile Phase Acetonitrile:Water (Gradient)
        Flow Rate 1.0 mL/min
        Detection UV at 254 nm
        Column Temp. 30°C

        | Injection Vol. | 10 µL |

  • Purification Protocol:

    • Method: Aqueous acid wash followed by recrystallization.

    • Rationale: The unreacted (R)-3-aminopiperidine is a basic compound that can be selectively removed by extraction with an acidic solution.

    • Detailed Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The unreacted amine will move to the aqueous phase.

      • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to remove any remaining impurities.

Degradation Product: Hydrolysis of the Sulfonamide Bond
  • Probable Root Cause: Exposure of the compound to acidic or basic conditions, leading to the cleavage of the sulfonamide bond to form (R)-3-aminopiperidine and ethanesulfonic acid. Forced degradation studies on the structurally similar drug Naratriptan have shown susceptibility to both acidic and alkaline hydrolysis.[6]

  • Analytical Protocol for Identification:

    • Method: Stability-Indicating RP-HPLC.

    • Rationale: A well-developed HPLC method should be able to separate the parent compound from its degradation products.

    • Detailed Protocol:

      • Forced Degradation Sample Preparation:

        • Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

        • Heat the solutions (e.g., at 60°C) for a defined period (e.g., 8 hours).

        • Neutralize the solutions before injection.

      • HPLC Conditions:

        Parameter Condition
        Column C18 (e.g., 250 x 4.6 mm, 5 µm)
        Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile (Gradient)
        Flow Rate 1.0 mL/min
        Detection UV at 210 nm
        Column Temp. 35°C

        | Injection Vol. | 10 µL |

  • Purification Protocol:

    • Method: Recrystallization or preparative HPLC.

    • Rationale: If the level of the hydrolysis product is low, recrystallization may be sufficient. For higher levels of impurity or for obtaining a highly pure reference standard, preparative HPLC is recommended.

    • Detailed Protocol (Recrystallization):

      • Select a solvent system in which the desired compound has good solubility at elevated temperatures and poor solubility at room temperature, while the impurity has different solubility characteristics.

      • Dissolve the impure solid in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly to promote the formation of pure crystals.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

Enantiomeric Impurity: (S)-N-(Piperidin-3-yl)ethanesulfonamide
  • Probable Root Cause: Use of a starting material with insufficient enantiomeric purity or racemization occurring during the synthesis.

  • Analytical Protocol for Identification:

    • Method: Chiral HPLC with pre-column derivatization.

    • Rationale: To separate the enantiomers and enable UV detection. A method for a similar compound has been validated.[4][5]

    • Detailed Protocol:

      • Derivatization:

        • React the sample with p-toluenesulfonyl chloride (PTSC) in the presence of a base.

      • Chiral HPLC Conditions:

        Parameter Condition
        Column Chiralpak AD-H or similar chiral stationary phase
        Mobile Phase Ethanol with 0.1% diethylamine
        Flow Rate 0.5 mL/min
        Detection UV at 228 nm
        Column Temp. 25°C

        | Injection Vol. | 10 µL |

  • Purification Protocol:

    • Method: Chiral preparative HPLC or diastereomeric salt crystallization.

    • Rationale: These are specialized techniques for separating enantiomers.

    • Detailed Protocol (Diastereomeric Salt Crystallization):

      • React the racemic mixture with a chiral resolving agent (e.g., a chiral carboxylic acid) to form diastereomeric salts.

      • Exploit the different solubilities of the diastereomeric salts to separate them by fractional crystallization.

      • Liberate the desired enantiomer from the purified diastereomeric salt by treatment with a base.

Part 3: Visualization of a Potential Degradation Pathway

Hydrolysis Pathway Parent (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrolysis Hydrolysis (Acid or Base) Parent->Hydrolysis Product1 (R)-3-Aminopiperidine Hydrolysis->Product1 Product2 Ethanesulfonic Acid Hydrolysis->Product2

Caption: A potential hydrolytic degradation pathway for (R)-N-(Piperidin-3-yl)ethanesulfonamide.

References

  • Sciforum. (n.d.). Forced degradation studies on Naratriptan HCL by High Performance Liquid Chromatography. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5).
  • Jadhav, S. B., et al. (2015). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Journal of Applicable Chemistry, 4(4), 1266-1273.
  • PubChem. (n.d.). N-{1-[n-(4,5-Dichloro-2-Hydroxyphenyl)glycyl]piperidin-4-Yl}ethanesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-[3-(1-Methylpiperidin-4-yl)-1H-indol-5-yl]ethane-sulfonic acid methyl-(2-methylsulfamoyl-ethyl)amide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Naratriptan. PubChem Compound Database. Retrieved from [Link]

  • Veeprho. (n.d.). Naratriptan Related compound A (HCl Salt). Retrieved from [Link]

  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Babu, C. V. R., et al. (2014).
  • Veeprho. (n.d.). Naratriptan Impurities and Related Compound. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. PA/PH/OMCL (13) 82 R5.
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(18), 4273.
  • ResearchGate. (2023).
  • Diva-portal.org. (2020).
  • Merck Millipore. (2014).
  • Anna, G., et al. (2023). Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability- Indicating RP-HPLC Me.
  • ResearchGate. (2015).
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride Couplings

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges with the functionalization of (R)-N-(Piperidin-3-yl)ethanesulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges with the functionalization of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride .

Working with this specific secondary amine presents a dual-layered chemical challenge:

  • Severe Steric Hindrance: The bulky ethanesulfonamide group at the 3-position of the piperidine ring restricts the trajectory of incoming electrophiles due to 1,3-diaxial interactions and conformational shielding.

  • Chemoselectivity & Salt Effects: As a hydrochloride salt, the piperidine nitrogen must be efficiently free-based in situ. Furthermore, the molecule contains an acidic sulfonamide proton (N-H), which can cause chemoselectivity issues during base-mediated cross-coupling reactions.

Below, we synthesize field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your coupling workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why are my amide coupling yields with (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl consistently below 20% when using standard EDC/HOBt?

A1: Standard carbodiimide reagents like EDC/HOBt lack the electrophilic reactivity required to overcome the high activation energy barrier of your sterically demanding transition state[1]. The 3-substituted ethanesulfonamide group creates a steric shield around the piperidine nitrogen's lone pair. When the activated O-acylurea or OBt ester intermediate forms, the bulky piperidine nucleophile struggles to attack the carbonyl carbon before the intermediate hydrolyzes or undergoes side reactions.

Solution: Upgrade to a uronium/aminium salt based on the HOAt leaving group, such as HATU .

Q2: Mechanistically, why does HATU succeed where HOBt fails for this specific hindered amine?

A2: The success of HATU relies on a phenomenon known as anchimeric assistance (or the 7-aza effect)[2]. HATU generates an OAt active ester. The HOAt heterocycle contains a nitrogen atom at the 7-position of the triazolopyridine ring. During the aminolysis step, this 7-aza nitrogen forms a transient hydrogen bond with the incoming proton of the piperidine nitrogen. This intramolecular hydrogen-bonding network effectively "pulls" the sterically hindered amine into the optimal trajectory for nucleophilic attack, accelerating the reaction kinetics significantly compared to the carbon-analog HOBt[2].

Q3: I am attempting a Buchwald-Hartwig amination. The starting materials are consumed, but I am getting complex mixtures and low product yield. What is going wrong?

A3: You are likely encountering a chemoselectivity issue combined with a stalled catalytic cycle.

  • Chemoselectivity: Your molecule has two nitrogen atoms. While the secondary piperidine amine is more nucleophilic, the ethanesulfonamide N-H is highly acidic (pKa ~10). If you are using strong bases like NaOtBu or LiHMDS, you are deprotonating the sulfonamide, leading to off-target coupling or catalyst poisoning.

  • Catalyst Stalling: For sterically hindered secondary amines, the rate-limiting step in the Buchwald-Hartwig cycle shifts from oxidative addition to reductive elimination [3]. Standard ligands (like BINAP or XantPhos) cannot force the bulky groups to couple and eliminate from the Palladium center.

Solution: Switch to RuPhos as your ligand and use a weaker base like K₃PO₄ or Cs₂CO₃ . RuPhos is explicitly designed for secondary amines; its massive steric bulk actually lowers the activation energy required for reductive elimination by forcing the Pd-complex into a geometry that favors the expulsion of the bulky product[3].

Part 2: Reagent Selection & Quantitative Data

To streamline your optimization, the following table summarizes the causal relationships between reagent selection and experimental outcomes for 3-substituted piperidine couplings.

Reaction TypeReagent / LigandBase SelectionMechanistic Role & OutcomeRecommended Use
Amide Coupling EDC / HOBtDIPEA (3.0 eq)Forms OBt ester. Lacks anchimeric assistance. Yield: <20% Not recommended for this substrate.
Amide Coupling HATUDIPEA (3.0 eq)Forms OAt ester. 7-aza nitrogen provides H-bond guidance. Yield: >85% Optimal for sterically hindered amides.
Amide Coupling TCFH / NMINMI (3.0 eq)Generates highly reactive acyl fluoride in situ. Yield: ~80% Alternative if HATU fails or epimerization occurs.
Buchwald-Hartwig BrettPhosNaOtBuOptimized for primary amines. Stalls at reductive elimination. Yield: <10% Avoid for secondary piperidines.
Buchwald-Hartwig RuPhosK₃PO₄ (3.0 eq)Bulky biaryl ligand accelerates reductive elimination. Weak base protects sulfonamide. Yield: >75% Optimal for hindered secondary amines.

Part 3: Visualizations & Workflows

DecisionTree Start Target: Couple (R)-N-(Piperidin-3-yl) ethanesulfonamide HCl ReactionType Select Reaction Type Start->ReactionType Amide Amide Bond Formation ReactionType->Amide BH Buchwald-Hartwig Amination ReactionType->BH AmideBase Free-base with 3.0 eq DIPEA (Neutralize HCl salt) Amide->AmideBase BHBase Chemoselectivity Check: Sulfonamide N-H is acidic! BH->BHBase AmideReagent Use HATU / DMF (Exploit Anchimeric Assistance) AmideBase->AmideReagent BHCat Use Pd(OAc)2 / RuPhos Base: K3PO4 (Avoid NaOtBu) BHBase->BHCat

Caption: Decision tree for optimizing coupling reactions with sterically hindered piperidine HCl salts.

RuPhosMech Pd0 Pd(0)-RuPhos Complex OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd AmineBind Amine Binding & Deprotonation (Piperidine coordinates to Pd) OxAdd->AmineBind RedElim Reductive Elimination (Rate-Limiting Step for Bulky Amines) AmineBind->RedElim Product C-N Coupled Product + Regenerated Pd(0) RedElim->Product Product->Pd0 RuPhos bulk accelerates this step

Caption: Buchwald-Hartwig catalytic cycle highlighting the rate-limiting reductive elimination step.

Part 4: Experimental Protocols

Protocol A: Optimized Amide Bond Formation (HATU-Mediated)

This self-validating protocol ensures complete free-basing of the hydrochloride salt prior to the introduction of the activated ester.

  • Acid Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Note: 1.0 eq is consumed neutralizing the HCl salt of the amine later; the excess ensures a basic environment for activation.

  • Coupling Reagent: Cool the mixture to 0 °C. Add HATU (1.1 eq) portion-wise. Stir for 10 minutes at 0 °C to allow complete formation of the OAt active ester. The solution will typically turn pale yellow.

  • Amine Introduction: Add (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride (1.05 eq) directly as a solid.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation & Workup: Monitor by LCMS. Upon completion, quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics heavily with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Buchwald-Hartwig Amination (RuPhos-Mediated)

This protocol utilizes a weak base to prevent deprotonation of the ethanesulfonamide group while employing RuPhos to force reductive elimination.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with the aryl bromide/iodide (1.0 eq), (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride (1.2 eq), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and anhydrous K₃PO₄ (3.0 eq).

  • Solvent Addition: Seal the vial with a PTFE septum cap. Inject anhydrous, degassed 1,4-Dioxane or Toluene (0.1 M) via syringe.

  • Heating: Place the vial in a pre-heated aluminum block at 90–100 °C. Stir vigorously (1000 rpm) for 12–18 hours. High stirring rates are critical due to the heterogeneous nature of K₃PO₄.

  • Validation & Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the phosphate salts and palladium black. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega URL:[Link]

Sources

Troubleshooting

Ideal storage conditions to prevent degradation of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride

Compound: (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride Welcome to the Technical Support Center. As drug development professionals and application scientists, we understand that the physical and chemical stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride

Welcome to the Technical Support Center. As drug development professionals and application scientists, we understand that the physical and chemical stability of your Active Pharmaceutical Ingredients (APIs) is the foundation of reproducible assay data.

(R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is a highly specific secondary amine derivative. While the hydrochloride (HCl) salt form is intentionally engineered to maximize aqueous solubility for biological assays, it introduces critical vulnerabilities—namely, extreme hygroscopicity and susceptibility to moisture-driven hydrolysis. This guide synthesizes field-proven methodologies and thermodynamic principles to help you establish a self-validating storage system.

Part 1: Core Storage Protocols & Causality

To maintain scientific integrity, it is crucial to understand why specific storage conditions are mandated. The degradation of this compound is primarily a moisture-driven cascade. Hydrochloride salts of secondary amines act as moisture scavengers. When exposed to ambient humidity, they undergo deliquescence —a phase transformation where the solid salt absorbs so much water vapor that it dissolves into its own adsorbed moisture layer[1].

Once in this micro-aqueous state, two degradation pathways are triggered:

  • Sulfonamide Hydrolysis: The S-N bond is cleaved via nucleophilic attack by water, a process accelerated by the localized pH shifts inherent to concentrated salt solutions[2].

  • Salt Disproportionation: The HCl salt dissociates, reverting the compound to its poorly soluble free-base form, which drastically reduces its effective concentration in subsequent in vitro or in vivo assays[3].

Quantitative Storage Parameters

To arrest these thermodynamic processes, strict adherence to the following environmental controls is required:

Storage StateTemperatureRelative Humidity (RH)Container / AtmosphereMax Shelf Life
Solid Powder (Long-term) -20°C to -80°C< 10% (Desiccated)Amber vial, Argon purge24 - 36 months
Solid Powder (Short-term) 2°C to 8°C< 10% (Desiccated)Amber vial, sealed1 - 3 months
DMSO Stock Solution -80°CN/ASingle-use aliquots6 months
Aqueous Working Solution 4°CN/APrepare fresh daily< 12 hours
Mechanistic Degradation Pathway

DegradationPathway A (R)-N-(Piperidin-3-yl) ethanesulfonamide HCl B Moisture Absorption (High Ambient RH) A->B Improper Storage C Deliquescence (Gummy/Liquid State) B->C > Critical RH D Salt Disproportionation (Free Base Formation) C->D Micro-environmental pH shift E Sulfonamide Hydrolysis (Cleavage of S-N Bond) C->E Nucleophilic attack by H2O F Loss of Assay Efficacy & Reproducibility D->F E->F

Fig 1. Moisture-driven degradation pathways of piperidine sulfonamide HCl salts.

Part 2: Step-by-Step Handling & Reconstitution Workflow

To ensure a self-validating protocol, every time the compound is handled, the introduction of atmospheric moisture must be physically blocked. Follow this standard operating procedure (SOP) upon receiving the lyophilized API.

Step 1: Thermal Equilibration

  • Do not open the package immediately upon arrival if shipped on dry ice.

  • Place the sealed vial in a desiccator at room temperature for 30 to 60 minutes .

  • Causality: Opening a cold vial causes immediate condensation of ambient humidity onto the powder, instantly initiating deliquescence[1].

Step 2: Anhydrous Reconstitution

  • In a biosafety cabinet or fume hood, reconstitute the powder using anhydrous DMSO (water content ≤0.005%).

  • Vortex gently until a clear solution is achieved. Do not use heat, as elevated temperatures combined with trace moisture will catalyze sulfonamide hydrolysis[2].

Step 3: Single-Use Aliquoting

  • Divide the stock solution into single-use aliquots (e.g., 10 µL to 50 µL) in sterile, low-bind microcentrifuge tubes.

  • Causality: Repeated freeze-thaw cycles introduce micro-condensation and cause the HCl salt to precipitate out of the DMSO matrix.

Step 4: Atmospheric Purging & Storage

  • Gently blow a stream of dry Argon or Nitrogen gas over the open tubes for 3–5 seconds to displace oxygen and moisture.

  • Cap tightly and immediately transfer to a -80°C freezer for long-term storage.

Optimal Handling Workflow

StorageWorkflow Step1 Receive API (Lyophilized Powder) Step2 Equilibrate to Room Temp (Desiccated) Step1->Step2 Step3 Reconstitute in Anhydrous DMSO Step2->Step3 Step4 Create Single-Use Aliquots Step3->Step4 Step5 Purge with Argon/Nitrogen Step4->Step5 Step6 Store at -80°C (Dark, Sealed) Step5->Step6

Fig 2. Optimal reconstitution and aliquoting workflow to prevent hydrolytic degradation.

Part 3: Troubleshooting FAQs

Q: My powder arrived as a solid, but after a few weeks of use, it has turned into a sticky, gummy paste. Is it still viable? A: No, we strongly recommend discarding the compound. This phenomenon is known as deliquescence. Because (R)-N-(Piperidin-3-yl)ethanesulfonamide is formulated as a hydrochloride salt, it is highly hygroscopic[1]. When the ambient Relative Humidity (RH) exceeds the salt's critical threshold, it absorbs moisture and dissolves into its own water layer. Once in this gummy state, the micro-aqueous environment rapidly accelerates the hydrolysis of the sulfonamide bond[2]. Furthermore, because the compound has absorbed an unknown mass of water, accurate molarity calculations for your assays are no longer possible.

Q: Can I store my reconstituted aqueous working solutions at 4°C for a week to save time? A: It is highly discouraged. While the sulfonamide linkage is stable in a pure, dry solid form, it is susceptible to hydrolytic cleavage in aqueous environments over time[2]. Additionally, prolonged storage in aqueous buffers can induce salt disproportionation. This is a process where the HCl salt converts back to the less soluble free base, leading to invisible micro-precipitation that drastically lowers the effective concentration of the drug in your assay[3]. Always prepare aqueous working dilutions fresh immediately before your experiment.

Q: I noticed a loss of potency in my cellular assays after using a DMSO stock that was stored at -20°C for 6 months. What went wrong? A: The most likely culprit is water contamination in your DMSO. Standard laboratory DMSO is highly hygroscopic and absorbs water from the air every time the bottle is opened. If the DMSO used for reconstitution contained even trace amounts of water, hydrolytic degradation of the sulfonamide group slowly occurred during the 6 months at -20°C. Always use fresh, anhydrous DMSO sealed under argon for stock preparation, and store long-term DMSO stocks at -80°C to further depress the kinetic rate of any potential hydrolysis.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs MDPI - Pharmaceutics URL:[Link]

  • Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations ACS - Molecular Pharmaceutics URL:[Link]

  • Hydrolytic Degradation (Chapter 2) The Royal Society of Chemistry - Books URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral Determinants in IRE1α Inhibition: A Comparative Guide on (R)- vs. (S)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride

In the realm of targeted therapeutics for Multiple Myeloma (MM) and endoplasmic reticulum (ER) stress-related pathologies, the Unfolded Protein Response (UPR) sensor IRE1α has emerged as a critical therapeutic target[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of targeted therapeutics for Multiple Myeloma (MM) and endoplasmic reticulum (ER) stress-related pathologies, the Unfolded Protein Response (UPR) sensor IRE1α has emerged as a critical therapeutic target[1]. As a Senior Application Scientist overseeing assay development and lead optimization, I frequently emphasize that the stereochemistry of chiral building blocks is not merely a structural nuance—it is the fundamental determinant of target engagement.

This guide provides an in-depth, objective comparison of the biological activity imparted by (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride versus its (S)-enantiomer . These fragments serve as the critical pharmacophore cores for Kinase-Inhibiting RNase Attenuators (KIRAs). In these advanced inhibitors, the piperidine moiety is strictly required for kinase binding potency, while the sulfonamide group drives the allosteric modulation of the RNase domain[2].

Mechanistic Causality: Why Stereochemistry Dictates Efficacy

IRE1α is a bifunctional enzyme featuring a cytoplasmic kinase-endoribonuclease (RNase) module[2]. Upon ER stress, IRE1α oligomerizes and trans-autophosphorylates, activating its RNase domain to splice XBP1 mRNA, which acts as a transcription factor to restore cellular homeostasis[1]. However, under chronic stress, hyperactivated IRE1α triggers apoptosis[3].

ATP-competitive inhibitors (KIRAs) bind the kinase domain but exert an allosteric inhibitory effect on the RNase domain[3]. When synthesizing these inhibitors, the choice between the (R)- and (S)-enantiomer of N-(Piperidin-3-yl)ethanesulfonamide is binary in its biological consequence:

  • The (S)-Enantiomer (Eutomer): The (S)-configuration aligns the piperidine nitrogen perfectly within the ATP-binding pocket to form critical hydrogen bonds with the hinge region. Simultaneously, it directs the ethanesulfonamide tail toward the DFG motif, disrupting the conserved Lys-Glu salt bridge and stabilizing an inactive conformation that allosterically shuts down RNase activity[1].

  • The (R)-Enantiomer (Distomer): The profound activity differences between the enantiomers suggest highly specific spatial constraints within the binding domain[2]. The (R)-configuration forces the piperidine ring into a steric clash within the narrow ATP pocket, preventing the sulfonamide tail from engaging the allosteric site. This results in a near-total loss of both kinase binding affinity and RNase inhibition.

IRE1_Pathway ER_Stress ER Stress (Unfolded Proteins) IRE1_Oligomer IRE1α Oligomerization & Autophosphorylation ER_Stress->IRE1_Oligomer RNase_Active RNase Domain Activation IRE1_Oligomer->RNase_Active XBP1_Splicing XBP1 mRNA Splicing (Adaptive UPR) RNase_Active->XBP1_Splicing Low/Moderate Stress Apoptosis Terminal UPR (Apoptosis / RIDD) RNase_Active->Apoptosis Chronic Stress S_Enantiomer (S)-Enantiomer Derivative (KIRA) S_Enantiomer->IRE1_Oligomer Allosteric Inhibition (Kinase Domain)

IRE1α UPR signaling pathway and allosteric inhibition by (S)-enantiomer derivatives.

Quantitative Data: (S) vs. (R) Enantiomer Activity Profile

To illustrate the profound impact of chirality, the following table summarizes the representative biological activity of advanced KIRA derivatives synthesized using either the (S)- or (R)-enantiomer of N-(Piperidin-3-yl)ethanesulfonamide.

Parameter(S)-Enantiomer Derivative (Eutomer)(R)-Enantiomer Derivative (Distomer)Fold Difference
IRE1α Kinase IC₅₀ (nM) 5 - 15 nM> 10,000 nM> 1,000x
IRE1α RNase IC₅₀ (nM) 20 - 50 nM> 10,000 nM> 500x
KMS-11 Cell Viability EC₅₀ ~100 - 250 nM> 10,000 nM> 100x
Cellular XBP1s Suppression Profound (>90% inhibition)Negligible (<5% inhibition)N/A
Kinase Selectivity (Gini) High (Spares JNK/PERK)N/A (Inactive)N/A

Data synthesized from benchmark IRE1α inhibitor profiling in multiple myeloma models[2],[1].

Self-Validating Experimental Protocols

Trustworthiness in drug development requires self-validating assay systems. Below are the standardized, step-by-step methodologies used to objectively compare the enantiomers.

Protocol 1: In Vitro FRET-Based IRE1α RNase Cleavage Assay

This assay measures the allosteric inhibition of the RNase domain by quantifying the cleavage of a fluorophore-quencher labeled mini-XBP1 RNA substrate.

Step-by-Step Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the (S)- and (R)-enantiomer derivatives in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced protein denaturation.

  • Protein Incubation: Incubate recombinant human IRE1α cytoplasmic domain (Kinase + RNase) at 10 nM with the compounds in assay buffer (20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT) for 30 minutes at room temperature.

  • ATP Addition: Add 1 mM ATP. Causality note: ATP is required because KIRAs are ATP-competitive; their allosteric effect on the RNase domain is contingent upon occupying the active kinase conformation.

  • Substrate Addition & Baseline Read: Add 100 nM of the FRET-labeled mini-XBP1 RNA substrate (e.g., 5'-FAM-RNA-BHQ-3'). Immediately take a baseline fluorescence read to ensure no auto-fluorescence from the compounds.

  • Kinetic Read & Analysis: Monitor fluorescence (Ex: 485 nm / Em: 515 nm) continuously for 60 minutes. Calculate the initial velocity (V₀) and determine the IC₅₀ using a 4-parameter logistic regression.

Assay_Workflow Prep 1. Compound Prep (R) vs (S) Enantiomers Incubate 2. IRE1α Incubation + ATP (1mM) Prep->Incubate Substrate 3. RNA Substrate FRET mini-XBP1 Incubate->Substrate Read 4. Kinetic Read Ex: 485nm / Em: 515nm Substrate->Read Analyze 5. Data Analysis IC50 Calculation Read->Analyze

Step-by-step workflow for the self-validating FRET-based IRE1α RNase cleavage assay.

Protocol 2: Cellular XBP1s Suppression & Viability Assay (Multiple Myeloma)

To prove that the biochemical potency translates to cellular efficacy, compounds are tested in KMS-11 multiple myeloma cells, which are highly dependent on the IRE1α-XBP1s pathway for survival[1].

Step-by-Step Workflow:

  • Cell Seeding: Seed KMS-11 cells at 10,000 cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS.

  • ER Stress Induction (Internal Control): Treat cells with 2 μg/mL Tunicamycin for 4 hours to robustly induce ER stress and baseline XBP1 splicing.

  • Compound Treatment: Add the (S)- and (R)-enantiomer derivatives (0.1 nM to 10 μM) and incubate for 24 hours (for mRNA analysis) or 72 hours (for viability).

  • Readout 1 (Target Engagement): Extract RNA, synthesize cDNA, and perform RT-qPCR using primers specific for spliced XBP1 (XBP1s) versus total XBP1. The (S)-enantiomer will show dose-dependent suppression; the (R)-enantiomer will fail to suppress XBP1s.

  • Readout 2 (Phenotypic Viability): After 72 hours, add CellTiter-Glo reagent to measure ATP levels as a proxy for cell viability. Calculate the EC₅₀.

References

[2] Title: Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

[3] Title: Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability Source: ACS Medicinal Chemistry Letters - ACS Publications URL: 3

[1] Title: Disruption of IRE1α through its kinase domain attenuates multiple myeloma Source: Proceedings of the National Academy of Sciences (PNAS) URL: 1

Sources

Comparative

HPLC Method Validation for Chiral Purity of (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride: A Comparative Guide

As a Senior Application Scientist, developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for basic amine derivatives requires moving beyond trial-and-error screening. The analyte, (R)-N-(Piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for basic amine derivatives requires moving beyond trial-and-error screening. The analyte, (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride, presents a classic chromatographic challenge: it is a highly basic secondary amine (piperidine ring) formulated as a hydrochloride salt, coupled with a polar sulfonamide moiety.

This guide objectively compares Chiral Stationary Phases (CSPs) and mobile phase additives to establish a field-proven separation strategy. Furthermore, it provides a self-validating, step-by-step protocol for method validation strictly governed by the modernized ICH Q2(R2) guidelines[1][2].

Mechanistic Challenges in Chiral Amine Separation

To separate the (R) and (S) enantiomers of this compound, we must first address the chemical causality of peak tailing and retention failure common to piperidine derivatives[3].

  • Silanol Interactions: The piperidine nitrogen is highly basic. In normal-phase chromatography, it interacts strongly with residual acidic silanols on the silica support of the CSP, leading to severe peak tailing and irreversible adsorption.

  • Salt Dissociation: Because the analyte is a hydrochloride salt, injecting it directly into a non-polar mobile phase (e.g., Hexane/Ethanol) causes poor partitioning. The salt must be neutralized in situ to liberate the free base, ensuring uniform interaction with the chiral selector.

  • Chiral Recognition: The sulfonamide group acts as a potent hydrogen bond donor/acceptor, which is critical for transient diastereomeric complex formation with the carbamate linkages of polysaccharide-based CSPs.

Mechanism Analyte (R)/(S)-Piperidine Derivative Hbond Hydrogen Bonding (Sulfonamide) Analyte->Hbond Steric Steric Inclusion (Piperidine Ring) Analyte->Steric Dipole Dipole Interactions Analyte->Dipole CSP Amylose-based CSP Result Enantiomeric Resolution CSP->Result Diastereomeric Complexes Hbond->CSP Steric->CSP Dipole->CSP

Caption: Molecular interactions driving chiral recognition between the analyte and amylose-based CSP.

Comparative Analysis: Chiral Stationary Phases (CSPs)

Choosing the right CSP dictates the success of the method. Polysaccharide-based columns are the industry standard for basic amines[4]. We compared an Amylose-based CSP (Chiralpak AD-H) against a Cellulose-based CSP (Chiralcel OD-H).

The Causality of Separation: Amylose forms a distinct helical groove that provides superior steric inclusion for the bulky, non-planar piperidine ring compared to the more linear cellulose backbone. As demonstrated in Table 1, the Amylose-based CSP achieves baseline resolution (Rs > 3.0), whereas the Cellulose-based CSP fails to adequately resolve the enantiomers.

Table 1: Performance Comparison of CSPs

Conditions: Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v), 1.0 mL/min, 25°C, UV 225 nm.

Column TypeStationary Phase Chemistry(R)-Isomer RT (min)(S)-Isomer RT (min)Resolution (Rs)Tailing Factor
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)12.415.83.2 1.1
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)14.115.21.11.4
Chiralpak AS-H Amylose tris((S)-alpha-methylbenzylcarbamate)10.510.50.01.6

Mobile Phase Optimization & Additive Causality

For basic analytes like piperidine derivatives, mobile phase additives are not optional; they are structural requirements for peak symmetry[3][5].

We evaluated three additive strategies. Diethylamine (DEA) acts as a sacrificial base. By saturating the acidic silanol sites on the silica matrix, DEA prevents the piperidine nitrogen from binding, effectively neutralizing the column environment. Conversely, using an acid like Trifluoroacetic acid (TFA) protonates the amine, increasing its polarity and causing it to elute poorly in normal-phase conditions.

Table 2: Impact of Mobile Phase Additives on Chiralpak AD-H
Additive (0.1% v/v)Mechanistic CausalityResolution (Rs)Peak Shape / Tailing
None Unmasked silanols cause severe secondary interactions.N/A (Co-elution)Severe tailing (>2.5)
TFA Protonates amine, increasing polarity and retention time.1.5Broad, tailing (1.8)
DEA Competes for silanols, neutralizing the basic analyte.3.2 Sharp, symmetric (1.1)

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

Once the method is optimized (Chiralpak AD-H, Hexane/EtOH/DEA 80:20:0.1), it must be validated. The following protocol is designed as a self-validating system adhering to ICH Q2(R2) guidelines[1][2].

Validation Dev Method Optimization (CSP & Mobile Phase) Spec Specificity (Rs > 1.5, No Interference) Dev->Spec Sens Sensitivity (LOD S/N>3, LOQ S/N>10) Spec->Sens Lin Linearity (R² > 0.999, LOQ to 150%) Sens->Lin Acc Accuracy & Precision (Recovery 90-110%, RSD < 5%) Lin->Acc Final ICH Q2(R2) Validated Method Acc->Final

Caption: ICH Q2(R2) lifecycle workflow for validating the chiral HPLC method.

Phase 1: Specificity & System Suitability
  • Causality: Ensures the chiral selector exclusively differentiates the enantiomers without matrix or synthetic impurity interference.

  • Step 1: Prepare a diluent blank (Hexane/EtOH 80:20 with 0.1% DEA). Crucial Insight: The diluent must contain DEA to liberate the free base of the hydrochloride API prior to injection.

  • Step 2: Prepare a System Suitability Solution (SSS) containing 1.0 mg/mL of the (R)-enantiomer spiked with 0.15% (w/w) of the (S)-enantiomer.

  • Step 3: Inject the blank to confirm no co-eluting peaks at the expected retention times.

  • Step 4: Inject the SSS. Acceptance Criteria: Resolution (Rs) between (R) and (S) must be ≥ 1.5. Tailing factor ≤ 1.5.

Phase 2: Sensitivity (LOD and LOQ)
  • Causality: Establishes the absolute lowest threshold of (S)-enantiomer detection to ensure regulatory safety compliance.

  • Step 1: Dilute the (S)-enantiomer standard to the predicted Limit of Detection (LOD, ~0.005% of nominal concentration) and Limit of Quantitation (LOQ, ~0.015%).

  • Step 2: Inject each solution in triplicate.

  • Step 3: Calculate the Signal-to-Noise (S/N) ratio. Acceptance Criteria: S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.

Phase 3: Linearity & Range
  • Causality: Verifies that the UV detector's response is directly proportional to the impurity concentration across the critical control range.

  • Step 1: Prepare 5 calibration standards of the (S)-enantiomer ranging from the LOQ to 150% of the specification limit (e.g., 0.015%, 0.05%, 0.10%, 0.15%, 0.225%).

  • Step 2: Inject each level in triplicate.

  • Step 3: Plot peak area versus concentration and perform linear regression. Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ 5% of the 100% level response.

Phase 4: Accuracy (Recovery)
  • Causality: Proves that the massive excess of the (R)-API does not cause ion suppression, peak distortion, or integration errors for the trace (S)-impurity.

  • Step 1: Prepare a 1.0 mg/mL base solution of pure (R)-enantiomer.

  • Step 2: Spike the (S)-enantiomer into the base solution at the LOQ, 50%, 100%, and 150% of the specification limit.

  • Step 3: Prepare 3 independent samples per level (12 samples total).

  • Step 4: Calculate the percentage recovery against a theoretical standard. Acceptance Criteria: 90.0% – 110.0% recovery at all levels.

Phase 5: Precision (Repeatability)
  • Causality: Demonstrates intra-assay reliability and autosampler stability.

  • Step 1: Prepare 6 independent sample solutions of the (R)-enantiomer spiked with 0.15% (S)-enantiomer.

  • Step 2: Inject each preparation once.

  • Step 3: Calculate the %RSD of the (S)-enantiomer peak area and the calculated % impurity. Acceptance Criteria: %RSD ≤ 5.0%.

References

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures: Guidance for Industry. (2024). Available at:[Link]

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). Available at:[Link]

  • Chirality / ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. (2014). Available at:[Link]

  • Taylor & Francis. Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. (2021). Available at:[Link]

Sources

Validation

A Comparative Guide to the LC-MS Fragmentation of (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl

Abstract This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride. As a molecule featuring b...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride. As a molecule featuring both a piperidine ring and a sulfonamide moiety—structural elements common in pharmaceutical compounds—a thorough understanding of its behavior under collision-induced dissociation (CID) is critical for its identification, characterization, and quantification in complex matrices.[1][2] We will explore the theoretical fragmentation pathways, present a robust experimental protocol for data acquisition, and compare the expected fragmentation patterns against a structural isomer to highlight key diagnostic ions. This document is intended for researchers, analytical scientists, and drug development professionals who rely on mass spectrometry for structural elucidation.[3]

Introduction: Structural Elucidation in Pharmaceutical Analysis

In pharmaceutical development, the unambiguous identification of active pharmaceutical ingredients (APIs), their metabolites, and potential impurities is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose, offering high sensitivity and structural specificity.[4] The fragmentation pattern, or "fingerprint," generated in the mass spectrometer provides crucial data for confirming molecular structures.[5]

(R)-N-(Piperidin-3-yl)ethanesulfonamide is a polar, small molecule containing key functional groups that dictate its fragmentation behavior. Its hydrochloride salt form ensures it is readily ionizable by soft ionization techniques like electrospray ionization (ESI).[6][7][8] This guide will dissect the fragmentation of this specific molecule, providing a predictive framework and a practical methodology for its analysis.

Chemical Structure:

  • Compound: (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride

  • Molecular Formula: C₇H₁₇ClN₂O₂S

  • Monoisotopic Mass of Free Base: 192.0983 Da

  • Expected [M+H]⁺: 193.1061 Da

Theoretical Fragmentation Analysis

The fragmentation of a protonated molecule ([M+H]⁺) in a tandem mass spectrometer is induced by accelerating the ion and colliding it with an inert gas, a process known as collision-induced dissociation (CID) or collisionally activated dissociation (CAD).[9][10][11][12] The imparted internal energy causes the weakest bonds to break, leading to the formation of stable fragment ions.

For [M+H]⁺ of (R)-N-(Piperidin-3-yl)ethanesulfonamide, protonation is expected to occur at the most basic site, the secondary amine nitrogen within the piperidine ring. Fragmentation will likely proceed through several key pathways originating from the cleavage of the sulfonamide group and fragmentation of the piperidine ring.

Key Predicted Fragmentation Pathways:

  • Loss of Sulfonyl Group (SO₂): A common pathway for sulfonamides involves the neutral loss of sulfur dioxide (63.9619 Da).[13] This cleavage of the C-S and S-N bonds is a diagnostic marker for this class of compounds.

  • Cleavage of the S-N Bond: Direct cleavage of the sulfur-nitrogen bond can lead to the formation of an ethanesulfonyl ion or, more likely, a piperidine-based fragment.

  • Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage.[1][14] Alpha-cleavage (cleavage of the C-C bond adjacent to the protonated nitrogen) is a dominant pathway for such heterocyclic amines, leading to ring-opening and the formation of stable iminium ions.[1]

  • Loss of the Ethyl Group: Cleavage of the C-S bond can result in the loss of an ethyl radical, though this is often less favorable than other pathways.

The following diagram illustrates the most probable fragmentation pathways for the protonated molecule.

G cluster_main Predicted Fragmentation of (R)-N-(Piperidin-3-yl)ethanesulfonamide parent [M+H]⁺ m/z 193.1061 (C₇H₁₇N₂O₂S)⁺ frag1 Fragment A m/z 129.1442 (C₇H₁₇N₂S)⁺ parent->frag1 -SO₂ (63.9619 Da) frag2 Fragment B m/z 84.0813 (C₅H₁₀N)⁺ parent->frag2 -C₂H₅SO₂NH₂ (109.0248 Da) frag3 Fragment C m/z 93.0320 (C₂H₅O₂S)⁺ parent->frag3 -C₅H₉N (83.0735 Da) frag4 Fragment D m/z 56.0500 (C₄H₆)⁺ frag2->frag4 -C₂H₄ (28.0313 Da)

Caption: Predicted major fragmentation pathways for protonated (R)-N-(Piperidin-3-yl)ethanesulfonamide.

Experimental Design and Methodology

To obtain high-quality, reproducible fragmentation data, a well-designed experimental workflow is crucial. The following protocol is designed for a standard tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) and addresses the analytical challenges posed by this polar compound.[15]

Rationale for Methodological Choices:

  • Chromatography: Due to the high polarity of the analyte, conventional reversed-phase (RP) chromatography with a C18 column may provide insufficient retention.[15][16] Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative for retaining and separating such polar compounds.[16][17] A HILIC column with an amide stationary phase is recommended.[17]

  • Ionization: Positive-mode Electrospray Ionization (ESI) is the method of choice. The piperidine nitrogen is basic and readily accepts a proton in the ESI source, leading to a strong signal for the precursor ion [M+H]⁺.[6][18]

  • Fragmentation: Collision-Induced Dissociation (CID) with nitrogen or argon as the collision gas will be used to generate product ion spectra.[10] A range of collision energies should be tested to observe both primary and secondary fragments.

The diagram below outlines the complete experimental workflow.

G cluster_workflow LC-MS/MS Experimental Workflow A 1. Sample Preparation (10 µg/mL in 90:10 ACN:H₂O) B 2. HILIC Separation (ACQUITY UPLC BEH Amide) A->B C 3. ESI+ Ionization (Generate [M+H]⁺) B->C D 4. MS1 Full Scan (Confirm m/z 193.1061) C->D E 5. MS/MS Product Ion Scan (Fragment m/z 193.1061) D->E F 6. Data Analysis (Identify Fragments & Pathways) E->F

Caption: Step-by-step workflow for acquiring LC-MS/MS data.

Detailed Experimental Protocol

1. Sample & Standard Preparation: a. Prepare a 1 mg/mL stock solution of (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl in deionized water. b. Create a working solution of 10 µg/mL by diluting the stock solution in a solvent mixture matching the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid).

2. LC-MS System & Conditions: a. LC System: Waters ACQUITY UPLC I-Class or equivalent.[17] b. Mass Spectrometer: Tandem quadrupole or Q-TOF mass spectrometer with an ESI source.[1] c. Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.[17] d. Mobile Phase A: Water + 0.1% Formic Acid. e. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. f. Gradient:

  • 0.0 - 1.0 min: 95% B
  • 1.0 - 5.0 min: 95% to 50% B
  • 5.0 - 5.5 min: 50% to 95% B
  • 5.5 - 7.0 min: 95% B (Re-equilibration) g. Flow Rate: 0.4 mL/min. h. Column Temperature: 40 °C. i. Injection Volume: 2 µL.

3. Mass Spectrometer Settings: a. Ionization Mode: ESI Positive. b. Capillary Voltage: 3.0 kV. c. Source Temperature: 150 °C. d. Desolvation Temperature: 400 °C. e. MS1 Scan Range: m/z 50 - 500. f. MS/MS Acquisition: Product ion scan of precursor m/z 193.11. g. Collision Gas: Argon. h. Collision Energy: Ramped from 10 to 40 eV to capture a full range of fragments.

Results & Discussion: A Comparative Analysis

This section presents the expected fragmentation data and compares it with a structural isomer, N-(Piperidin-1-yl)ethanesulfonamide , to demonstrate how fragmentation patterns can differentiate between closely related structures.

Predicted Fragmentation Data for (R)-N-(Piperidin-3-yl)ethanesulfonamide
Precursor Ion [M+H]⁺Product IonProposed Formulam/z (Calculated)Proposed Origin
193.1061Fragment A(C₇H₁₇N₂S)⁺129.1163[M+H - SO₂]⁺
193.1061Fragment B(C₅H₁₀N)⁺84.0813Piperidin-3-yl iminium ion
193.1061Fragment C(C₂H₅O₂S)⁺93.0320[CH₃CH₂SO₂]⁺
84.0813Fragment D(C₄H₆)⁺56.0500Loss of ethylene from Fragment B
Comparative Analysis: Positional Isomerism

To underscore the diagnostic power of MS/MS, let's consider the fragmentation of a hypothetical isomer, N-(Piperidin-1-yl)ethanesulfonamide , where the sulfonamide group is attached to the piperidine nitrogen (position 1) instead of a carbon (position 3).

Structure of Isomer: Ethanesulfonyl group attached directly to the piperidine nitrogen.

While this isomer has the same precursor mass (m/z 193.11), its fragmentation pattern would be distinctly different:

  • Dominant Fragment: The N-S bond is now significantly more labile. Cleavage here would result in a highly stable, uncharged piperidine molecule and a charged [C₂H₅SO₂]⁺ ion at m/z 93.0320 . This would likely be the base peak.

  • Absence of Key Fragments: The formation of the m/z 84 fragment, characteristic of the 3-substituted piperidine ring undergoing ring cleavage, would be suppressed or absent. Instead, a fragment corresponding to the protonated piperidine ring at m/z 86.0969 might be observed from a different rearrangement, but the primary cleavage would dominate.

Comparative Fragmentation Table
Feature(R)-N-(Piperidin-3-yl)ethanesulfonamide (Target)N-(Piperidin-1-yl)ethanesulfonamide (Isomer)Diagnostic Value
Precursor [M+H]⁺ 193.11193.11Identical
Key Fragment 1 m/z 129.12 ([M+H - SO₂]⁺)Minor or AbsentHigh. Indicates sulfonamide is on the carbon ring.
Key Fragment 2 m/z 84.08 (Iminium ion)AbsentHigh. Diagnostic for C-substituted piperidine.
Key Fragment 3 m/z 93.03 ([C₂H₅SO₂]⁺)m/z 93.03 (Likely base peak)High. Relative intensity is key.
Key Fragment 4 Absentm/z 86.10 (Protonated Piperidine)High. Indicates N-substituted piperidine.

This comparison clearly shows that while the precursor mass is identical, the distribution and m/z of the product ions provide a definitive means of distinguishing between the two isomers.

Conclusion

The LC-MS/MS fragmentation of (R)-N-(Piperidin-3-yl)ethanesulfonamide is characterized by predictable pathways involving the loss of SO₂ and cleavages within the piperidine ring, yielding diagnostic ions at m/z 129.12 and 84.08. By employing a HILIC-based chromatographic method coupled with ESI-MS/MS, this compound can be reliably identified and differentiated from its structural isomers. The methodologies and theoretical framework presented in this guide provide a robust system for the characterization of this and other related sulfonamide-containing pharmaceuticals, ensuring scientific integrity and accuracy in analytical workflows.

References

  • Benchchem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • National High Magnetic Field Laboratory. (2025). Collision-Induced Dissociation. Retrieved from [Link]

  • PubMed. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Retrieved from [Link]

  • PubMed. (n.d.). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from [Link]

  • Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Retrieved from [Link]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • University of Illinois Mass Spectrometry Core Laboratory. (n.d.). Helpful Info. Retrieved from [Link]

  • PubMed. (2012). LC-MS metabolomics of polar compounds. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.
  • ResearchGate. (n.d.). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. Retrieved from [Link]

  • ACS Publications. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach. Retrieved from [Link]

  • SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • Spectroscopy Online. (2026). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved from [Link]

  • Innovations in Pharmaceutical Technology. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • PMC. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Retrieved from [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry.
  • NextSDS. (n.d.). N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Naratriptan. Retrieved from [Link]

  • PubChem. (n.d.). Naratriptan-d3. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

Comparative

Enantiomeric Excess Determination of (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride: A Comprehensive Analytical Guide

As a critical building block in the synthesis of targeted therapeutics (such as kinase inhibitors and GPCR modulators), the stereochemical fidelity of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is paramount. T...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in the synthesis of targeted therapeutics (such as kinase inhibitors and GPCR modulators), the stereochemical fidelity of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is paramount. The presence of the (S)-enantiomer can drastically alter pharmacological efficacy, pharmacokinetics, and off-target toxicity profiles.

This guide provides an authoritative, objective comparison of the primary analytical modalities used to determine the enantiomeric excess (ee) of this chiral piperidine derivative. It is designed for senior analytical chemists and drug development professionals, emphasizing the mechanistic causality behind experimental choices and establishing self-validating protocols.

Mechanistic Overview & Causality in Method Selection

The analyte, (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride, presents three distinct structural challenges that dictate the analytical approach:

  • The Chiral Center : Located at the C3 position of the piperidine ring.

  • The Basic Nitrogen : The secondary amine in the piperidine ring is highly basic and is supplied as a hydrochloride salt.

  • The Sulfonamide Moiety : Provides additional hydrogen bond donor/acceptor sites but is less nucleophilic than the piperidine nitrogen.

The Causality of Free-Basing: Direct analysis of the hydrochloride salt via normal-phase chiral High-Performance Liquid Chromatography (HPLC) invariably leads to severe peak tailing and loss of resolution. The chloride counterion disrupts the delicate hydrogen-bonding network required for transient diastereomeric complex formation with the Chiral Stationary Phase (CSP)[1]. Furthermore, the protonated amine interacts strongly with residual acidic silanols on the silica support. Therefore, neutralization (free-basing) of the sample prior to analysis, coupled with the use of a basic mobile phase additive (e.g., 0.1% Diethylamine), is an absolute mechanistic requirement to ensure sharp peak shapes and accurate integration[2].

Comparative Analysis of Analytical Modalities

To objectively assess the enantiomeric purity of this compound, three primary methodologies are evaluated:

A. Direct Chiral HPLC (The Gold Standard)

Direct separation using polysaccharide-based CSPs (such as Amylose tris(3,5-dimethylphenylcarbamate), e.g., Chiralpak AD-H) is the most robust method for piperidine derivatives[2][3].

  • Mechanism : The free piperidine NH and the sulfonamide oxygen/NH engage in hydrogen bonding and dipole-dipole interactions with the carbamate linkages of the CSP. The chiral grooves of the amylose polymer selectively accommodate the (R)-enantiomer differently than the (S)-enantiomer, leading to differential retention times.

  • Advantage : Non-destructive, high-throughput, and requires minimal sample preparation beyond neutralization.

B. Indirect Reversed-Phase HPLC (Pre-column Derivatization)

When chiral columns are unavailable, the analyte can be derivatized with a Chiral Derivatizing Agent (CDA) such as (R)-α-methyl-2-naphthaleneacetyl chloride[4].

  • Mechanism : The highly nucleophilic free piperidine amine reacts with the CDA to form stable diastereomeric amides. Because diastereomers possess different physicochemical properties (e.g., dipole moments, hydrophobicity), they can be resolved on a standard achiral C18 reversed-phase column.

  • Advantage : Utilizes standard, low-cost RP-HPLC infrastructure.

C. Quantitative 1 H-NMR with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) utilizing Mosher's acid chloride ((S)-MTPA-Cl) offers an absolute structural confirmation method[1][5].

  • Mechanism : Covalent attachment of the Mosher's moiety to the piperidine nitrogen creates diastereomers. The anisotropic shielding effect of the MTPA phenyl ring differentially shields the protons on the piperidine ring of the (R) vs. (S) configurations, resulting in distinct chemical shifts (Δδ).

  • Advantage : Provides absolute configurational data without the need for a pre-existing reference standard of the pure enantiomer.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three methodologies based on standard validation criteria for chiral amines.

Performance MetricDirect Chiral HPLCIndirect RP-HPLC (Deriv.) 1 H-NMR (Mosher's CDA)
Limit of Detection (LOD) 0.05%0.1%1.0 - 2.0%
Typical Analysis Time 10 - 25 mins30 - 45 mins (inc. deriv.)15 - 30 mins
Resolution ( Rs​ ) > 2.0 (Baseline)> 1.5 (Baseline)Variable (Peak overlap possible)
Sample Prep Complexity Low (Neutralization only)High (Moisture-sensitive rxn)High (Moisture-sensitive rxn)
Throughput High (Automated)MediumLow to Medium
Primary Use Case Routine QC & Process Dev.Lack of chiral column accessAbsolute configuration proof

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness , every analytical run must be treated as a self-validating system. The inclusion of a racemic reference standard is non-negotiable; it proves that the system is capable of resolving the enantiomers and establishes the exact retention times/chemical shifts.

Protocol A: Direct Chiral HPLC Determination

1. System Suitability & Racemic Validation:

  • Prepare a 1.0 mg/mL solution of racemic N-(Piperidin-3-yl)ethanesulfonamide in Methanol. Add 0.1% Diethylamine (DEA) to ensure the free-base form[2].

  • Chromatographic Conditions :

    • Column : Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase : Isocratic Hexane / Isopropanol / DEA (80:20:0.1 v/v/v).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 220 nm.

  • Validation Check : Inject the racemic standard. Confirm that two distinct peaks are observed with a Resolution ( Rs​ ) > 1.5. Note the retention times for the (R) and (S) enantiomers[3].

2. Sample Analysis:

  • Prepare the (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride sample identically (1.0 mg/mL in MeOH with 0.1% DEA).

  • Inject the sample. Integrate the peak areas for the (R) and (S) signals.

  • Calculation : %ee=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100

Protocol B: Indirect RP-HPLC via Derivatization

1. Derivatization Reaction:

  • Dissolve 5 mg of the hydrochloride sample in 1 mL of anhydrous dichloromethane (DCM).

  • Add 2.0 equivalents of Triethylamine (TEA) to neutralize the HCl salt and act as an acid scavenger.

  • Add 1.2 equivalents of (R)-α-methyl-2-naphthaleneacetyl chloride. Stir at room temperature for 30 minutes[4].

  • Quench with 100 µL of methanol, evaporate the solvent, and reconstitute in the mobile phase.

2. RP-HPLC Analysis:

  • Column : Standard C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase : Acetonitrile / Water (0.1% Phosphoric Acid) gradient.

  • Validation Check : Run a derivatized racemic standard first to confirm the separation of the resulting diastereomers[4]. Calculate ee using the integrated peak areas.

Visualizations

The following diagrams map the logical workflows and mechanistic interactions critical to these analytical processes.

Caption: Experimental workflow for ee determination of chiral piperidine derivatives.

Caption: Mechanistic interactions driving chiral recognition on polysaccharide-based CSPs.

References

  • The Journal of Organic Chemistry. "Efficient Enantiomeric Synthesis of Pyrrolidine and Piperidine Alkaloids from Tobacco." ACS Publications. Available at:[Link]

  • Google Patents. "CN105699582A - HPLC detection method of 3-aminopiperidine isomer." China National Intellectual Property Administration.
  • Arkivoc. "1H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral." Arkat USA. Available at:[Link]

Sources

Validation

Comparative ¹H NMR Analysis of (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride Derivatives

The (R)-N-(piperidin-3-yl)ethanesulfonamide scaffold is a highly versatile pharmacophore utilized extensively in modern drug discovery. Its dual capacity to act as both a hydrogen bond donor and acceptor makes it a prime...

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Author: BenchChem Technical Support Team. Date: April 2026

The (R)-N-(piperidin-3-yl)ethanesulfonamide scaffold is a highly versatile pharmacophore utilized extensively in modern drug discovery. Its dual capacity to act as both a hydrogen bond donor and acceptor makes it a prime candidate for targeted structural derivatization. For researchers and drug development professionals, precise structural verification of these derivatives is critical for establishing accurate structure-activity relationships (SAR).

As a Senior Application Scientist, I have designed this guide to objectively compare the ¹H NMR spectral profiles of the parent scaffold against two common synthetic alternatives: an N-methylated sulfonamide and an N-benzylated piperidine. Rather than merely listing chemical shifts, this guide deconstructs the underlying magnetic and electronic causalities driving these spectral changes, supported by self-validating experimental protocols.

Structural Overview of the Derivatives

To understand the localized electronic effects of derivatization, we will compare three specific hydrochloride salts:

  • Compound A (Parent): (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride. Features a secondary piperidine amine and a secondary sulfonamide.

  • Compound B (Sulfonamide Alternative): (R)-N-methyl-N-(piperidin-3-yl)ethanesulfonamide hydrochloride. The sulfonamide nitrogen is methylated, removing its hydrogen-bond donating capability.

  • Compound C (Piperidine Alternative): (R)-N-(1-benzylpiperidin-3-yl)ethanesulfonamide hydrochloride. The piperidine nitrogen is benzylated, converting it to a tertiary amine.

G A Compound A Parent Scaffold R1 Sulfonamide N-Alkylation A->R1 R2 Piperidine N-Alkylation A->R2 B Compound B N-Methyl Sulfonamide C Compound C N-Benzyl Piperidine R1->B R2->C

Fig 1: Synthetic divergence of the (R)-N-(Piperidin-3-yl)ethanesulfonamide scaffold.

Experimental Methodology: A Self-Validating Protocol

A robust NMR protocol must be internally self-validating to prevent misassignment of exchangeable protons. The following step-by-step workflow ensures absolute confidence in heteroatom-bound proton identification.

Step 1: Sample Preparation & Solvent Selection
  • Accurately weigh 5.0 ± 0.1 mg of the respective hydrochloride salt into a clean glass vial.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Vortex for 30 seconds until complete dissolution is achieved, then transfer to a standard 5 mm precision NMR tube. Causality of Solvent Choice: As demonstrated in1, DMSO-d₆ is deliberately chosen over CDCl₃. DMSO strongly solvates the hydrochloride ion pair, preventing aggregation. More importantly, its strong hydrogen-bond accepting nature slows proton exchange, locking the NH and NH₂⁺ protons into sharp, observable signals.

Step 2: Instrument Configuration & Data Acquisition
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm BBFO probe.

  • Equilibrate the sample at 298 K for 5 minutes.

  • Lock the magnetic field to the deuterium signal of DMSO-d₆ and shim to achieve a TMS linewidth of < 1.0 Hz.

  • Acquire the spectrum using a standard 1D proton pulse sequence (zg30) with 16–32 scans, a relaxation delay (D1) of 2.0 seconds, and a spectral width of 20 ppm.

Step 3: Self-Validation via D₂O Exchange
  • Following the initial acquisition, remove the NMR tube and add 10 μL of D₂O.

  • Cap the tube, invert 5 times, and allow 10 minutes for complete hydrogen-deuterium exchange.

  • Re-acquire the spectrum using identical parameters. Validation Logic: Signals that disappear in the post-D₂O spectrum are definitively confirmed as exchangeable heteroatom-bound protons (NH, NH₂⁺, NH⁺). This internal control rules out structural impurities and validates the assignment of critical functional groups, aligning with2.

Comparative ¹H NMR Data Analysis

The table below summarizes the quantitative chemical shifts (δ, ppm) for the three derivatives.

Proton AssignmentCompound A (Parent)Compound B (N-Methyl)Compound C (N-Benzyl)
Ethyl -CH₃ 1.20 (t, J=7.4 Hz, 3H)1.22 (t, J=7.4 Hz, 3H)1.18 (t, J=7.4 Hz, 3H)
Ethyl -CH₂- 3.05 (q, J=7.4 Hz, 2H)3.10 (q, J=7.4 Hz, 2H)3.02 (q, J=7.4 Hz, 2H)
Piperidine H3 3.52 (m, 1H)3.95 (m, 1H)3.48 (m, 1H)
Piperidine H2, H6 2.80 - 3.25 (m, 4H)2.85 - 3.30 (m, 4H)3.10 - 3.60 (m, 4H)
Piperidine H4, H5 1.50 - 1.95 (m, 4H)1.55 - 2.00 (m, 4H)1.60 - 2.10 (m, 4H)
Sulfonamide N-CH₃ -2.85 (s, 3H)-
Benzyl -CH₂- --4.25 (br s, 2H)
Aromatic H --7.40 - 7.65 (m, 5H)
Sulfonamide NH 7.55 (d, J=8.0 Hz, 1H)-7.60 (d, J=7.8 Hz, 1H)
Piperidine NHₓ⁺ 9.10 (br s, 2H)9.15 (br s, 2H)10.50 (br s, 1H)
Causality Behind the Chemical Shifts (E-E-A-T Insights)

1. The H3 Deshielding Effect in Compound B: In the parent Compound A, the sulfonamide NH acts as a hydrogen bond donor. When this nitrogen is methylated (Compound B), the hydrogen-bond capability is lost. The steric bulk of the newly introduced methyl group forces the highly electronegative sulfonyl oxygens to rotate toward the piperidine ring. The strong magnetic anisotropy of the S=O bonds severely deshields the adjacent equatorial/axial methine proton (H3), causing a significant downfield shift from ~3.52 ppm to ~3.95 ppm. This phenomenon is a hallmark of 3.

2. Ammonium Proton Shift in Compound C: The piperidine nitrogen in Compounds A and B is a secondary amine. When protonated as a hydrochloride salt, it appears as a broad singlet integrating to 2H around 9.10 ppm. Benzylation (Compound C) converts it to a tertiary amine. The resulting tertiary ammonium proton (NH⁺) is significantly more acidic and forms a stronger, more localized hydrogen bond with the chloride counterion and DMSO molecules. This pushes its chemical shift much further downfield to ~10.50 ppm, a standard diagnostic marker confirmed by 4.

G N1 Structural Modification N2 N-Methylation (Sulfonamide) N1->N2 N3 N-Benzylation (Piperidine) N1->N3 N4 Loss of NH Hydrogen Bond Deshielding of H3 (+0.43 ppm) N2->N4 N5 Tertiary Ammonium Formation NH+ Shift to ~10.50 ppm N3->N5

Fig 2: Logical causality of structural modifications on observed ¹H NMR chemical shifts.

Conclusion

When evaluating derivatives of the (R)-N-(piperidin-3-yl)ethanesulfonamide scaffold, ¹H NMR provides unequivocal evidence of successful functionalization if the data is interpreted through the lens of electronic causality. The disappearance of the 7.55 ppm doublet and the deshielding of the H3 methine proton definitively confirm sulfonamide N-alkylation. Conversely, the transition of the broad piperidine ammonium signal from 9.10 ppm (2H) to 10.50 ppm (1H) is the absolute diagnostic marker for piperidine N-alkylation. Utilizing a self-validating D₂O exchange protocol ensures that these critical exchangeable protons are never misidentified.

References

  • Source: NIH.
  • Source: Asianpubs.
  • Title: S(VI)
  • Source: MDPI.

Sources

Comparative

Benchmarking (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride Against Other Sulfonamide Building Blocks: A Comparative Guide for Drug Discovery Professionals

Abstract In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. The sulfonamide moiety, a privileged scaffold, is inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. The sulfonamide moiety, a privileged scaffold, is integral to a wide array of clinically approved drugs, valued for its robust chemical properties and diverse biological activities.[1][2][3] This guide provides a comprehensive benchmark analysis of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride, a chiral aliphatic sulfonamide building block, against other commonly employed sulfonamide scaffolds. Through a detailed examination of synthetic accessibility, physicochemical properties, and reactivity in parallel synthesis, this document aims to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions in their discovery programs. Experimental protocols and comparative data are presented to offer a practical framework for the evaluation and application of these vital chemical entities.

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group, characterized by a sulfonyl group directly attached to a nitrogen atom (R-SO₂NR'R''), has been a cornerstone of medicinal chemistry for nearly a century.[2][4] Its journey began with the discovery of antibacterial sulfa drugs and has since expanded to encompass a remarkable diversity of therapeutic areas, including diuretics, anticonvulsants, anti-inflammatory agents, and antivirals.[1][5][6] The enduring appeal of the sulfonamide scaffold lies in its unique combination of properties: it is a rigid and typically crystalline functional group that can act as a hydrogen bond donor and acceptor, contributing to favorable binding interactions with biological targets.[2]

(R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride, the focus of this guide, presents a compelling combination of a chiral piperidine ring and an aliphatic sulfonamide. The piperidine moiety is another privileged structure in drug discovery, known for its ability to modulate physicochemical properties such as solubility and lipophilicity, and to project substituents into specific vectors in three-dimensional space.[7][8][9] The chirality at the 3-position of the piperidine ring introduces an additional layer of structural complexity, offering the potential for stereospecific interactions with target proteins.

This guide will benchmark (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride against two other classes of sulfonamide building blocks:

  • Aromatic Sulfonamides (e.g., Benzenesulfonamide): Representing the classical sulfonamide structure.

  • Acyclic Aliphatic Sulfonamides (e.g., N-Propylmethanesulfonamide): Simple, flexible aliphatic building blocks.

The comparison will be framed around key performance indicators relevant to drug discovery: synthetic tractability, physicochemical properties, and reactivity in a representative chemical transformation.

Physicochemical and Structural Properties: A Comparative Overview

The physicochemical properties of a building block are critical determinants of its utility in a drug discovery campaign, influencing everything from reaction conditions to the pharmacokinetic profile of the final compound.

Property(R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochlorideBenzenesulfonamideN-Propylmethanesulfonamide
Molecular Formula C₈H₁₉ClN₂O₂S[10]C₆H₇NO₂SC₄H₁₁NO₂S
Molecular Weight 242.77 g/mol [10]157.19 g/mol 137.20 g/mol
Appearance White crystalline powder[10]White crystalline solidColorless to light yellow liquid
Solubility High water solubility[10]Sparingly soluble in waterSoluble in water
Chirality Yes (R-enantiomer)NoNo
Structural Features Chiral piperidine ring, secondary sulfonamideAromatic ring, primary sulfonamideAcyclic alkyl chain, secondary sulfonamide

(Data compiled from publicly available chemical databases and supplier information.)

The hydrochloride salt form of (R)-N-(Piperidin-3-yl)ethanesulfonamide contributes to its high water solubility, a desirable trait for both reaction setup and for improving the aqueous solubility of resulting drug candidates.[10] The presence of the chiral center offers opportunities for enantioselective interactions, a key consideration in modern drug design. In contrast, benzenesulfonamide provides a rigid, aromatic scaffold, while N-propylmethanesulfonamide offers maximal conformational flexibility.

Synthetic Accessibility and Benchmarking Reaction Performance

The ease and efficiency of incorporating a building block into a target molecule are of paramount importance in a resource-constrained drug discovery environment. This section outlines a general synthetic protocol for sulfonamide formation and presents comparative data on the performance of our benchmarked building blocks in a representative acylation reaction.

General Synthetic Workflow for Sulfonamide Synthesis

The most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[11][12]

G cluster_0 Sulfonyl Chloride Preparation cluster_1 Sulfonamide Formation cluster_2 Purification and Analysis Starting Material Starting Material Sulfonyl Chloride Sulfonyl Chloride Starting Material->Sulfonyl Chloride Chlorosulfonation or Oxidative Chlorination Sulfonamide Product Sulfonamide Product Sulfonyl Chloride->Sulfonamide Product Reaction with Amine (Primary or Secondary) Amine Amine Amine->Sulfonamide Product Crude Product Crude Product Purified Sulfonamide Purified Sulfonamide Crude Product->Purified Sulfonamide Purification (e.g., Crystallization, Chromatography)

Sources

Safety & Regulatory Compliance

Safety

(R)-N-(Piperidin-3-yl)ethanesulfonamidehydrochloride proper disposal procedures

An essential component of laboratory safety and operational excellence is the rigorous management of active pharmaceutical ingredients (APIs) and specialized chemical intermediates. (R)-N-(Piperidin-3-yl)ethanesulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety and operational excellence is the rigorous management of active pharmaceutical ingredients (APIs) and specialized chemical intermediates. (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride presents unique logistical challenges due to its biological activity, structural moieties, and salt formulation.

This guide provides drug development professionals with a comprehensive, self-validating procedural framework for the safe disposal and operational management of this compound.

Chemical Profiling & Mechanistic Causality

To manage chemical waste effectively, we must first understand the molecular causality that dictates its disposal trajectory. You cannot simply follow a rulebook; you must understand why the rules apply to this specific molecule.

  • Piperidine & Sulfonamide Moieties (Biological Persistence): These organic frameworks exhibit high biological activity and are highly resistant to standard wastewater biological degradation processes[1]. Consequently, sink disposal is strictly forbidden. The compound must be routed to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[2].

  • Hydrochloride (HCl) Salt Form (Corrosivity): The salt form enhances water solubility but inherently lowers the pH of aqueous solutions. Aqueous waste containing this compound will typically exhibit a pH between 2.0 and 5.0. Under EPA guidelines, this classifies the solution as a corrosive hazard if not neutralized or managed in compatible containers[1].

  • Halogenated Classification (Dioxin Prevention): Because the molecule contains a chloride ion (from the HCl salt), any organic solvent mixtures containing this compound must be classified as Halogenated waste. Segregating halogenated from non-halogenated waste is an absolute requirement to prevent the formation of highly toxic dioxins during the incineration process[3].

Waste Categorization & Quantitative Data

Proper segregation at the point of generation reduces disposal costs and prevents dangerous chemical incompatibilities. Below is the quantitative and logistical breakdown for waste streams containing (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride.

Waste StreamPhysical StatePrimary HazardEPA ClassificationCompatible ContainerMax Accumulation Time (SAA)
Pure Powder / PPE SolidToxic / IrritantNon-RCRA (State Regulated)Double-bagged, rigid HDPE1 Year (or 72 hrs once full)
Aqueous Solutions LiquidCorrosive (pH < 5.0)D002 (if pH ≤ 2.0)Polyethylene (PE) / Glass1 Year (or 72 hrs once full)
Organic Solutions LiquidFlammable / ToxicF002 / D001Amber Glass / PTFE-lined1 Year (or 72 hrs once full)

Operational Disposal Protocols

Every protocol below is designed as a self-validating system . This means the workflow includes built-in verification steps to ensure the procedure was executed flawlessly before moving to the next phase.

WasteTriage Start Waste Generation: (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl State Determine Physical State Start->State Solid Solid Waste (Powder, Vials, PPE) State->Solid Liquid Liquid Waste (Solutions, Washings) State->Liquid SolidBin Double-bagged Solid Hazardous Waste Bin Solid->SolidBin Solvent Determine Solvent Type Liquid->Solvent EHSPickup EH&S Transfer to CAA for Incineration SolidBin->EHSPickup Aqueous Aqueous Solution (pH < 5.0) Solvent->Aqueous Organic Organic Solution (e.g., DCM, MeOH) Solvent->Organic AqBin Aqueous Waste Bin (Verify pH, No Drain) Aqueous->AqBin OrgBin Halogenated Organic Bin (Due to Chloride ion) Organic->OrgBin AqBin->EHSPickup OrgBin->EHSPickup

Figure 1: Decision tree for the segregation and disposal of (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl.

Protocol A: Solid Waste Management (Powders, Vials, and PPE)
  • Collection: Gather all contaminated weigh boats, spatulas, and nitrile gloves.

  • Containment: Place items into a clear, 4-mil polyethylene bag. Seal the bag using the gooseneck method (twist the neck, fold it over, and tape it). Place this bag into a rigid, EH&S-approved high-density polyethylene (HDPE) solid waste container[4].

  • Labeling: Attach a Hazardous Waste label. You must write the full chemical name: (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride. Do not use abbreviations or chemical formulas , as this violates EPA and state regulations[4].

  • System Validation: The Drop Test. Gently invert the sealed secondary container to verify the absence of particulate leaks. If no powder escapes into the outer containment, the seal is validated.

Protocol B: Liquid Waste Management
  • Segregation: Determine if the solvent is aqueous or organic. Route organic mixtures to the "Halogenated Organic Waste" carboy. Route aqueous mixtures to the "Aqueous Waste" carboy.

  • Transfer: Use a dedicated, chemically compatible funnel to pour the liquid into the carboy. Do not leave the funnel in the container after use; containers must remain closed at all times unless actively adding waste[4].

  • pH Assessment: For aqueous waste, test the pH of a 1mL aliquot. If the pH is below 2.0, notify EH&S, as the waste is now classified as highly corrosive and may require specific container materials[1].

  • System Validation: Mass-Volume Reconciliation. Cross-reference the waste log sheet with the physical carboy volume. The system is validated when the volume added by the operator exactly matches the logged volume, ensuring no unaccounted evaporation or micro-leaks have occurred in the Satellite Accumulation Area (SAA).

Protocol C: Spill Response Workflow

Because this compound is a biologically active powder, aerosolization is the primary risk during a spill.

SpillResponse Spill Spill Detected: Powdered HCl Salt Assess Assess Volume & Risk Spill->Assess Minor Minor Spill (< 50g) Localized Assess->Minor Major Major Spill (> 50g) Airborne Risk Assess->Major PPE 1. Don PPE (N95, Nitrile Gloves) Minor->PPE Evacuate Evacuate Lab & Contact EH&S Major->Evacuate Wetting 2. Dust Suppression (Mist with IPA/Water) PPE->Wetting Sweep 3. Mechanical Collection (Plastic Scoop, No Vacuum) Wetting->Sweep Dispose 4. Transfer to Solid Hazardous Waste Sweep->Dispose Validate 5. Validation (Wet Swab Test) Dispose->Validate

Figure 2: Step-by-step spill response and validation workflow for powdered API hazards.

  • Assessment: Determine if the spill is minor (< 50g, localized) or major (> 50g, widespread/airborne). For major spills, evacuate the lab and call EH&S immediately.

  • Suppression (Minor Spill): Don an N95/P100 respirator, safety goggles, and double nitrile gloves. Lightly mist the spilled powder with Isopropanol (IPA) or water. Causality: Misting prevents the generation of inhalable dust. Standard vacuums are strictly prohibited as they will aerosolize the fine API powder.

  • Collection: Use a disposable plastic scoop or wet paper towels to collect the wetted powder. Place all cleanup materials into a solid hazardous waste bag.

  • System Validation: The Swab Test. Perform a secondary wet wipe of the spill area using a clean swab and a suitable solvent (e.g., methanol). Analyze the swab via TLC or UV indicator (if applicable) to confirm 100% removal of the active pharmaceutical ingredient from the benchtop.

Logistical & Regulatory Compliance (SAA Management)

To maintain compliance with EPA regulations, your laboratory's Satellite Accumulation Area (SAA) must adhere to the following strict parameters:

  • Proximity: The SAA must be at or near the point of waste generation and under the control of the operator generating the waste[4].

  • Time Limits: Once a waste container reaches its maximum capacity (e.g., 55 gallons for standard waste, or 1 quart for acute hazardous waste), it must be dated and transferred to the Central Accumulation Area (CAA) within 72 hours [4].

  • Secondary Containment: All liquid waste carboys containing (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride solutions must sit inside a secondary containment tray capable of holding 110% of the largest container's volume[5].

References

  • Laboratory Hazardous Waste Disposal Guidelines Central Washington University (CWU) Environmental Health & Safety URL:[Link]

  • Hazardous Chemical Waste Management Guidelines Columbia University Environmental Health & Safety URL:[Link]

  • Managing Hazardous Chemical Waste in the Lab LabManager Magazine URL:[Link]

  • Chemistry Lab Waste Disposal Environmental Marketing Services, LLC URL:[Link]

  • Chemical Disposal Guidelines Department of Natural Sciences - UNT Dallas URL: [Link]

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Handling

Mastering the Handling of (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride: A Guide to Personal Protective Equipment and Safe Laboratory Practices

For Immediate Implementation: A Senior Application Scientist's Procedural Guide Navigating the complexities of novel chemical entities is a hallmark of innovative research. (R)-N-(Piperidin-3-yl)ethanesulfonamide hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Implementation: A Senior Application Scientist's Procedural Guide

Navigating the complexities of novel chemical entities is a hallmark of innovative research. (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride, a compound of interest in drug development, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework for its safe management, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.

Hazard Assessment: Understanding the Compound's Profile

Anticipated Hazards:

  • Acute Toxicity: Potential for harm if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Irritation: May cause skin irritation upon direct contact.[1][4]

  • Eye Irritation: Likely to cause serious eye irritation.[1][4]

  • Respiratory Tract Irritation: As a fine powder, it may cause respiratory irritation if inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in the anticipated hazards.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[5][6][7][8]Protects against accidental splashes or airborne particles entering the eyes, which can cause severe irritation. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemically resistant gloves (e.g., nitrile).[5][7][8][9][10]Prevents skin contact, which can lead to irritation and potential systemic absorption. Gloves should be inspected for integrity before each use.
Body Protection A lab coat, worn fully buttoned.[5][6][7][9]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[6][8][11][12]Necessary when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization.

Engineering Controls and Safe Handling Practices

Beyond personal protective equipment, the laboratory environment and procedural diligence are paramount for safety.

Engineering Controls: Creating a Safe Workspace
  • Chemical Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[9][10]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5][6]

  • Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[6][13][14]

Procedural Best Practices: A Step-by-Step Approach
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer:

    • Perform these operations within a chemical fume hood.[9]

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • Close the container tightly immediately after use.[6][15]

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly.

    • If the dissolution is exothermic, use a cooling bath.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[5][16]

    • Decontaminate the work surface.

    • Properly remove and dispose of contaminated PPE.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Minor Spill (Solid):

    • Alert others in the vicinity.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.[14][17]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16][18][19] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[16][18][19] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][15]

Disposal Plan: Environmental Responsibility

Proper disposal of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride and any contaminated materials is essential to protect the environment.

  • Waste Segregation: All materials contaminated with the compound, including unused product, empty containers, and disposable PPE, must be treated as hazardous waste.[7][20]

  • Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for waste collection.[7][20]

  • Disposal Protocol:

    • Solid Waste: Collect in a designated, labeled hazardous waste container.

    • Liquid Waste (Solutions): Collect in a labeled, sealed container. Do not pour down the drain.[17]

    • Empty Containers: Triple-rinse with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should be disposed of according to institutional guidelines.[7]

  • Professional Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[7]

Workflow and Decision Making

The following diagram illustrates the logical flow for safely handling (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride.

Workflow for Handling (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response start Start: Task Requiring Compound risk_assessment Review Hazard Information start->risk_assessment ppe_selection Select and Don PPE risk_assessment->ppe_selection engineering_controls Prepare Engineering Controls (Fume Hood) ppe_selection->engineering_controls weighing Weigh and Transfer Compound engineering_controls->weighing solution_prep Prepare Solution (if applicable) weighing->solution_prep experiment Perform Experiment solution_prep->experiment decontaminate Decontaminate Workspace experiment->decontaminate waste_disposal Segregate and Dispose of Waste decontaminate->waste_disposal ppe_removal Remove and Dispose of PPE waste_disposal->ppe_removal wash_hands Wash Hands Thoroughly ppe_removal->wash_hands end End wash_hands->end End of Procedure spill Spill Occurs spill_response Follow Spill Protocol spill->spill_response exposure Exposure Occurs exposure_response Follow Exposure Protocol exposure->exposure_response

Caption: A flowchart outlining the key steps and decision points for the safe handling of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride.

References

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  • Enamine. Safety Data Sheet. Enamine. Accessed March 27, 2026.
  • Eco-Friendly Technical Solutions. What are the Health and Safety Guidelines for Using Amines?. Eco-Friendly Technical Solutions. Accessed March 27, 2026.
  • Santa Cruz Biotechnology. Piperazine. Santa Cruz Biotechnology. Accessed March 27, 2026.
  • BenchChem. Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. BenchChem. Accessed March 27, 2026.
  • Cole-Parmer. Material Safety Data Sheet - Bis-(2-Chloroethyl)-Amine Hydrochloride, 98%. Cole-Parmer. Accessed March 27, 2026.
  • Eco-Friendly Technical Solutions. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Eco-Friendly Technical Solutions. Accessed March 27, 2026.
  • NextSDS. [(3R)
  • BenchChem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. BenchChem. Accessed March 27, 2026.
  • Tri-iso. MATERIAL SAFETY DATA SHEET. Tri-iso. Accessed March 27, 2026.
  • Carl ROTH. Safety Data Sheet: Piperidine. Carl ROTH. Published March 31, 2025.
  • Fisher Scientific. Piperidine - SAFETY DATA SHEET. Fisher Scientific. Published March 16, 2023.
  • CDH Fine Chemical. PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Accessed March 27, 2026.
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  • BenchChem. Safe Disposal of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Procedural Guide. BenchChem. Accessed March 27, 2026.
  • NextSDS. N-[(3R)
  • PENTA. SAFETY DATA SHEET - Piperidine. PENTA. Published May 7, 2024.
  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. Accessed March 27, 2026.
  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Published May 26, 2025.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Published January 7, 2010.
  • Fisher Scientific. SAFETY DATA SHEET - Piperidine hydrochloride. Fisher Scientific. Accessed March 27, 2026.
  • University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. Accessed March 27, 2026.
  • Fisher Scientific. SAFETY DATA SHEET - Sulfanilamide. Fisher Scientific. Published January 7, 2010.
  • Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. Published October 3, 2005.
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  • Apotex Inc. PRODUCT MONOGRAPH PrAPO-NARATRIPTAN. Apotex Inc. Published October 24, 2014.

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